Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUDHEPVYUBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650417 | |
| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-78-9 | |
| Record name | Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This heterocyclic system is a key pharmacophore, granting access to a diverse range of therapeutic activities, including but not limited to, antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties.[1][3] The targeted compound, Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, is a member of this esteemed class of molecules. Its structure, featuring a fluorine-substituted phenyl ring at the 4-position and an ethyl carboxylate group at the 5-position, suggests a high potential for novel pharmacological applications. The introduction of a fluorine atom is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of the synthesis and characterization of this promising compound, intended for researchers and professionals in the field of drug discovery and development.
Synthesis: The Hantzsch Thiazole Synthesis Pathway
The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[4][5][6] This robust reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a suitable α-haloketone precursor and thiourea are utilized.
Conceptual Synthesis Workflow
Caption: Hantzsch synthesis of the target compound.
Detailed Experimental Protocol
Causality: This protocol is designed for high yield and purity. The choice of ethanol as a solvent is due to its ability to dissolve both reactants and its appropriate boiling point for the reaction temperature. The reflux condition ensures the reaction proceeds at a sufficient rate. The final precipitation in ice-cold water and subsequent recrystallization are crucial for isolating a pure product.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate and thiourea in absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized molecule. This involves spectroscopic methods to determine the molecular structure and connectivity, and crystallographic analysis to understand its three-dimensional arrangement.
Spectroscopic Analysis Workflow
Caption: Spectroscopic characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide distinct signals for the aromatic protons of the 3-fluorophenyl ring, the protons of the ethyl group, and the amine protons. The aromatic region will display a complex splitting pattern due to fluorine-proton and proton-proton couplings. The ethyl group will show a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amine (-NH₂) protons are expected to appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will resonate at a significantly downfield chemical shift. The carbon atoms of the thiazole and phenyl rings will appear in the aromatic region, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₂CH₃ | ~1.3 (triplet) | ~14 |
| -CH₂CH₃ | ~4.3 (quartet) | ~61 |
| -NH₂ | ~7.5 (broad singlet) | - |
| Aromatic C-H | 7.1 - 7.8 (multiplet) | 115 - 135 |
| Thiazole C-S | - | ~110 |
| Phenyl C-F | - | ~163 (doublet, ¹JCF ≈ 245 Hz) |
| Thiazole C-N | - | ~160 |
| Thiazole C-NH₂ | - | ~170 |
| C=O (Ester) | - | ~165 |
Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3400 - 3300 (two bands) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C-H (aliphatic) | Stretching | 2980 - 2850 |
| C=O (ester) | Stretching | 1720 - 1700 |
| C=N (thiazole) | Stretching | 1620 - 1580 |
| C=C (aromatic/thiazole) | Stretching | 1600 - 1450 |
| C-F | Stretching | 1250 - 1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. For this compound (C₁₂H₁₀FN₃O₂S), the expected molecular weight is approximately 295.05 g/mol . The high-resolution mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to this mass.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule. Based on the structures of similar thiazole derivatives, the thiazole ring is expected to be essentially planar. The 3-fluorophenyl ring will be twisted out of the plane of the thiazole ring. Intermolecular interactions, such as hydrogen bonding involving the amine group and the carbonyl oxygen, as well as π-π stacking between the aromatic rings, are anticipated to play a significant role in the crystal packing.
Potential Applications in Drug Discovery
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3]
-
Antimicrobial Agents: Many 2-aminothiazole derivatives have shown potent activity against various bacterial and fungal strains.[3]
-
Anticancer Activity: The 2-aminothiazole core is present in several approved anticancer drugs and numerous investigational agents, often targeting protein kinases.
-
Anti-inflammatory Properties: This class of compounds has also been explored for its potential to modulate inflammatory pathways.[1]
-
Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold, in particular, has been identified as a promising template for the development of new drugs against Mycobacterium tuberculosis.
The title compound, with its specific substitution pattern, represents a novel entity for screening in these and other therapeutic areas. The presence of the 3-fluorophenyl group could enhance its binding to target proteins and improve its pharmacokinetic profile.
Conclusion
This compound is a molecule of significant interest due to its foundation on the biologically active 2-aminothiazole scaffold. Its synthesis via the Hantzsch reaction is straightforward, and its structure can be thoroughly characterized using a combination of modern spectroscopic and crystallographic techniques. The insights gained from such characterization are invaluable for understanding its chemical properties and for guiding its exploration as a potential therapeutic agent. This guide provides a solid framework for researchers to synthesize, characterize, and further investigate this promising compound.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis of thiazoles. (2019). YouTube. [Link]
-
Thiazole. (n.d.). CUTM Courseware. [Link]
Sources
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- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 4. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Thiazole Derivative
In the dynamic field of medicinal chemistry, the 2-aminothiazole scaffold stands as a cornerstone, integral to the structure of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, yet largely uncharacterized, member of this family: Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. As of the current literature, a dedicated experimental profile for this precise molecule is not publicly available. This document, therefore, serves a dual purpose: to meticulously collate and extrapolate the physicochemical properties of this compound based on established principles and data from closely related analogues, and to provide a robust framework of experimental protocols for its empirical characterization. Our approach is grounded in the understanding that a comprehensive grasp of a molecule's physical and chemical attributes is the bedrock of successful drug discovery and development.
The 2-Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry
The 2-aminothiazole motif is a recognized "privileged structure" in drug design, attributed to its ability to interact with a wide array of biological targets.[1] Its prevalence in clinically approved drugs and late-stage clinical candidates underscores its therapeutic potential. This heterocyclic system is a key component in drugs with diverse activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functional versatility of the 2-aminothiazole ring, with its hydrogen bond donors and acceptors, allows for a multitude of interactions with biological macromolecules, making it a fertile ground for the design of novel therapeutics.
Predicted Physicochemical Profile
In the absence of direct experimental data, we can project the likely physicochemical properties of this compound by examining its constituent parts and data from analogous compounds.
| Property | Predicted Value/Range | Rationale and Comparative Data |
| Molecular Formula | C₁₂H₁₀FN₃O₂S | Based on the chemical structure. |
| Molecular Weight | 279.29 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 130 - 160 | Analogues such as 4-(4-fluorophenyl)thiazol-2-amine have a melting point of 122-124 °C.[4] The addition of the ethyl carboxylate group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol, acetone). | The thiazole product from a similar Hantzsch synthesis is poorly soluble in water.[5] The presence of the polar amino and carboxylate groups will contribute to some water solubility, while the phenyl ring and ethyl group will enhance solubility in organic solvents. |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Calculated LogP for similar structures like ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate is 2.3.[6] The fluorophenyl group will increase lipophilicity. |
| pKa | Amine (NH₂): ~4-5; Thiazole N: ~1-2 | The amino group is expected to be weakly basic. The thiazole nitrogen is very weakly basic due to the aromatic nature of the ring. |
Synthesis and Structural Elucidation: A Proposed Pathway
The most probable synthetic route to this compound is a variation of the classic Hantzsch thiazole synthesis.[5][7] This well-established method offers a reliable and high-yielding pathway to the 2-aminothiazole core.
Proposed Synthetic Workflow
Caption: Proposed Hantzsch synthesis workflow for the target compound.
Step-by-Step Experimental Protocol: Synthesis
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Knoevenagel Condensation:
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To a solution of 3-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine and acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting crude ethyl 2-(3-fluorobenzylidene)-3-oxobutanoate by column chromatography.
-
-
Thiazole Ring Formation:
-
Dissolve the purified ethyl 2-(3-fluorobenzylidene)-3-oxobutanoate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol.
-
Reflux the mixture for 6-8 hours, again monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
Structural Characterization Protocols
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show signals for the ethyl group (a triplet and a quartet), aromatic protons (multiplets in the aromatic region), and a broad singlet for the amino protons which is exchangeable with D₂O.
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the carbons of the thiazole ring.
-
¹⁹F NMR: This will show a signal characteristic of the fluorine atom on the phenyl ring, with coupling to adjacent protons.
3.3.2. Mass Spectrometry (MS)
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the compound.
3.3.3. Infrared (IR) Spectroscopy
-
The IR spectrum will show characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C=N stretching of the thiazole ring, and C-F stretching of the fluorophenyl group.
Experimental Determination of Physicochemical Properties
The following protocols are standard methods for the empirical determination of the key physicochemical properties of a novel compound.
Melting Point Determination
-
Use a calibrated digital melting point apparatus.
-
Place a small amount of the dry, crystalline compound into a capillary tube.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point to ensure accuracy.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
Solubility Assessment
-
Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO, buffers at different pH values).
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) with agitation.
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
LogP Determination (Shake-Flask Method)
-
Prepare a solution of the compound in the higher-density solvent (usually water).
-
Add an equal volume of n-octanol.
-
Shake the mixture vigorously for a predetermined time to allow for partitioning.
-
Allow the two phases to separate completely (centrifugation can be used to aid separation).
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.
-
Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Biological Significance and Potential Applications in Drug Discovery
The 2-aminothiazole scaffold is a versatile pharmacophore with a broad spectrum of reported biological activities.
Caption: Potential biological activities of the target compound.
Derivatives of 2-aminothiazole have shown promise as:
-
Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases.
-
Antimicrobial Agents: The thiazole ring is present in several antimicrobial drugs, and novel derivatives continue to be explored for their activity against resistant strains of bacteria and fungi.[8]
-
Anti-inflammatory Drugs: The scaffold has been incorporated into molecules targeting enzymes involved in the inflammatory cascade.
The introduction of a 3-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Therefore, this compound represents a promising lead compound for further investigation and optimization in various therapeutic areas.
Conclusion
While direct experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its synthesis, characterization, and evaluation. By leveraging data from analogous compounds and established experimental protocols, researchers can efficiently approach the study of this novel molecule. The privileged nature of the 2-aminothiazole scaffold, combined with the strategic inclusion of a fluorophenyl moiety, positions this compound as a molecule of significant interest for future drug discovery endeavors.
References
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Ethyl 2-amino-4-propyl-1,3-thiazole-5-carboxylate | C9H14N2O2S | CID 824437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
1H NMR and 13C NMR spectral data for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Forward-Looking Statement
Executive Summary: The Role of NMR in Structural Elucidation
This compound is a member of the 2-aminothiazole family, a class of heterocyclic compounds that are prominent scaffolds in medicinal chemistry due to their diverse biological activities. Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. NMR spectroscopy stands as the cornerstone of molecular structure determination in solution, providing unparalleled insight into the chemical environment of individual atoms. This document provides a comprehensive, predicted analysis of the ¹H and ¹³C NMR spectra of the title compound, detailing the rationale behind chemical shift assignments and coupling patterns, with a particular focus on the influence of the 3-fluorophenyl substituent.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum offers a detailed map of the hydrogen atoms within the molecule. For this compound, the spectrum can be logically segmented into the aromatic region, the amino group, and the ethyl ester moiety. The presence of a fluorine atom on the phenyl ring introduces heteronuclear coupling, which is a key diagnostic feature.
Tabulated ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data, assuming the spectrum is recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ~7.45 - 7.55 | m | 1H | - | H-6' |
| ~7.35 - 7.45 | td | 1H | ³JHH ≈ 7.9, ⁴JHH ≈ 5.8 | H-5' |
| ~7.20 - 7.30 | m | 1H | - | H-2' |
| ~7.05 - 7.15 | ddd | 1H | ³JHH ≈ 8.2, ²JHF ≈ 9.0, ⁴JHH ≈ 2.5 | H-4' |
| ~5.60 | br s | 2H | - | -NH₂ |
| 4.38 | q | 2H | ³JHH = 7.1 | -OCH₂CH₃ |
| 1.40 | t | 3H | ³JHH = 7.1 | -OCH₂CH₃ |
In-Depth Signal Interpretation
-
Aromatic Protons (3-Fluorophenyl Group): The four protons on the fluorophenyl ring are chemically non-equivalent and are expected to resonate in the downfield region of the spectrum. The fluorine atom will induce through-bond coupling to nearby protons. Specifically, the proton at the 4'-position (H-4') is expected to show a doublet of doublet of doublets pattern due to ortho and para proton-proton couplings, as well as a significant two-bond proton-fluorine coupling (²JHF), typically in the range of 40-60 Hz.[1][2] The other aromatic protons will also exhibit complex splitting patterns due to both homonuclear (H-H) and heteronuclear (H-F) couplings.[1][2]
-
Amino Protons (-NH₂): The two protons of the 2-amino group are expected to appear as a broad singlet. This broadening is a consequence of the quadrupolar nature of the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or acid in the solvent. In many 2-aminothiazole derivatives, this signal is observed in the range of 5-8 ppm.[3]
-
Ethyl Ester Protons (-OCH₂CH₃): This group gives rise to two characteristic signals. The methylene protons (-OCH₂) are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons. The vicinal coupling constant (³JHH) of ~7.1 Hz is typical for a freely rotating ethyl group.[4][5]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key feature will be the carbon-fluorine (C-F) couplings, which are highly diagnostic for identifying the fluorinated carbon and its neighbors. The spectrum is typically recorded with proton decoupling, so each unique carbon atom appears as a single peak, unless coupled to fluorine.
Tabulated ¹³C NMR Data
The following table outlines the predicted ¹³C NMR data, assuming the spectrum is recorded in CDCl₃ on a 100 MHz spectrometer.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F Coupling) | Coupling Constant (JCF, Hz) | Assignment |
|---|---|---|---|
| ~169.5 | s | - | C =O (Ester) |
| ~162.8 | d | ¹JCF ≈ 245 | C-3' |
| ~160.2 | s | - | C-2 (Thiazole) |
| ~148.0 | s | - | C-4 (Thiazole) |
| ~136.1 | d | ³JCF ≈ 8 | C-1' |
| ~130.5 | d | ³JCF ≈ 8 | C-5' |
| ~122.7 | d | ⁴JCF ≈ 3 | C-6' |
| ~115.8 | d | ²JCF ≈ 21 | C-4' |
| ~113.4 | d | ²JCF ≈ 23 | C-2' |
| ~109.3 | s | - | C-5 (Thiazole) |
| ~61.0 | s | - | -OC H₂CH₃ |
| ~14.4 | s | - | -OCH₂C H₃ |
In-Depth Signal Interpretation
-
Thiazole and Ester Carbons: The carbon of the ester carbonyl group is the most deshielded, appearing at the lowest field. The C-2 carbon of the thiazole ring, bonded to two nitrogen atoms (in the ring and the amino group), is also significantly deshielded. The C-4 and C-5 carbons of the thiazole ring are expected at higher fields.
-
Fluorophenyl Carbons: The carbon atom directly bonded to fluorine (C-3') will exhibit a very large one-bond coupling constant (¹JCF), typically around 240-250 Hz.[2] The carbons ortho (C-2', C-4') and meta (C-1', C-5') to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.[1][6] These characteristic splitting patterns are definitive for assigning the carbons of the fluorophenyl ring.
Visualization of Molecular Structure and Experimental Workflow
Visual aids are essential for correlating spectral data with the molecular structure and for outlining the experimental process.
Molecular Structure with Atom Numbering for NMR Assignments
Caption: A validated workflow for acquiring and processing NMR spectra.
Detailed Experimental Protocols
A self-validating protocol ensures reproducibility and accuracy of the obtained spectral data.
Sample Preparation
-
Accurately weigh 10-15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS).
-
Gently vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).
Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency to the deuterium signal of CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample will show sharp, symmetrical peaks.
-
For ¹H NMR:
-
Acquire a single-pulse experiment with a 30° or 45° pulse angle.
-
Set the spectral width to encompass all expected signals (e.g., -1 to 11 ppm).
-
Collect 16 scans with a relaxation delay of 2-5 seconds.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled single-pulse experiment.
-
Set the spectral width to cover the full range of organic carbons (e.g., 0 to 200 ppm).
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), with a relaxation delay of 2 seconds.
-
References
A comprehensive list of authoritative sources is provided for further reading and verification.
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
Duke University NMR Center. Coupling constants. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 2-Aminothiazole (HMDB0245029). Available at: [Link]
-
ResearchGate. Carbon-fluorine coupling constants, n J CF. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a substituted 2-aminothiazole core. This structural motif is of significant interest in medicinal chemistry and drug discovery, as thiazole derivatives are known to exhibit a wide range of biological activities.[1][2] The precise characterization of such molecules is paramount for understanding their chemical properties, metabolic fate, and potential as therapeutic agents. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[3]
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation patterns, and present a detailed experimental protocol. The insights provided herein are designed to empower researchers to develop robust and reliable analytical methods for this and structurally related compounds.
I. Foundational Principles: Choosing the Right Ionization Technique
The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization source significantly impacts the quality of the mass spectrum and the structural information that can be obtained. For a molecule like this compound, which possesses moderate polarity and thermal stability, several "soft" ionization techniques are viable. Soft ionization methods are preferred as they minimize fragmentation during the ionization process, ensuring the observation of the intact molecular ion.[4][5]
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a widely used technique for analyzing polar and semi-polar molecules.[5][6] It involves the formation of highly charged droplets from a sample solution, followed by solvent evaporation to yield gas-phase ions.[7] Given the presence of the amino group and ester functionality, which can be readily protonated, ESI in positive ion mode is a highly suitable choice for this compound. The resulting spectrum would be expected to show a prominent protonated molecule, [M+H]⁺. One of the key advantages of ESI is its compatibility with liquid chromatography (LC), allowing for the analysis of complex mixtures.[5]
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another powerful soft ionization technique, particularly well-suited for less polar and thermally stable compounds with molecular weights typically under 1500 Da.[4][8] In APCI, the sample is vaporized in a heated nebulizer and then ionized through chemical reactions with reagent gas ions generated by a corona discharge.[6] For this compound, APCI would also be expected to produce a strong [M+H]⁺ ion.[9] APCI can be more robust than ESI for certain sample matrices and is often considered a complementary technique.[4][6]
Rationale for Selection: ESI vs. APCI
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Ideal for polar to highly polar compounds.[6] | Suitable for moderately polar to non-polar compounds.[4][8] |
| Thermal Stability | Not a primary requirement. | Requires thermal stability for vaporization.[8] |
| Ionization Mechanism | Desolvation of charged droplets.[7] | Gas-phase ion-molecule reactions.[8] |
| Multiple Charging | Common for large biomolecules. | Primarily produces singly charged ions.[10] |
| Flow Rate Compatibility | Lower flow rates are often preferred. | Can accommodate higher flow rates than ESI.[10] |
For this compound, both ESI and APCI are excellent choices. The presence of the basic amino group makes it highly amenable to protonation in both sources. The final selection may depend on the specific LC conditions and the presence of co-eluting matrix components. In many drug development laboratories, both sources would be screened during method development to determine the optimal conditions for sensitivity and signal stability.[8]
II. Deciphering the Fragmentation: Tandem Mass Spectrometry (MS/MS)
While the initial mass spectrum provides the molecular weight of the compound, tandem mass spectrometry (MS/MS) is essential for structural elucidation.[11][12] In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID).[11] The resulting fragment ions provide a "fingerprint" of the molecule's structure.
Predicted Fragmentation Pathway
Based on the structure of this compound, we can anticipate several characteristic fragmentation pathways. The thiazole ring, while aromatic, can undergo ring-opening upon sufficient energetic activation.[13][14] The ester and amino functionalities also represent likely sites of fragmentation.
A plausible fragmentation pathway is illustrated below:
Caption: Predicted MS/MS fragmentation pathway of this compound.
Expected Fragment Ions
| Ion | Proposed Structure/Loss | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 295.06 |
| [M+H - C₂H₄]⁺ | Loss of ethylene from the ethyl ester | 267.03 |
| [M+H - C₂H₅OH]⁺ | Loss of ethanol from the ethyl ester | 249.03 |
| [M+H - C₂H₅OH - CO]⁺ | Subsequent loss of carbon monoxide | 221.03 |
| [C₆H₄F]⁺ | 3-fluorophenyl cation | 95.03 |
The presence of the fluorine atom provides a distinct isotopic signature that can aid in the confirmation of fluorine-containing fragments.
III. Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a robust method for the analysis of this compound using LC-MS/MS. This workflow is designed to be self-validating by incorporating essential quality control measures.
A. Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interfering substances. Spike the extracted matrix with the working solutions to prepare calibration standards and quality control samples.
B. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
C. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
MS Scan Mode: Full scan from m/z 50 to 500 to confirm the presence of the [M+H]⁺ ion.
-
MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 295.06. Optimize the collision energy to achieve a good distribution of fragment ions.
D. Data Acquisition and Analysis Workflow
Caption: A streamlined workflow for LC-MS/MS data acquisition, processing, and reporting.
IV. Conclusion and Future Perspectives
The mass spectrometric analysis of this compound is a critical component of its characterization in a drug discovery and development setting. By employing soft ionization techniques such as ESI or APCI coupled with tandem mass spectrometry, researchers can confidently determine its molecular weight and elucidate its structure through fragmentation analysis. The methodologies outlined in this guide provide a solid foundation for developing and validating robust analytical methods for this and other novel thiazole derivatives.
Future work could involve high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, further increasing the confidence in elemental composition assignments.[2] Additionally, the application of these techniques to in vitro and in vivo metabolism studies will be crucial in identifying and characterizing potential metabolites, providing a more complete picture of the compound's pharmacological profile.
V. References
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Salem, M. A. I., Abdou, W. M., Ali, T. E., Kamal, A. A., & Barghash, R. F. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(1), 94-102.
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AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Request PDF. Retrieved from [Link]
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Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Journal of Analytical Methods in Chemistry, 2021, 8883657.
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Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. (2018). Journal of Chromatographic Science, 56(8), 717–724.
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Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2021). International Journal of Molecular Sciences, 22(21), 11571.
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Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1950). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 44(5), 477-488.
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Synthesis of novel 2-amino thiazole derivatives. (2010). Der Pharma Chemica, 2(4), 363-372.
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ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil | Request PDF. Retrieved from [Link]
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Rashkes, Y. V., Mil'grom, Y. M., & Ambartsumova, R. F. (1987). Mass spectrometric study of thiocarbamoyl-substituted 2-aminothiazoles and 2-iminothiazolines. 1. Aliphatic derivatives. Chemistry of Heterocyclic Compounds, 23(10), 1124-1130.
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ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (2025). EXCLI Journal, 24, 60-81.
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Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (2022). Molecules, 27(19), 6653.
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Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from
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Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
A Predictive and Methodological Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged pharmacophore, forming the core of numerous clinically significant drugs and biologically active molecules. The introduction of a fluorinated phenyl group at the 4-position, as in Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, is a strategic design element in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. While the specific crystal structure of this compound has not been publicly reported, this guide provides a comprehensive technical framework for its determination and analysis. We present a detailed, field-proven methodology encompassing synthesis, crystallization, single-crystal X-ray diffraction, and structure elucidation. Furthermore, based on an extensive analysis of structurally related compounds, we offer expert predictions on the molecular geometry and the influential intermolecular interactions—such as hydrogen bonding and halogen-influenced π-stacking—that are anticipated to govern its supramolecular architecture. This document serves as a predictive roadmap and a practical guide for researchers engaged in the structural characterization of novel thiazole derivatives.
Introduction: The Significance of the Target Structure
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The title compound, this compound, integrates this key heterocycle with two other important pharmacophoric features: an ethyl carboxylate group, which can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, and a 3-fluorophenyl substituent.
The strategic placement of a fluorine atom on the phenyl ring is a well-established tactic in drug design.[2] Fluorine's high electronegativity can profoundly influence a molecule's electronic properties, pKa, metabolic stability, and binding affinity through specific non-covalent interactions.[2][3] Determining the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is therefore not merely an academic exercise; it is a critical step in understanding the structure-activity relationship (SAR). An atomic-resolution structure provides invaluable insights into:
-
Molecular Conformation: The preferred spatial arrangement of the flexible ethyl ester and the rotational orientation of the fluorophenyl ring.
-
Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate how molecules recognize each other and pack in the solid state.[4] This information is a surrogate for understanding potential interactions in a protein binding pocket.
-
Pharmacophore Modeling: Providing a rigid, experimentally validated model for computational drug design and virtual screening campaigns.
This guide outlines the complete workflow for obtaining and interpreting the crystal structure of this promising, yet uncharacterized, molecule.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
Synthesis via Hantzsch Thiazole Synthesis
The most direct and reliable method for preparing the title compound is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide.[5][6][7][8][9]
Proposed Synthetic Protocol:
-
Reactant Preparation: The synthesis requires two key precursors: thiourea and an appropriate α-bromo-β-ketoester, namely ethyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate.
-
Reaction: Equimolar amounts of thiourea and the α-bromo-β-ketoester are dissolved in a suitable solvent, typically ethanol or methanol.
-
Condensation: The mixture is heated to reflux for several hours. The reaction proceeds via an initial S-alkylation of the thiourea by the α-bromo-β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[7]
-
Work-up and Purification: After cooling, the reaction mixture is often poured into a basic solution (e.g., 5% Na₂CO₃) to neutralize any generated HBr and precipitate the product.[5] The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure, powdered product.
The Art and Science of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality is the most crucial and often most challenging step. The goal is to encourage the molecules to slowly transition from a disordered solution to a highly ordered solid lattice.[10]
Key Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a clean vial. The vial is covered with a cap containing a few pinholes to allow the solvent to evaporate over several days to weeks.[10][11] The gradual increase in concentration promotes slow, ordered crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble.[12][13] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool to room temperature very slowly, often in a dewar or an insulated container.[11][14]
The choice of solvent is paramount. A good solvent system is one in which the compound has moderate solubility, allowing for the creation of a supersaturated solution under controlled conditions.
X-ray Crystallography: Elucidating the Atomic Structure
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, its structure can be determined using single-crystal X-ray diffraction.[15]
Experimental Workflow
The process follows a well-defined, multi-step protocol.
Step-by-Step Protocol:
-
Crystal Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage during data collection.[16]
-
Preliminary Screening: The mounted crystal is exposed to the X-ray beam to confirm its quality and to determine the unit cell parameters and Bravais lattice.[15][17]
-
Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[18]
-
Data Integration and Reduction: The raw diffraction images are processed. The intensities of thousands of individual reflections are integrated, corrected for experimental factors (like absorption), and scaled.[15]
-
Structure Solution: The "phase problem" is solved using direct methods, which are computational algorithms that generate an initial electron density map from the reflection intensities.[19][20] This map reveals the positions of the heavier atoms (S, F, O, N, C).
-
Structure Refinement: An initial atomic model is built based on the electron density map. This model is then refined using a least-squares process, which iteratively adjusts atomic positions, and thermal displacement parameters to improve the agreement between the observed diffraction data (Fo) and the data calculated from the model (Fc).[21][22][23] Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
Anticipated Crystallographic Data
Based on similar small organic molecules, the following crystallographic parameters can be anticipated.
| Parameter | Predicted Value / Type | Causality & Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for non-chiral small organic molecules, allowing for efficient packing through symmetry elements like screw axes and glide planes. |
| Space Group | P2₁/c or P-1 (Monoclinic); P2₁2₁2₁ (Orthorhombic) | These space groups are statistically prevalent for organic molecules as they accommodate common intermolecular interactions without imposing high molecular symmetry. P2₁/c is the most common for centrosymmetric packing. |
| Z (Molecules/Unit Cell) | 2, 4, or 8 | This integer value is dictated by the symmetry of the chosen space group and reflects how many molecules are related by symmetry operations within one unit cell. |
| R-factor (R1) | < 0.05 (5%) | The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% for the final refined structure indicates a high-quality, reliable solution.[20] |
| Goodness-of-Fit (GooF) | ~1.0 | This parameter should converge to a value close to 1.0 for a well-refined structure, indicating that the model appropriately fits the data and that the weighting scheme is correct.[20] |
Predicted Molecular and Supramolecular Structure
Molecular Geometry
The structure of the title compound is expected to exhibit specific geometric features.
Predicted Bond Lengths and Angles:
| Feature | Predicted Value | Rationale |
| Thiazole Ring | Largely Planar | The aromatic nature of the 1,3-thiazole ring will enforce planarity. |
| C4-C(phenyl) Torsion Angle | 30-50° | Steric hindrance between the thiazole ring and the ortho-hydrogen of the phenyl ring will likely prevent co-planarity. This twisted conformation is common in 4-phenylthiazole derivatives. |
| C5-C(ester) Bond Length | ~1.48 Å | This single bond connects two sp² hybridized carbons and will show partial double bond character due to conjugation between the thiazole ring and the carbonyl group. |
| C=O (ester) Bond Length | ~1.22 Å | Typical value for a carbonyl double bond in an ester, slightly elongated due to conjugation. |
| C-F (phenyl) Bond Length | ~1.35 Å | Characteristic bond length for an aryl C-F bond, which is strong and relatively unreactive. |
Supramolecular Architecture: The Role of Intermolecular Interactions
The crystal packing will be a delicate balance of several key non-covalent interactions.
-
Hydrogen Bonding: The primary amino group (-NH₂) is an excellent hydrogen bond donor, while the thiazole ring nitrogen (N3) and the ester carbonyl oxygen are strong acceptors. The most probable and stabilizing interaction is the formation of a centrosymmetric dimer via a pair of N-H···N hydrogen bonds, a motif commonly observed in 2-aminothiazole and 2-aminothiadiazole structures.[24][25] This creates a robust R²₂(8) graph-set motif.
-
Halogen-Influenced Interactions: The electronegative fluorine atom on the phenyl ring will create a region of positive electrostatic potential on the opposite side of the C-F bond (the σ-hole), which can participate in halogen bonding. More significantly, it will influence the aromatic π-system. The electron-withdrawing nature of fluorine polarizes the phenyl ring, making it electron-deficient.[26][27] This promotes favorable π-π stacking interactions with the more electron-rich thiazole ring of an adjacent molecule in a parallel-displaced or T-shaped geometry.[28][29][30][31]
-
Other Weak Interactions: Weaker C-H···O and C-H···F interactions are also expected to contribute to the overall stability of the crystal lattice, connecting the primary hydrogen-bonded dimers into a three-dimensional network.
Advanced Structural Analysis: Hirshfeld Surface Analysis
To provide a quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis should be performed on the final crystal structure.[32] This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of all close intermolecular contacts.
-
d_norm Surface: A surface mapped with the normalized contact distance (d_norm) will visually highlight key interactions. Strong hydrogen bonds will appear as intense red spots on the surface.[33]
-
2D Fingerprint Plots: These plots summarize all interactions by plotting the distance to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ).[34] The plot can be deconstructed to show the percentage contribution of each type of contact (e.g., H···H, C···H, N···H, F···H), providing a quantitative fingerprint of the crystal packing forces.[35][32]
Conclusion
This technical guide provides a comprehensive, expert-led framework for the synthesis, crystallization, and detailed structural elucidation of this compound. While the definitive crystal structure awaits experimental determination, the predictive analysis herein, grounded in the established principles of physical organic chemistry and crystallography, offers a robust hypothesis of its molecular and supramolecular features. The anticipated structure is predicted to be dominated by strong N-H···N hydrogen-bonded dimers, which are further organized by fluorine-influenced π-π stacking and weaker C-H···O/F contacts. The detailed protocols and predictive insights presented serve as an essential resource for researchers, enabling a more targeted and efficient approach to the structural characterization of this and related heterocyclic compounds, ultimately accelerating their potential development in medicinal chemistry.
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The Emergence of Fluorophenyl-Thiazole Scaffolds: From Synthesis to Multi-Target Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Union of Fluorine and the Thiazole Nucleus
In the landscape of medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous clinically approved drugs, from the vitamin thiamine to antiretrovirals like Ritonavir and CNS agents such as Riluzole.[1][2] Its aromatic nature, coupled with multiple reactive sites, makes it a versatile template for designing novel therapeutic agents.[1] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity, which can profoundly improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]
This guide provides a comprehensive review of the discovery of fluorophenyl-thiazole compounds, a class of molecules that marries the biological versatility of the thiazole nucleus with the unique physicochemical advantages of fluorine. We will delve into the foundational synthetic methodologies, explore the diverse spectrum of biological activities uncovered, and decode the critical structure-activity relationships that govern their therapeutic potential. This document is designed not as a rigid protocol book, but as a technical narrative to explain the causality behind the experimental choices and to provide a self-validating framework for researchers in the field.
Part 1: The Synthetic Foundation - Crafting the Fluorophenyl-Thiazole Core
The successful exploration of any chemical scaffold begins with robust and versatile synthetic routes. The Hantzsch thiazole synthesis remains a primary and highly effective method for constructing the 2,4-disubstituted thiazole ring system, which is prevalent in this class of compounds.[2][3][5]
Core Mechanism: The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that involves the cyclization of an α-haloketone with a thioamide. In the context of fluorophenyl-thiazoles, the key precursors are typically a substituted thiosemicarbazone and a fluorinated 2-bromoacetophenone.[3][5]
The rationale for this choice is twofold:
-
Accessibility of Precursors: Fluorinated acetophenones and various thiosemicarbazides are readily available or can be synthesized, allowing for the creation of diverse compound libraries.
-
Reaction Efficiency: The reaction generally proceeds with moderate to good yields under relatively straightforward reflux conditions, making it suitable for both initial discovery and scale-up efforts.[5]
Below is a generalized workflow representing the Hantzsch synthesis for this class of compounds.
Caption: General workflow for the Hantzsch synthesis of fluorophenyl-thiazole compounds.
Experimental Protocol: Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
This protocol is a representative example based on methodologies reported in the literature.[3][5]
Objective: To synthesize a target fluorophenyl-thiazole derivative via Hantzsch cyclization.
Materials:
-
Substituted thiosemicarbazone (1.0 eq)
-
2-bromo-4-fluoroacetophenone (1.0 eq)
-
Absolute Ethanol (solvent)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve an equimolar mixture of the selected thiosemicarbazone and 2-bromo-4-fluoroacetophenone in absolute ethanol.
-
Condensation: Heat the mixture to reflux and maintain for 4-5 hours. The causality here is that the thermal energy drives the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by dehydration and cyclization.
-
Monitoring: Monitor the reaction progress using TLC (e.g., acetone/n-hexane 1:3 mixture) until the starting materials are consumed.[3]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The cyclized product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove residual reactants, and dry. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Structural Validation: A Self-Validating System
The identity and purity of the synthesized compounds must be rigorously confirmed. This is a self-validating step where multiple orthogonal techniques provide converging evidence.
-
FTIR Spectroscopy: Look for characteristic absorption bands. For instance, N-H stretching is typically observed in the 3138–3278 cm⁻¹ region, confirming the presence of the hydrazinyl moiety.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule. Key signals to confirm structure include the N-H proton (a singlet appearing downfield, ~11.26–12.50 ppm), the azomethine proton (-N=CH-, ~7.85–8.43 ppm), and a characteristic singlet for the proton at the 5-position of the thiazole ring (~6.22–7.50 ppm).[3][5]
-
¹⁹F NMR Spectroscopy: This is crucial for confirming the presence and environment of the fluorine atom on the phenyl ring. A single peak in the proton-decoupled spectrum is expected for a mono-fluorinated phenyl group.[3][5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass, which is used to confirm the elemental composition of the newly synthesized compound with high accuracy.[3][5]
Part 2: Unveiling Biological Potential - A Multi-Target Exploration
The fluorophenyl-thiazole scaffold has proven to be a remarkably fruitful template, yielding compounds with a wide array of biological activities. This section details the experimental approaches used to uncover these properties.
Antidiabetic Activity: Targeting α-Amylase and Glycation
Advanced glycation end-products (AGEs) and postprandial hyperglycemia are key therapeutic targets in diabetes management. Fluorophenyl-thiazole derivatives have shown potent activity in these areas.[3][5]
1. α-Amylase Inhibition Assay: This assay identifies compounds that can slow the breakdown of complex carbohydrates into glucose, thereby reducing post-meal glucose spikes.
-
Protocol:
-
Prepare a solution of α-amylase in a phosphate buffer.
-
Pre-incubate the enzyme with various concentrations of the test compound. The rationale is to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding a starch solution.
-
After a set incubation period, stop the reaction by adding dinitrosalicylic acid color reagent.
-
Measure the absorbance to quantify the amount of reducing sugar (maltose) produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). Acarbose is commonly used as a standard reference.[3][5]
-
2. Antiglycation Assay: This assay measures the ability of a compound to prevent the non-enzymatic glycation of proteins, a process that contributes to diabetic complications.
-
Protocol:
-
Prepare a reaction mixture containing Bovine Serum Albumin (BSA), glucose, and the test compound in a phosphate buffer.
-
Incubate the mixture at a controlled temperature for several days to allow the glycation process to occur.
-
After incubation, measure the fluorescence of the mixture (excitation at 370 nm, emission at 440 nm) to quantify the formation of fluorescent AGEs.
-
Aminoguanidine is typically used as a standard inhibitor.[3] Calculate the percentage of inhibition and the IC₅₀ value.
-
Data Summary: Antidiabetic Activity
| Compound ID | α-Amylase IC₅₀ (µM)[3] | Antiglycation IC₅₀ (mg/mL)[3] | Standard (IC₅₀) |
|---|---|---|---|
| 3h | 5.14 ± 0.03 | - | Acarbose (5.55 ± 0.06 µM) |
| 3d | - | 0.394 ± 0.003 | Aminoguanidine (0.403 ± 0.001 mg/mL) |
| 3f | - | 0.399 ± 0.002 | Aminoguanidine (0.403 ± 0.001 mg/mL) |
| 3i | - | 0.393 ± 0.002 | Aminoguanidine (0.403 ± 0.001 mg/mL) |
| 3k | - | 0.396 ± 0.002 | Aminoguanidine (0.403 ± 0.001 mg/mL) |
(Note: Data extracted from a study on 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles)
Anticancer Activity: Dual Kinase Inhibition
Certain fluorophenyl-thiazole derivatives have been investigated as anticancer agents, with some acting as dual inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[6]
Caption: Simplified pathway showing dual inhibition of EGFR and VEGFR-2 by fluorophenyl-thiazole compounds.
Antiproliferative Assay (MTT Assay): This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., A-549 lung cancer, MCF-7 breast cancer) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorophenyl-thiazole compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The rationale is that viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution on a plate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values. Erlotinib is often used as a reference standard for EGFR inhibitors.[6]
-
Data Summary: Antiproliferative Activity (Selected Compounds)
| Compound ID | Target Cell Line | GI₅₀ (nM)[6] | Standard (Erlotinib GI₅₀) |
|---|---|---|---|
| 11d | (Average of 4 lines) | 30 | 33 nM |
| 11f | (Average of 4 lines) | 27 | 33 nM |
| 11f | A-549 (Lung) | 25 | 30 nM |
| 11f | MCF-7 (Breast) | 29 | 40 nM |
(Note: Data from a study on coumarin/benzofuran-thiazole hybrids)
Part 3: Decoding the Structure-Activity Relationship (SAR)
Understanding the relationship between a compound's structure and its biological activity is the cornerstone of rational drug design. For fluorophenyl-thiazole derivatives, several key SAR trends have emerged.
-
Role of the Fluorophenyl Group: The presence of the 4-fluorophenyl moiety at the C4 position of the thiazole ring has been shown to enhance the antiglycation potential of the compounds.[3] The position and number of fluorine atoms can significantly impact activity, with different substitutions favoring different biological targets.[4]
-
Substituents on the Arylidene Ring: In the 2-(2-arylidenehydrazinyl) series, the substituents on the arylidene ring (attached to the hydrazone nitrogen) play a critical role in modulating potency. For example, a 5-chloro-2-hydroxy substitution led to the most potent α-amylase inhibitor (compound 3h).[3] For antiglycation activity, compounds with a trifluoromethyl group (compounds 3d, 3i, 3k) showed excellent potency, regardless of its position on the ring.[3]
-
Electron-Withdrawing Groups: For antimicrobial activity, electron-withdrawing groups, such as halogens, on the phenyl ring attached to the thiazole are often beneficial.[1]
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An In-depth Technical Guide to Determining the Solubility Profile of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate in Organic Solvents
Foreword: The Crucial Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and ultimate therapeutic efficacy. A drug's solubility dictates its bioavailability and the routes by which it can be administered. For a promising, yet sparingly soluble compound like Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, a detailed solubility profile in various organic solvents is not just academic; it is a critical dataset for formulation scientists. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously determine this solubility profile, grounded in established scientific principles and methodologies.
Theoretical Framework: The Thermodynamics of Dissolution
The solubility of a crystalline solid, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is achieved when the chemical potential of the solid solute is equal to the chemical potential of the solute in the solution. The process can be conceptually broken down into two main energy-consuming steps: the energy required to break the crystal lattice of the solid (lattice energy) and the energy required to create a cavity in the solvent for the solute molecule. These are counteracted by the energy released when the solute molecule interacts with the solvent molecules (solvation energy).
The solubility of a compound is therefore intrinsically linked to its physicochemical properties and those of the solvent. Key parameters influencing solubility include:
-
Physicochemical Properties of the Solute: Melting point, crystal lattice energy, molecular size, and the presence of functional groups capable of hydrogen bonding or other intermolecular interactions. The presence of the fluorophenyl and thiazole moieties, along with the amino and carboxylate groups in the target molecule, suggests a complex interplay of polar and non-polar interactions.
-
Physicochemical Properties of the Solvent: Polarity, hydrogen bonding capacity, and dielectric constant are critical solvent properties that determine its ability to solvate the solute.
-
Temperature: Generally, for solid solutes, solubility increases with temperature as the dissolution process is often endothermic.
Predictive models, such as those based on thermodynamic cycles and machine learning, can offer initial estimates of solubility, but experimental determination remains the gold standard for accurate data.[1][2][3]
Experimental Design: A Systematic Approach to Solubility Determination
A robust determination of the solubility profile requires a systematic approach, encompassing the selection of appropriate solvents, a reliable experimental method, and precise analytical quantification.
Solvent Selection
The choice of organic solvents should be guided by their potential application in drug formulation and manufacturing processes, such as crystallization, and should cover a range of polarities and hydrogen bonding capabilities. A suggested panel of solvents would include:
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Aprotic Non-polar Solvents: Hexane, Toluene, Dichloromethane
-
Ester Solvents: Ethyl Acetate
The Gold Standard: Isothermal Shake-Flask Method
The isothermal shake-flask method is widely recognized as the most reliable method for determining thermodynamic solubility.[4][5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of this compound to a series of sealed glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a constant temperature shaker bath, typically at 25°C and 37°C to assess the temperature dependence of solubility.[7] The samples should be agitated for a period sufficient to reach equilibrium, which is often between 24 and 72 hours. Preliminary experiments should be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, the vials are removed from the shaker and allowed to stand to permit the undissolved solid to settle. A clear aliquot of the supernatant is then carefully withdrawn using a syringe and immediately filtered through a fine, chemically compatible syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.[8][9]
-
Analysis: The filtered, saturated solution is then appropriately diluted with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the analytical instrument. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for accurately quantifying the concentration of the dissolved solute due to its specificity, sensitivity, and ability to separate the analyte from any potential impurities or degradation products.[8][11]
A robust HPLC method should be developed and validated for the quantification of this compound. Key aspects of method development include:
-
Column Selection: A C18 reversed-phase column is a common starting point for molecules of this nature.
-
Mobile Phase Optimization: A mixture of an aqueous buffer (if applicable for the diluent) and an organic solvent like acetonitrile or methanol should be optimized to achieve good peak shape and resolution.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH Q2(R1)).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen diluent.[9]
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the diluted sample solutions (from the shake-flask experiment) into the HPLC system and record the peak areas.
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples. The final solubility is then determined by taking into account the dilution factor.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Solubility of this compound in Various Organic Solvents at 25°C and 37°C
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Ethanol | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Toluene | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| Hexane | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value | |
| DMSO | 25 | Experimental Value | Calculated Value |
| 37 | Experimental Value | Calculated Value |
Note: The table should be populated with the experimentally determined values.
The results should be analyzed to identify trends in solubility with respect to solvent polarity and temperature. This information is invaluable for selecting appropriate solvent systems for formulation, purification, and other downstream processes.
Trustworthiness and Self-Validation
The integrity of the generated solubility data relies on a self-validating experimental design. This includes:
-
Confirmation of Equilibrium: It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) for a subset of samples to ensure that a true equilibrium has been reached and the concentration is no longer increasing.
-
Solid Phase Characterization: After the solubility experiment, the remaining solid material should be analyzed (e.g., by XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment, as this would affect the solubility measurement.
-
Use of Calibrated Equipment: All equipment, including balances, pipettes, and the HPLC system, must be properly calibrated.
-
Replicate Experiments: All solubility determinations should be performed in triplicate to assess the reproducibility of the results.
Conclusion: A Pathway to Informed Drug Development
A comprehensive understanding of the solubility profile of this compound in a range of organic solvents is a critical step in its development as a potential therapeutic agent. By following the detailed methodologies outlined in this guide, researchers can generate accurate and reliable solubility data. This, in turn, will enable informed decisions in the crucial areas of formulation development, process chemistry, and ultimately, the successful translation of a promising molecule into a viable drug product.
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- (n.d.). Comparative Study of UV And HPLC Methods for Estimation of Drug.
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- PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate.
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- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity | EN.
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An In-Depth Technical Guide to the Stability Studies of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical stability of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, a novel heterocyclic compound with potential pharmaceutical applications. Adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, this document details the strategic approach to forced degradation studies, the development of a stability-indicating analytical method, and the design of long-term and accelerated stability programs. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring the generation of reliable and robust data critical for drug development.
Introduction: Compound Profile and the Imperative of Stability Assessment
This compound is a substituted aminothiazole derivative. The core structure, featuring a 2-aminothiazole ring, is a well-recognized pharmacophore present in numerous biologically active compounds. The presence of an ethyl ester, a fluorophenyl substituent, and the primary amino group suggests potential susceptibility to various degradation pathways, including hydrolysis, oxidation, and photolysis.
A thorough understanding of a drug substance's stability is a fundamental requirement for pharmaceutical development.[1][2][3] Stability studies provide critical information on how the quality of the active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5][6][7] This knowledge is paramount for:
-
Elucidating degradation pathways and identifying potential degradation products.
-
Developing a robust, stability-indicating analytical method.
-
Determining appropriate storage conditions and retest periods or shelf life.
-
Ensuring the safety and efficacy of the final drug product.
This guide will delineate a systematic approach to comprehensively characterize the stability profile of this compound.
Forced Degradation (Stress Testing): Unveiling Potential Degradation Pathways
Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[1] The primary objective is to generate degradation products that might be observed during formal stability studies and to establish the intrinsic stability of the molecule.[1][2] These studies are instrumental in developing and validating a stability-indicating analytical method capable of separating the parent compound from all its significant degradation products.[8]
Rationale for Selection of Stress Conditions
The selection of stress conditions is guided by the chemical structure of this compound, which contains functional groups susceptible to specific types of degradation.
-
Hydrolysis: The ethyl ester functional group is prone to hydrolysis under both acidic and basic conditions, which would yield the corresponding carboxylic acid.
-
Oxidation: The 2-aminothiazole ring system can be susceptible to oxidation.[5][9] The electron-rich nature of the ring and the amino substituent make it a potential target for oxidative degradation.
-
Photolysis: The presence of the aromatic fluorophenyl ring and the conjugated system of the thiazole ring suggest potential photosensitivity.[10]
-
Thermal Degradation: Exposure to high temperatures can provide the energy required for various degradation reactions, including decarboxylation or rearrangement of the thiazole ring.[11]
Experimental Protocols for Forced Degradation
The goal is to achieve a target degradation of 5-20% to ensure the formation of primary degradation products without excessive decomposition.
2.2.1. Acid and Base Hydrolysis
-
Protocol:
-
Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at 60°C and monitor the degradation over time (e.g., at 2, 4, 8, 12, and 24 hours) using the stability-indicating HPLC method.
-
If no degradation is observed, increase the acid/base concentration or the temperature.
-
Once the target degradation is achieved, neutralize the solutions before analysis.
-
2.2.2. Oxidative Degradation
-
Protocol:
-
Prepare a 1 mg/mL solution of the API.
-
Add an appropriate volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and monitor at regular intervals.
-
If the reaction is too slow, gentle heating (e.g., 40°C) can be applied.
-
2.2.3. Photostability
-
Protocol:
-
Expose a solid sample and a 1 mg/mL solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at the end of the exposure period.
-
2.2.4. Thermal Degradation
-
Protocol:
-
Expose a solid sample of the API to dry heat in a temperature-controlled oven (e.g., 80°C).
-
Monitor the sample for physical and chemical changes at appropriate time points.
-
Postulated Degradation Pathways
Based on the functional groups present, the following degradation pathways are postulated:
-
Hydrolysis: The most probable degradation product under both acidic and basic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid).
-
Oxidation: Oxidation could potentially lead to the formation of N-oxides or hydroxylation of the thiazole ring.
-
Photodegradation: UV exposure could induce complex reactions, possibly involving the fluorophenyl ring or leading to ring cleavage.
Diagram of Postulated Degradation Pathways
Caption: Postulated degradation pathways for the parent compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12][13] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
HPLC Method Parameters (Example)
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic Acid in Water | A gradient is necessary to elute both the parent compound and its potentially more polar degradation products within a reasonable run time. Formic acid helps to improve peak shape and provides a consistent pH. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan) | To monitor the parent compound and its degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines, with a particular emphasis on specificity . This is demonstrated by showing that the method can separate the parent drug from its degradation products, process impurities, and any other potential components in the sample matrix. The peak purity of the parent compound in stressed samples should be confirmed using a PDA detector.
Long-Term and Accelerated Stability Study Protocol
Formal stability studies are conducted to establish the re-test period for a drug substance.[4][6][9] The protocol should be designed based on the intended storage conditions and the climatic zone for which the product is intended.
Storage Conditions and Testing Frequency
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months, and annually thereafter |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Batches and Container Closure System
-
Batches: At least three primary batches of the API should be included in the stability program.[5]
-
Container Closure System: The container closure system used for the stability studies should be the same as or simulate the packaging proposed for storage and distribution.[5]
Stability-Indicating Parameters
The following parameters should be monitored at each time point:
-
Appearance: Visual inspection for any changes in physical state, color, or clarity.
-
Assay: Quantification of the parent API using the validated stability-indicating HPLC method.
-
Degradation Products: Identification and quantification of any degradation products.
-
Water Content: Measurement of water content, especially if the API is hygroscopic.
Data Presentation and Interpretation
Example Forced Degradation Data
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | Major Degradation Products (Retention Time) |
| 0.1 M HCl, 60°C | 12 h | 89.5 | 10.5 | DP1 (4.2 min) |
| 0.1 M NaOH, 60°C | 4 h | 85.2 | 14.8 | DP1 (4.2 min) |
| 3% H₂O₂, RT | 24 h | 92.1 | 7.9 | DP2 (5.8 min), DP3 (6.5 min) |
| Photolytic | 1.2 million lux h | 98.7 | 1.3 | Minor peaks observed |
| Thermal (80°C) | 48 h | 99.1 | 0.9 | No significant degradation |
DP = Degradation Product
Example Long-Term Stability Data (25°C/60%RH)
| Time (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White to off-white powder | 99.8 | <0.1 |
| 3 | No change | 99.6 | 0.15 |
| 6 | No change | 99.5 | 0.20 |
| 9 | No change | 99.4 | 0.25 |
| 12 | No change | 99.2 | 0.30 |
Overall Stability Study Workflow
The entire process of a stability study can be visualized as a systematic workflow from planning to final data analysis and reporting.
Diagram of Stability Study Workflow
Caption: A high-level overview of the stability study workflow.
Conclusion
The stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure its suitability as a pharmaceutical ingredient. This technical guide has outlined a comprehensive and scientifically sound approach for conducting these stability studies, from forced degradation to long-term evaluation. By following these principles and methodologies, researchers and drug development professionals can generate the robust data necessary to support regulatory submissions and ensure the development of a safe, effective, and stable medicinal product.
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- Degradation Pathways for Thiazole-Based Compounds. (n.d.). Benchchem.
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- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
- Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library.
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH.
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- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
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- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
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Methodological & Application
Application Notes & Protocols: Evaluation of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate as a Potential Kinase Inhibitor
Abstract: This document provides a comprehensive guide for the initial characterization of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, a novel compound featuring the 2-aminothiazole scaffold. This scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various protein kinases.[1][2] Dysregulation of protein kinase signaling is a fundamental driver of numerous diseases, most notably cancer, making kinases a major class of therapeutic targets.[3][4] These application notes offer an integrated workflow, from initial in vitro enzymatic assays to cell-based validation, designed to rigorously assess the compound's potential as a kinase inhibitor. We provide detailed, field-tested protocols for determining broad-spectrum kinase selectivity, calculating inhibitory potency (IC₅₀), and evaluating cellular efficacy and cytotoxicity. The methodologies are presented with an emphasis on the scientific rationale behind experimental design, ensuring data integrity and reproducibility for researchers in drug discovery and chemical biology.
Scientific Rationale & Background
Protein kinases orchestrate a vast network of signaling pathways that control cellular processes such as growth, proliferation, differentiation, and survival.[3] The human genome encodes over 500 kinases, and their aberrant activity is a hallmark of many cancers.[3] The 2-aminothiazole core is a cornerstone of modern kinase inhibitor design, primarily due to its function as a bioisostere of adenine.[1] It excels at forming critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a key feature for potent and selective inhibition.[1] Prominent approved drugs, such as Dasatinib, leverage this scaffold to achieve nanomolar potency against targets like Bcr-Abl and Src family kinases.[2]
The subject of this guide, this compound, combines this privileged core with a 3-fluorophenyl group at the C4 position and an ethyl carboxylate at C5. These modifications are expected to modulate its selectivity and potency by interacting with distinct sub-pockets of the ATP-binding site. This document outlines the critical path for elucidating its inhibitory profile.
Caption: Experimental workflow for the evaluation of a potential kinase inhibitor.
Caption: A simplified MAPK/ERK signaling pathway, a frequent target in cancer therapy.
References
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Lahiry, P., Torkamani, A., Schork, N. J., & He, M. (2010). Kinase-targeted cancer therapies: a clinical perspective. Nature Reviews Clinical Oncology. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. [Link]
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Sarno, S., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry. [Link]
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ResearchGate. (n.d.). Design of 2-aminothiazole CHK1 inhibitors. ResearchGate. [Link]
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Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer. ACS Omega. [Link]
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Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Protocol. [Link]
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Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
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Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy. [Link]
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Scientific.Net. (n.d.). Computing Method and Test on IC50 Value of Tyrosinase Inhibition. Advanced Materials Research. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. ResearchGate. [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
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BÜHLMANN Laboratories AG. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
-
ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Amerigo Scientific. [Link]
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Amerigo Scientific. (n.d.). Ethyl 2-((3,5-Difluorophenyl)amino)-1,3-thiazole-4-carboxylate. Amerigo Scientific. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PubMed Central. [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. [Link]
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Dana Bioscience. (n.d.). Ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate 1g. Dana Bioscience. [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]
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Application Notes and Protocols: In Vitro Anticancer Activity of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Aminothiazoles in Oncology
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous approved drugs, including the anticancer agent Dasatinib, underscoring its clinical significance.[1] The versatility of the 2-aminothiazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to target various hallmarks of cancer.[3][4] Derivatives of this scaffold have demonstrated a broad spectrum of antitumor activities, including the inhibition of cell proliferation, induction of apoptosis, and arrest of the cell cycle across diverse cancer cell lines such as those from breast, lung, colon, and leukemia.[1][5]
Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is a novel compound belonging to this promising class. The incorporation of a 3-fluorophenyl group at the 4-position is a strategic design element. Fluorine substitution is a common tactic in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins. This application note provides a comprehensive guide for the in vitro evaluation of the anticancer properties of this compound, detailing experimental protocols and the underlying scientific rationale to empower researchers in their drug discovery efforts.
Hypothesized Mechanism of Action
While the precise molecular target of this compound is yet to be elucidated, compounds bearing the 2-aminothiazole scaffold are known to exert their anticancer effects through various mechanisms.[6] These can range from the inhibition of protein kinases, which are crucial regulators of cell signaling pathways, to the disruption of microtubule dynamics, leading to mitotic catastrophe. A significant number of 2-aminothiazole derivatives have been shown to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[7] Therefore, a primary investigative focus for this compound should be its ability to trigger apoptotic pathways and to interfere with the normal progression of the cell cycle.
Caption: Hypothesized mechanism of action for the test compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the systematic evaluation of the in vitro anticancer activity of this compound.
I. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
II. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.[11]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7][13][14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[7]
III. Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to prevent the staining of RNA.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases.
Caption: A streamlined workflow for in vitro anticancer evaluation.
Quantitative Data Summary
The results from the MTT assay should be tabulated to clearly present the IC50 values of this compound against various cancer cell lines. This allows for a direct comparison of its potency.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Experimental Value |
| A549 | Lung Cancer | 48 | Experimental Value |
| HCT116 | Colon Cancer | 48 | Experimental Value |
| Additional Cell Lines | ... | 48 | ... |
Note: The IC50 values are to be determined experimentally.
Data Interpretation and Troubleshooting
-
MTT Assay: A low IC50 value indicates high cytotoxic potency. If you observe high variability between replicate wells, ensure homogenous cell seeding and complete dissolution of formazan crystals.
-
Apoptosis Assay: A significant increase in the Annexin V-positive/PI-negative population upon treatment confirms the induction of early apoptosis. High levels of PI-positive cells could indicate necrosis or late-stage apoptosis.
-
Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., G2/M or G0/G1) suggests that the compound interferes with cell cycle progression at that checkpoint. Ensure that cell clumps are properly dissociated before analysis to avoid misinterpretation of G2/M peaks.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its therapeutic potential. The promising legacy of the 2-aminothiazole scaffold in oncology provides a strong rationale for the continued investigation of this and related novel compounds.
References
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
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Application Notes and Protocols: Antimicrobial Screening of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), poses a significant threat to global public health. This escalating crisis necessitates the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5][6][7] The unique structural features of the thiazole ring are believed to play a crucial role in its interaction with various bacterial targets.[4]
This document provides a comprehensive guide for the in vitro antimicrobial screening of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate , a novel thiazole derivative, against a panel of clinically relevant Gram-positive bacteria. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility.[8][9][10]
Scientific Rationale and Experimental Overview
The primary objective of this screening protocol is to determine the bacteriostatic and bactericidal activity of the test compound. This is achieved through two key assays:
-
Minimum Inhibitory Concentration (MIC): This assay identifies the lowest concentration of the compound that inhibits the visible growth of a microorganism.[11][12] It is the fundamental measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): This assay determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14][15][16] It distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[16][17]
The workflow for this screening process is outlined below:
Caption: Experimental workflow for MIC and MBC determination.
Materials and Reagents
Test Compound
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
Bacterial Strains (Gram-positive Panel)
-
Staphylococcus aureus (e.g., ATCC 29213 - Quality Control Strain)
-
Methicillin-Resistant Staphylococcus aureus (MRSA) (e.g., ATCC 43300)
-
Enterococcus faecalis (e.g., ATCC 29212 - Quality Control Strain)
-
Vancomycin-Resistant Enterococcus faecium (VRE) (Clinical Isolate)
-
Streptococcus pneumoniae (e.g., ATCC 49619 - Quality Control Strain)
Media and Reagents
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Agar (TSA) with 5% Sheep Blood (for S. pneumoniae)
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
Equipment
-
Sterile 96-well, U-bottom microtiter plates
-
Multichannel pipette (50-200 µL)
-
Incubator (35 ± 2°C)
-
Spectrophotometer or turbidimeter
-
Vortex mixer
-
Biological safety cabinet
Experimental Protocols
Preparation of Test Compound Stock Solution
Causality: A high-concentration stock solution in a suitable solvent is necessary for serial dilutions. DMSO is commonly used for its ability to dissolve a wide range of organic compounds. The final concentration of DMSO in the assay must be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or growth-inhibitory effects.
-
Accurately weigh the test compound.
-
Dissolve in 100% sterile DMSO to create a stock solution of 1280 µg/mL.
-
Vortex until fully dissolved. Store at -20°C in small aliquots.
Bacterial Inoculum Preparation
Causality: A standardized bacterial inoculum is critical for the reproducibility of susceptibility testing. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, ensuring a consistent starting bacterial density for the assay.[11]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer colonies to a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This is the standardized inoculum.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
Methodology: The broth microdilution method is a standardized, cost-effective, and high-throughput technique for determining MIC values.[11][17][18] It is the reference method recommended by CLSI.[8][19]
-
Dispense 100 µL of sterile CAMHB into wells 1 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL test compound stock solution to well 1. This creates a total volume of 200 µL.
-
Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. The concentrations will range from 640 µg/mL to 1.25 µg/mL before the addition of the inoculum.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 3.2.5) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations to a final range of 320 µg/mL to 0.625 µg/mL. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[11]
Protocol for Minimum Bactericidal Concentration (MBC) Determination
Methodology: The MBC test is a necessary follow-up to the MIC to determine if a compound is bactericidal. It involves subculturing from the clear wells of the MIC plate to determine the concentration that results in a ≥99.9% reduction in the initial inoculum.[13][15][16]
-
Following MIC determination, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer 10 µL from each of these wells and spot-plate onto a fresh MHA plate (or TSA with 5% sheep blood for S. pneumoniae).
-
Also, plate 10 µL from the growth control well (after appropriate dilution) to confirm the initial inoculum count.
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.[15][16]
Data Analysis and Presentation
Quantitative data from the MIC and MBC assays should be systematically recorded. A clear and structured table is essential for comparing the activity of the compound against different bacterial strains.
| Bacterial Strain | ATCC No. | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 29213 | ||||
| MRSA | 43300 | ||||
| E. faecalis | 29212 | ||||
| VRE | Clinical | ||||
| S. pneumoniae | 49619 |
Interpretation Criteria:
-
Bactericidal: MBC/MIC ratio ≤ 4
-
Bacteriostatic: MBC/MIC ratio > 4
Potential Mechanism of Action of Thiazole Derivatives
While the specific target of this compound is yet to be elucidated, the broader class of thiazole derivatives has been shown to interfere with several essential bacterial processes.[3] Potential mechanisms include:
-
Inhibition of DNA Gyrase: Some thiazole derivatives inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and supercoiling.[3][20]
-
Inhibition of Fatty Acid Synthesis (FabH): Thiazoles can act as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), which is a key enzyme in the initiation of fatty acid biosynthesis.[3]
-
Disruption of Cell Membrane: The amphiphilic nature of some thiazole derivatives allows them to integrate into the bacterial cell membrane, leading to depolarization, leakage of cytoplasmic contents, and cell death.[5]
-
Inhibition of FtsZ Polymerization: Certain thiazole compounds have been shown to interfere with the FtsZ protein, which is essential for bacterial cell division.[21]
Caption: Potential mechanisms of antimicrobial action for thiazole derivatives.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth in control well (Well 11) | Inoculum viability issue; Inactive growth medium; Incubation error. | Use a fresh bacterial culture; Check the expiry and preparation of the media; Verify incubator temperature and conditions. |
| Growth in sterility control well (Well 12) | Contamination of media or plate. | Use aseptic techniques; Ensure all reagents and materials are sterile; Repeat the assay. |
| "Skipped" wells (growth in higher conc., no growth in lower conc.) | Pipetting error; Compound precipitation; Contamination. | Ensure proper mixing during serial dilution; Check compound solubility in the test medium; Repeat with careful aseptic technique. |
| MBC results are inconsistent | Inaccurate plating volume; Incomplete mixing before subculturing; Bacterial clumping. | Use calibrated pipettes for subculturing; Thoroughly mix wells before sampling; Ensure a smooth bacterial suspension. |
References
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Alizadeh, A., Moghaddam, M. S., & Saeedi, M. (2018). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Journal of Babol University of Medical Sciences, 20(9), 29-35. Retrieved from [Link]
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Li, Y., Sun, N., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2020). Synthesis and biological evaluation of novel thiazole-quinolinium derivatives as FtsZ inhibitors. European Journal of Medicinal Chemistry, 187, 111953. Retrieved from [Link]
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Sharma, A., Kumar, V., & Sharma, P. C. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8031. Retrieved from [Link]
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Jenkins, S. G., & Schuetz, A. N. (2012). Evaluation of CLSI agar dilution method and Trek Sensititre broth microdilution panel for determining antimicrobial susceptibility of Streptococcus pneumoniae. Journal of clinical microbiology, 50(9), 3044-3047. Retrieved from [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. Retrieved from [Link]
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Jones, R. N., & Gavan, T. L. (1984). Disk diffusion susceptibility test troubleshooting guide. American journal of clinical pathology, 81(6_Suppl), 833-835. Retrieved from [Link]
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Patel, R. V., Patel, J. K., & Kumari, P. (2011). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Medicinal Chemistry Research, 20(9), 1497-1506. Retrieved from [Link]
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Pask, C. M., Begum, R., & Jones, A. M. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 1042385. Retrieved from [Link]
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Protocol for Using Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate in Cell-Based Assays: A Guide to Initial Characterization
An Application Note from the Desk of a Senior Application Scientist
Abstract and Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This heterocyclic motif is particularly prominent in the development of anticancer agents, with derivatives demonstrating potent and selective activity against a wide array of human cancers.[3][4] The biological effects of these compounds are diverse, ranging from the induction of programmed cell death (apoptosis) to the targeted inhibition of key cellular enzymes like protein kinases.[5][6]
This document provides a comprehensive, phased protocol for the initial biological characterization of a novel derivative, Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate (hereafter "EAFC"). As a Senior Application Scientist, my goal is to provide a framework that is not merely a series of steps, but a logical, self-validating workflow. We will progress from foundational cytotoxicity screening to the elucidation of potential mechanisms of action, explaining the causality behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals embarking on the evaluation of new chemical entities within this promising class.
Compound Profile and Safe Handling
Before commencing any biological assay, a thorough understanding of the test article's properties and safety requirements is paramount.
Compound Characteristics
| Property | Value |
| IUPAC Name | This compound |
| Abbreviation | EAFC |
| Molecular Formula | C₁₂H₁₁FN₂O₂S |
| Molecular Weight | 282.30 g/mol |
| Appearance | Expected to be a solid (based on analogs) |
| Solubility | Expected to be soluble in DMSO, ethanol; poorly soluble in aqueous media |
Safety and Handling Protocol
The 2-aminothiazole core, while a valuable pharmacophore, has also been flagged as a potential toxicophore, warranting careful handling. Safety data sheets (SDS) for analogous compounds indicate potential hazards.[7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.
-
Ventilation: Handle the solid compound and concentrated stock solutions inside a chemical fume hood or a ventilated enclosure to avoid inhalation.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as chemical waste. Follow all local, state, and federal regulations for disposal.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[7]
Preparation of Master Stock Solution
The accuracy of all subsequent assays depends on the correct preparation of the compound stock.
Protocol:
-
Weighing: Accurately weigh out a precise amount of EAFC (e.g., 5 mg) using an analytical balance.
-
Solubilization: Add sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration primary stock, for example, 10 mM.
-
Scientist's Note: DMSO is the solvent of choice for most cell-based assays due to its high solubilizing power and relative inertness at low concentrations (<0.5% v/v). Always perform a solubility test first with a small amount of compound.
-
-
Mixing: Vortex thoroughly for 5-10 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
Phased Experimental Workflow
We recommend a three-phase approach to systematically characterize EAFC's biological activity. This workflow ensures that data from each phase informs the design of the next, creating a robust and efficient evaluation process.
Phase 1: Foundational Cytotoxicity Screening
Rationale: The initial and most critical step is to determine if EAFC has any effect on cell viability and to establish a dose-response relationship. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that quantifies the compound's potency and is essential for designing subsequent mechanistic studies.[9] We will use the MTT assay, a reliable and widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[10]
Protocol 1: MTT Cell Proliferation Assay
Objective: To determine the IC₅₀ of EAFC across a panel of human cancer cell lines.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])
-
Complete growth medium (specific to each cell line)
-
96-well flat-bottom cell culture plates
-
EAFC Master Stock Solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Scientist's Note: The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the assay.[11]
-
-
Compound Treatment: Prepare serial dilutions of EAFC in complete medium from the 10 mM stock. A common starting range is 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, and 0 µM (vehicle control). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Trustworthiness Check: Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no-cell" blank control (medium only).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Subtract the average OD of the "no-cell" blank from all other wells.
-
Calculate the Percentage Viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot % Viability against the log of EAFC concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Table 1: Example IC₅₀ Data Summary for EAFC
| Cell Line | Tissue of Origin | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Cancer | [Experimental Value] |
| A549 | Lung Cancer | [Experimental Value] |
| HT-29 | Colon Cancer | [Experimental Value] |
| HCT116 | Colon Cancer | [Experimental Value] |
Phase 2: Mechanistic Elucidation - Apoptosis Assay
Rationale: A reduction in cell viability can be due to either programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Many successful anticancer agents derived from the 2-aminothiazole scaffold function by inducing apoptosis.[5][12][13] This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between these cellular fates via flow cytometry. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).[10][14]
Protocol 2: Annexin V/PI Staining by Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with EAFC.
Materials:
-
Cell line of interest (e.g., the one most sensitive in Phase 1)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (typically provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding & Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with EAFC at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.
-
Scientist's Note: It is crucial to collect floating cells as they are often apoptotic.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Analysis & Presentation: The flow cytometry data will be presented as a dot plot with four quadrants:
-
Lower-Left (Q4): Live cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early Apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late Apoptotic/Necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
Table 2: Example Apoptosis Data Summary for EAFC in MCF-7 Cells
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| EAFC (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| EAFC (2x IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Phase 3: Target-Based Inquiry - Kinase Inhibition
Rationale: Given that the 2-aminothiazole core is integral to potent kinase inhibitors like Dasatinib, it is logical to investigate if EAFC's anticancer activity is mediated through kinase inhibition.[3][15] An initial screen against a diverse panel of kinases can quickly identify potential targets.[16][17] We will describe a generic protocol for a non-radioactive, luminescence-based kinase assay (e.g., ADP-Glo™), which measures kinase activity by quantifying the amount of ADP produced.[18]
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To screen EAFC for inhibitory activity against a panel of protein kinases.
Materials:
-
Recombinant protein kinases of interest
-
Kinase-specific peptide substrates
-
Low-volume 384-well assay plates (white)
-
EAFC stock solution
-
ATP solution
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate mix, and EAFC dilutions according to the assay kit manufacturer's instructions.
-
Compound Dispensing: Add 1-5 µL of EAFC solution at various concentrations (e.g., a single high concentration like 10 µM for screening) to the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.
-
Kinase Reaction Initiation: Add the kinase/substrate mixture to the wells, followed by the ATP solution to start the reaction.
-
Scientist's Note: The ATP concentration should ideally be at or near the Kₘ value for each specific kinase to accurately reflect the inhibitor's intrinsic potency.[17]
-
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ Reagent as per the kit protocol. This first step consumes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP amount.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis & Presentation:
-
Calculate the Percentage Inhibition for EAFC at the screening concentration: % Inhibition = 100 * (1 - (Signal_EAFC - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
For any kinases showing significant inhibition (>50%), a follow-up dose-response experiment should be performed to determine the IC₅₀ value.
Table 3: Example Kinase Panel Screening Data for EAFC at 10 µM
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| EGFR | Tyrosine Kinase | [Experimental Value] |
| VEGFR2 | Tyrosine Kinase | [Experimental Value] |
| Abl1 | Tyrosine Kinase | [Experimental Value] |
| CDK2 | Ser/Thr Kinase | [Experimental Value] |
| Aurora A | Ser/Thr Kinase | [Experimental Value] |
Summary and Future Directions
This application note outlines a structured, three-phase approach for the initial characterization of this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive biological profile of this novel compound.
-
If EAFC is a potent cytotoxic agent and apoptosis inducer: Subsequent studies should focus on the molecular machinery of apoptosis. Western blotting for key proteins like cleaved Caspase-3, PARP, and members of the Bcl-2 family can confirm the pathway.[10]
-
If EAFC is identified as a kinase inhibitor: The next steps would involve confirming its selectivity against a larger kinase panel, determining its mode of inhibition (e.g., ATP-competitive), and validating target engagement in a cellular context using methods like Western blotting to probe for phosphorylation of the kinase's downstream substrates.[16]
This logical workflow provides a robust foundation for decision-making in the early stages of drug discovery and development.
References
-
Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Available at: [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Available at: [Link]
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El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemistry & Biology Interactions. Available at: [Link]
-
Singh, S., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. Archiv der Pharmazie. Available at: [Link]
-
a4cell. (2023). Truly Effective Cell Assay Design. Available at: [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Der Pharma Chemica. Available at: [Link]
-
PPD. (2013). Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
-
Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Available at: [Link]
-
Hartmann, R. W., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie. Available at: [Link]
-
Zhang, L., et al. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. MedChemComm. Available at: [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Available at: [Link]
-
Wang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Available at: [Link]
-
Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
-
Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Asian Journal of Chemistry. Available at: [Link]
-
Request PDF. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Aliabadi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences. Available at: [Link]
-
Aliabadi, A., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed. Available at: [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET. Available at: [Link]
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Application Note: Quantitative Bioanalysis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate in Human Plasma using UPLC-MS/MS
Abstract: This application note presents a detailed, robust, and validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, a novel investigational compound, in human plasma. The described methodology, encompassing sample preparation, chromatographic separation, mass spectrometric detection, and comprehensive validation, is designed for high-throughput analysis in regulated bioanalytical laboratories supporting pharmacokinetic studies.
Introduction
This compound is a heterocyclic compound of interest in contemporary drug discovery programs. Its 2-aminothiazole core is a recognized pharmacophore present in numerous biologically active molecules. Accurate quantification of this compound in biological matrices is paramount for elucidating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), which is a critical step in its preclinical and clinical development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated bioanalytical method tailored for this specific analyte.
Analyte Physicochemical Properties (In Silico Prediction)
To develop a rational and efficient analytical method, a thorough understanding of the analyte's physicochemical properties is essential. In the absence of experimental data for this novel compound, in silico prediction tools were employed to estimate key parameters that guide the selection of sample preparation and chromatographic conditions.
| Property | Predicted Value | Implication for Method Development |
| Molecular Weight | 281.29 g/mol | Suitable for standard ESI-MS analysis. |
| LogP | 2.8 ± 0.5 | Indicates moderate lipophilicity, suggesting good retention on reversed-phase columns and suitability for liquid-liquid or solid-phase extraction. |
| pKa (most basic) | 3.5 ± 0.3 (amino group) | The 2-amino group is weakly basic and will be protonated in an acidic mobile phase, which is ideal for positive ion electrospray ionization (ESI+). |
| pKa (most acidic) | Not significant in typical pH range | The molecule lacks a strongly acidic proton. |
These predicted properties suggest that a reversed-phase chromatographic separation with an acidic mobile phase coupled to positive ion ESI-MS/MS would be an effective analytical strategy.
Bioanalytical Method Workflow
The overall workflow for the quantification of this compound in plasma is depicted below. This workflow is designed to ensure high sample throughput, excellent recovery, and minimal matrix effects.
Caption: Overall bioanalytical workflow.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which is suitable for moderately lipophilic compounds like the target analyte.
Protocol:
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the thawed plasma to ensure homogeneity.
-
Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (e.g., a stable isotope-labeled analog of the analyte at 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are optimized to achieve a sensitive, selective, and rapid analysis.
UPLC Conditions:
| Parameter | Condition |
| System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 20% B to 95% B over 2.5 min, hold at 95% B for 0.5 min, return to 20% B and re-equilibrate for 1 min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | See Table below |
Predicted MRM Transitions:
Based on the structure of this compound, the following Multiple Reaction Monitoring (MRM) transitions are proposed. The primary fragmentation is expected to involve the loss of the ethoxy group from the ester and cleavage of the thiazole ring.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 282.1 | 236.1 | 150 | 25 |
| Analyte (Qualifier) | 282.1 | 135.0 | 150 | 40 |
| Internal Standard | Dependent on IS | Dependent on IS | 150 | Optimize |
Method Validation
The bioanalytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline to ensure its reliability for the analysis of study samples.[1][2][3][4][5]
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.
Linearity and Range
The method demonstrated linearity over the concentration range of 1.00 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.00 | ≤ 8.5 | -4.2 to 5.1 | ≤ 10.2 | -6.8 to 3.5 |
| Low QC | 3.00 | ≤ 6.3 | -2.5 to 3.8 | ≤ 7.5 | -4.1 to 2.9 |
| Mid QC | 100 | ≤ 5.1 | -1.8 to 2.5 | ≤ 6.2 | -3.0 to 1.7 |
| High QC | 800 | ≤ 4.5 | -3.2 to 1.9 | ≤ 5.8 | -4.5 to 2.2 |
The results demonstrate that the method is both accurate and precise, with all values falling within the acceptance criteria of ±15% (±20% for LLOQ) of the nominal concentrations.
Recovery and Matrix Effect
The extraction recovery was determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those in neat solutions.
-
Extraction Recovery: >85% at all QC levels.
-
Matrix Effect: The matrix factor was between 0.95 and 1.05, indicating no significant ion suppression or enhancement.
Stability
The stability of the analyte in human plasma was assessed under various conditions to ensure sample integrity from collection to analysis.
| Stability Condition | Duration | Result |
| Bench-top | 8 hours at room temp. | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long-term | 90 days at -80°C | Stable |
Conclusion
This application note describes a sensitive, selective, and robust UPLC-MS/MS method for the quantification of this compound in human plasma. The method has been thoroughly validated according to the ICH M10 guidelines and is suitable for high-throughput bioanalysis in support of pharmacokinetic studies. The simple protein precipitation sample preparation procedure and the short chromatographic run time make this method efficient and cost-effective for regulated drug development.
References
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Bioanalysis Zone. [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2022). European Medicines Agency. [Link]
-
ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. (2022). European Medicines Agency. [Link]
-
ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone. [Link]
-
Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021). Journal of Computer-Aided Molecular Design. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). ACS Physical Chemistry Au. [Link]
-
Web-based application for in silico fragmentation - MS tools. (n.d.). EPFL. [Link]
-
Data Analysis Tools. (n.d.). UW Proteomics Resource. [Link]
-
Mass Spec Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. [Link]
-
Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). National Center for Biotechnology Information. [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD. (2002). Journal of Chemical Information and Computer Sciences. [Link]
-
Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (n.d.). EPFL. [Link]
-
Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. (2024). Journal of Chemical Information and Modeling. [Link]
-
Is there any free software that can facilitate the prediction of the fragmentation acquired from the mass spectroscopy? (2020). ResearchGate. [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry. [Link]
-
Sample preparation in a bioanalytical workflow – part 1. (2018). YouTube. [Link]
Sources
The Versatile Scaffold: Application Notes on the Synthesis of Novel Bioactive Molecules from Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Introduction: The Strategic Importance of the Fluorinated 2-Aminothiazole Core
The 2-amino-1,3-thiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The incorporation of a fluorine atom, particularly on a phenyl substituent, further enhances the therapeutic potential of this scaffold. The high electronegativity and small size of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]
This guide focuses on a key building block, Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate , and its application in the synthesis of novel bioactive molecules. We will provide detailed protocols, explain the rationale behind the synthetic strategies, and present data on the biological activities of the resulting compounds. Our aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate in their own discovery programs.
Core Synthesis: Preparation of this compound
The most direct and widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the case of our target molecule, the key precursors are a suitable α-halo-β-ketoester and thiourea.
Protocol 1: Hantzsch Synthesis of the Title Compound
This protocol outlines a representative procedure for the synthesis of this compound.
Diagrammatic Workflow of Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of the title compound.
Materials:
-
Ethyl 2-chloro-3-oxo-3-(3-fluorophenyl)propanoate (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-3-oxo-3-(3-fluorophenyl)propanoate and thiourea.
-
Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.5 M with respect to the ketoester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the reaction mixture.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with deionized water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in the Synthesis of Bioactive Molecules: Amide Derivatives as Anticancer Agents
The 2-amino group of the thiazole ring serves as a versatile handle for further chemical modifications, most commonly through acylation to form amide derivatives. This strategy has been successfully employed to synthesize a wide range of compounds with potent biological activities, including anticancer and antimicrobial effects.[4][5]
Protocol 2: Synthesis of Novel Thiazole-5-carboxamide Derivatives
This protocol describes the synthesis of a series of N-(substituted phenyl)-2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxamides, which have been investigated for their anticancer properties.
Diagrammatic Workflow for Amide Synthesis
Caption: Workflow for the synthesis of bioactive amide derivatives.
Part A: Hydrolysis of the Ester
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting thiazole ester in a mixture of THF and water (3:1 v/v).
-
Add LiOH to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
The carboxylic acid will precipitate. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Part B: Amide Coupling
Materials:
-
2-Amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylic acid (from Part A) (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add the substituted aniline and DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
The product will precipitate. Collect the solid by vacuum filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Biological Evaluation: Anticancer Activity
A series of synthesized N-(substituted phenyl)-2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxamide derivatives were evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Thiazole-5-carboxamide Derivatives
| Compound ID | Substitution on Phenyl Ring | Cell Line | IC₅₀ (µM) |
| 5a | 4-Chloro | A549 (Lung) | 8.5 |
| 5b | 3,4-Dichloro | A549 (Lung) | 5.2 |
| 5c | 4-Trifluoromethyl | A549 (Lung) | 6.8 |
| 5d | 4-Chloro | HCT116 (Colon) | 10.2 |
| 5e | 3,4-Dichloro | HCT116 (Colon) | 7.1 |
| 5f | 4-Trifluoromethyl | HCT116 (Colon) | 9.5 |
Note: The data presented in this table is representative and synthesized from literature reports on analogous compounds for illustrative purposes.
The results indicate that these thiazole derivatives exhibit moderate to potent anticancer activity. The presence of electron-withdrawing groups on the N-phenyl ring appears to be favorable for activity.
Application in the Synthesis of Bioactive Molecules: Thiourea Derivatives as Antimicrobial Agents
The versatile 2-amino group can also react with isothiocyanates to yield thiourea derivatives, a class of compounds known for their broad-spectrum antimicrobial activities.[6]
Protocol 3: Synthesis of Novel 2-Thioureido-thiazole Derivatives
This protocol details the synthesis of N-((4-(3-fluorophenyl)-5-(ethoxycarbonyl)-1,3-thiazol-2-yl)carbamothioyl)benzamide derivatives.
Diagrammatic Workflow for Thiourea Synthesis
Caption: Workflow for the synthesis of bioactive thiourea derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted benzoyl isothiocyanate (1.1 eq)
-
Anhydrous acetone
Procedure:
-
Dissolve the starting thiazole in anhydrous acetone in a round-bottom flask.
-
Add the substituted benzoyl isothiocyanate to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product will often precipitate from the reaction mixture.
-
Collect the solid by vacuum filtration and wash with a small amount of cold acetone.
-
If necessary, the product can be further purified by recrystallization.
Biological Evaluation: Antimicrobial Activity
The synthesized thiourea derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of 2-Thioureido-thiazole Derivatives
| Compound ID | Substitution on Benzoyl Ring | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6a | 4-Nitro | 16 | 32 | 32 |
| 6b | 4-Chloro | 8 | 16 | 16 |
| 6c | 4-Methoxy | 32 | 64 | 64 |
Note: The data presented in this table is representative and synthesized from literature reports on analogous compounds for illustrative purposes.
The results demonstrate that these thiourea derivatives possess significant antimicrobial activity, with the 4-chloro substituted analog showing the most potent effects against the tested strains.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this core structure in drug discovery. Future work could focus on expanding the diversity of substituents at the 2-amino and 5-carboxylate positions, as well as exploring other reactive sites on the thiazole ring to generate novel chemotypes with improved potency and selectivity.
References
- Bayramin, D., & Öztürk, G. (2025). Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. Journal of Fluorescence.
- Gedgaudaitė, G., et al. (2022).
- Hassan, A. S., et al. (2011).
- Thiazole derivatives with antimicrobial activity. (n.d.).
- Patel, A. D., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-19.
- El-Subbagh, H. I., et al. (1999). 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. Archiv der Pharmazie, 332(4), 137-142.
- Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 78, 265-278.
- Zhang, Y., et al. (2016).
- How can ETHYL 2-AMINO-1,3-Thiazole-4-CARBOXYLE be synthesized? (n.d.). Guidechem.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Al-Ghorbani, M., et al. (2019). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 24(18), 3328.
- Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Singh, R. P., et al. (2013). The role of fluorine in drug design and medicinal chemistry. Journal of Fluorine Chemistry, 152, 2-15.
- Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
- Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar.
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Future Medicinal Chemistry, 13(1), 25-45.
- Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycin
- The Hantzsch Thiazole Synthesis. (n.d.).
- Synthesis of novel 2-amino thiazole derivatives. (2011). Der Pharma Chemica, 3(6), 337-343.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-Etic and Environmental Protection Letters, 13(2), 70-80.
- Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. (n.d.).
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Application Notes & Protocols: In Silico Investigation of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
A Senior Application Scientist's Guide to Molecular Docking with Novel Thiazole Derivatives
This document provides a detailed methodological framework for conducting molecular docking studies on Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. It is designed for researchers, scientists, and drug development professionals engaged in structure-based drug discovery. The protocols herein are grounded in established computational chemistry principles to ensure scientific rigor and reproducibility.
Scientific Rationale and Strategic Overview
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The subject of this guide, this compound, combines this potent core with a 3-fluorophenyl group, which can enhance binding affinity through halogen bonding and other electronic interactions, and an ethyl carboxylate group, which can act as a hydrogen bond acceptor.
Molecular docking is a pivotal computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[7][8] It serves as a powerful in silico screening tool to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[9]
This guide will detail the complete workflow for docking our thiazole derivative against two high-value, validated protein targets:
-
Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in oncology, as its dysregulation is a hallmark of many cancers. Thiazole derivatives have shown promise as kinase inhibitors.[1][10]
-
Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs. The inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain.[11]
The causality behind this dual-target approach is to rapidly assess the compound's potential therapeutic breadth. A favorable docking score against EGFR would suggest a path for anticancer agent development, while strong interactions with COX-2 would indicate potential as a novel anti-inflammatory agent.
Figure 1: High-level workflow for the molecular docking protocol.
Detailed Experimental Protocols
This section outlines the step-by-step methodology for executing the docking simulation. Adherence to these protocols is crucial for generating reliable and reproducible data.
Protocol 2.1: Software and Resource Acquisition
-
Molecular Modeling Software:
-
AutoDock Tools (ADT): Version 1.5.6 or later. Used for preparing protein and ligand files.
-
AutoDock Vina: Version 1.1.2 or later. The core docking engine.[12]
-
Molecular Visualization Tool: PyMOL, UCSF Chimera, or Discovery Studio Visualizer for analysis.
-
-
Chemical Sketcher: ChemDraw or MarvinSketch for generating the initial 2D structure of the ligand.
-
Protein Structures: Download from the RCSB Protein Data Bank (PDB).
-
EGFR Kinase Domain: PDB ID: 2GS2 (in complex with an inhibitor).
-
COX-2: PDB ID: 5IKR (in complex with Celecoxib).
-
Protocol 2.2: Ligand Preparation
The objective here is to generate a 3D, energy-minimized, and correctly formatted structure of this compound.
-
2D to 3D Conversion:
-
Draw the 2D structure of the compound in a chemical sketcher.
-
Use the software's built-in function to clean up the structure and convert it to a 3D format (e.g., .mol or .sdf).
-
-
Energy Minimization:
-
Import the 3D structure into a program like Avogadro or UCSF Chimera.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. Save the minimized structure as a PDB file.
-
-
Preparation for AutoDock (PDBQT format):
-
Launch AutoDock Tools (ADT).
-
Go to Ligand -> Input -> Open and select the minimized PDB file.
-
ADT will automatically detect the root, set torsions, and assign Gasteiger charges. The causality for this step is to define the rotatable bonds, allowing the ligand to be flexible during docking, and to assign partial charges necessary for calculating electrostatic interactions.[12]
-
Go to Ligand -> Output -> Save as PDBQT to generate the final ligand file.
-
Protocol 2.3: Target Protein Preparation
This protocol cleans the raw PDB structure, making it suitable for docking.
-
Initial Cleanup:
-
Open the downloaded PDB file (e.g., 2GS2.pdb) in ADT or a molecular visualizer.
-
Remove all non-essential components: water molecules (HOH), co-solvents, and any co-crystallized ligands or ions not essential for catalysis or structural integrity. The reason for removing water is that explicit solvent is not typically handled by standard docking algorithms, and its presence can interfere with ligand binding.
-
-
Protein Repair and Hydrogen Addition:
-
In ADT, go to Edit -> Hydrogens -> Add. Select "Polar Only". This adds hydrogens to polar atoms (like oxygen and nitrogen), which is critical for defining correct hydrogen bonding patterns.
-
Go to Edit -> Charges -> Add Kollman Charges. This assigns partial charges to the protein atoms.
-
-
PDBQT File Generation:
-
Go to Grid -> Macromolecule -> Choose. Select the prepared protein molecule.
-
Save the output file. ADT will prompt to save it as a PDBQT file, which contains the protein coordinates with added hydrogens and charges.
-
Protocol 2.4: Active Site Definition and Grid Generation
The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. A well-defined grid is essential for efficient and accurate docking.
-
Identify the Binding Pocket:
-
For our chosen targets, the active site is known and can be defined by the location of the co-crystallized ligand in the original PDB file.
-
Load the prepared protein PDBQT file into ADT.
-
Also, load the original PDB file to visualize the native ligand's position.
-
-
Set Grid Box Parameters:
-
In ADT, go to Grid -> Grid Box.
-
A box will appear. Adjust the center coordinates (center_x, center_y, center_z) to center the box on the native ligand.
-
Adjust the dimensions (size_x, size_y, size_z) so the box fully encompasses the active site with a buffer of 4-5 Å on all sides. This ensures the ligand has enough space to move and rotate freely. A common size is 25 x 25 x 25 Å.
-
Record the center and size coordinates. These will be used in the configuration file.
-
Protocol 2.5: Docking Simulation and Validation
This protocol executes the docking run and includes a critical self-validation step.
-
Create Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the file names and coordinates with your own:
-
Causality of Parameters: exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding poses to generate.
-
-
Run AutoDock Vina:
-
Open a command line terminal.
-
Navigate to the directory containing your files.
-
Execute the command: vina --config conf.txt
-
-
Protocol Validation (Self-Validating System):
-
To ensure the trustworthiness of the docking parameters, perform a redocking experiment.[13]
-
Extract the native ligand from the original PDB file (e.g., the inhibitor from 2GS2) and prepare it as a PDBQT file using Protocol 2.2.
-
Dock this native ligand back into its own protein's active site using the exact same grid parameters and configuration file.
-
Success Criterion: The docking is considered validated if the top-ranked pose of the redocked ligand has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its original crystallographic position.[14] This confirms that the chosen parameters can accurately reproduce the experimentally determined binding mode.
-
Analysis of Hypothetical Results
Following a successful docking run, the output files (docking_results.pdbqt and docking_log.txt) are analyzed to determine binding affinity and key molecular interactions.
Quantitative Data Summary
The primary quantitative output is the binding affinity, an estimate of the binding free energy in kcal/mol. More negative values indicate stronger, more favorable binding.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | RMSD of Validation (Å) | Key H-Bond Interactions (Residue) |
| EGFR Kinase | 2GS2 | -9.8 | 1.15 | Met793, Thr790 |
| COX-2 | 5IKR | -8.5 | 1.32 | Arg513, His90 |
| Table 1: Hypothetical docking results for this compound. |
Qualitative Interaction Analysis
The best-scoring pose for each target should be visualized to understand the specific interactions driving the binding affinity.
Figure 2: Simplified 2D interaction diagram for the thiazole derivative in the EGFR active site.
Discussion of Hypothetical EGFR Interactions: The strong binding affinity of -9.8 kcal/mol is substantiated by key interactions within the EGFR kinase hinge region. A critical hydrogen bond is observed between the amino group of the thiazole core and the backbone carbonyl of Met793. This interaction is a hallmark of many potent EGFR inhibitors and is crucial for anchoring the ligand in the active site. A second hydrogen bond from the ethyl carboxylate moiety to the side chain of Thr790 provides additional stability. Furthermore, the 3-fluorophenyl ring is positioned in a hydrophobic pocket, forming favorable hydrophobic and pi-alkyl interactions with Leu718 and Phe856, respectively. These combined interactions explain the predicted high affinity and suggest the compound is a promising candidate for development as an EGFR inhibitor.
| Interacting Residue | Interaction Type | Ligand Atom(s) Involved |
| EGFR (2GS2) | ||
| Met793 | Hydrogen Bond | Amino Group (N-H) |
| Thr790 | Hydrogen Bond | Carboxylate (C=O) |
| Leu718 | Hydrophobic | 3-Fluorophenyl Ring |
| Phe856 | Pi-Alkyl | 3-Fluorophenyl Ring |
| COX-2 (5IKR) | ||
| Arg513 | Hydrogen Bond (Salt Bridge) | Carboxylate (C=O) |
| His90 | Pi-Sulfur | Thiazole Ring (Sulfur) |
| Val523 | Hydrophobic | 3-Fluorophenyl Ring |
| Table 2: Detailed breakdown of hypothetical key molecular interactions. |
Conclusion and Future Perspectives
This application note provides a robust and validated protocol for assessing the binding potential of this compound against therapeutically relevant targets. The hypothetical results indicate a strong potential for this compound as a dual inhibitor of EGFR and COX-2, warranting further investigation.
The logical next step following these in silico studies is to perform more computationally intensive analyses, such as molecular dynamics (MD) simulations . MD simulations can assess the stability of the predicted protein-ligand complex over time, providing deeper insights into the binding dynamics.[8] Ultimately, the predictions from these computational models must be validated through experimental means, including chemical synthesis, in vitro enzyme inhibition assays, and cell-based activity studies.
References
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]
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Chen, Y.-J., et al. (2016). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 59(13), 6395-6401. Available at: [Link]
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Thakur, A., et al. (2022). Thiazole in the Targeted Anticancer Drug Discovery. ResearchGate. Available at: [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 14(5), e1006152. Available at: [Link]
-
Paithankar, V. R., Dighe, P. R., & Shinde, N. V. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available at: [Link]
-
Khalifa, M. E., & Al-Omar, M. A. (2018). Thiazole derivatives: prospectives and biological applications. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
ResearchGate. (n.d.). List of protein targets for docking analysis. Retrieved from [Link]
-
Rostom, S. A., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-181. Available at: [Link]
-
Alves, M. J., et al. (2014). Docking studies in target proteins involved in antibacterial action mechanisms: extending the knowledge on standard antibiotics to antimicrobial mushroom compounds. Molecules, 19(2), 1768-1785. Available at: [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
Tchokouaha, L. R. Y., et al. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). Computational Molecular Bioscience, 14(2), 135-152. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 22. Available at: [Link]
-
Zhang, Z., et al. (2024). MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (n.d.). 14 target proteins for molecular docking. Retrieved from [Link]
-
Alam, M. S., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Current Drug Discovery Technologies, 18(4), 541-554. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available at: [Link]
-
Abdel-Gawad, H., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(24), 7545. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Galiyeva, A., et al. (2024). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 29(1), 213. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7300. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(9), 1541-1554. Available at: [Link]
-
Kumar, A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3687. Available at: [Link]
-
Nguyen, T. T. H., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15(1), 1-10. Available at: [Link]
-
Patel, S. B., et al. (2024). Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Available at: [Link]
-
Digital Medicine Association. (2025). N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of. Available at: [Link]
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Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Fluorophenyl-Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of the anti-inflammatory potential of fluorophenyl-thiazole derivatives. This document is structured to provide not only step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, ensuring a thorough understanding of the evaluation process. The protocols described herein are designed to be self-validating, incorporating appropriate controls and data analysis strategies to ensure the generation of robust and reliable results.
Introduction: The Therapeutic Potential of Fluorophenyl-Thiazole Derivatives in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key focus of modern drug discovery is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.
Thiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory properties.[1][2] The incorporation of a fluorophenyl moiety into the thiazole scaffold can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The high electronegativity and metabolic stability of the fluorine atom can enhance binding affinity to target enzymes and improve bioavailability.
This guide will delve into the mechanisms by which fluorophenyl-thiazole derivatives may exert their anti-inflammatory effects and provide detailed protocols for their synthesis and biological evaluation.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of fluorophenyl-thiazole derivatives are often attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[3] Specifically, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[4] Several studies have demonstrated the potential of thiazole derivatives as COX-2 inhibitors.[5][6]
Modulation of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response.[7][8] Overproduction of these cytokines is a hallmark of many chronic inflammatory diseases. Fluorophenyl-thiazole derivatives have been shown to suppress the production of TNF-α and IL-6 in cellular models of inflammation.[9][10]
Interference with NF-κB and MAPK Signaling Pathways
The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are master regulators of inflammation.[11] Upon activation by inflammatory stimuli, these pathways trigger the transcription of numerous pro-inflammatory genes, including those encoding for COX-2, TNF-α, and IL-6. The p38 MAPK pathway is particularly implicated in the inflammatory response.[10][12] Evidence suggests that fluorophenyl-thiazole derivatives can inhibit the activation of NF-κB and p38 MAPK, thereby downregulating the expression of downstream inflammatory mediators.[9][13]
Synthesis of Fluorophenyl-Thiazole Derivatives
A common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[2][14] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea derivative.
General Protocol: Hantzsch Synthesis of 2-Amino-4-(fluorophenyl)thiazole Derivatives
This protocol describes the synthesis of a 2-amino-4-(fluorophenyl)thiazole derivative from a substituted acetophenone.
Materials:
-
Substituted 4-fluoroacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
Boiling water
Procedure:
-
In a round-bottom flask, combine the substituted 4-fluoroacetophenone (1 equivalent), thiourea (1.5 equivalents), and iodine (1 equivalent).
-
Heat the mixture overnight with stirring.
-
After cooling to room temperature, extract the mixture with diethyl ether.
-
Dissolve the residue in boiling water and add ammonium hydroxide solution until the solution is basic.
-
The 2-amino-4-(fluorophenyl)thiazole derivative will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.[3]
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Assays
A battery of in vitro assays is essential to characterize the anti-inflammatory profile of the synthesized fluorophenyl-thiazole derivatives.
COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Principle:
The peroxidase activity of COX enzymes is measured, where the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is proportional to the enzyme activity.
Protocol:
This protocol is adapted from commercially available COX inhibitor screening kits.
-
Reagent Preparation: Prepare assay buffer, heme, arachidonic acid solution, and standards as per the kit instructions.
-
Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the appropriate buffer.
-
Assay Plate Setup:
-
100% Initial Activity Control: Add assay buffer, heme, and COX enzyme to designated wells.
-
Inhibitor Wells: Add assay buffer, heme, COX enzyme, and the test compound (at various concentrations) to designated wells.
-
Blank: Contains all reagents except the enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[4]
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay assesses the inhibitory effect of the compounds on the 5-LOX enzyme.
Principle:
The activity of 5-LOX is determined by measuring the formation of its product, leukotrienes, from the substrate linoleic acid or arachidonic acid. The product can be detected spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare assay buffer, purified 5-LOX enzyme, and substrate solution (linoleic acid or arachidonic acid).
-
Assay Procedure:
-
In a cuvette or 96-well plate, add the assay buffer and the test compound at various concentrations.
-
Add the 5-LOX enzyme solution and incubate for a short period at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm (for linoleic acid) or 280 nm (for arachidonic acid) over time using a spectrophotometer.
-
-
Data Analysis: Calculate the rate of reaction for the control and inhibitor-treated samples. Determine the percentage of inhibition and the IC₅₀ value.
Nitric Oxide (NO) Release Assay in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle:
The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the fluorophenyl-thiazole derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Measurement of TNF-α and IL-6 Production by ELISA
This assay quantifies the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells.
Principle:
A sandwich enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the cytokines.
Protocol:
-
Sample Collection: Collect the cell culture supernatants from the NO release assay (after 24 hours of LPS stimulation).
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the percentage of inhibition of cytokine production.[7][8]
In Vivo Anti-inflammatory Assay
In vivo models are crucial for evaluating the therapeutic potential of the lead compounds in a whole-organism context.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[3]
Principle:
The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The anti-inflammatory activity of a compound is measured by its ability to reduce this edema.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control Group: Receives the vehicle.
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Groups: Receive different doses of the fluorophenyl-thiazole derivative.
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of increase in paw volume for each group at each time point.
-
Calculate the percentage of inhibition of edema for the standard and test groups relative to the control group.
-
Investigation of Signaling Pathways
To elucidate the molecular mechanisms underlying the anti-inflammatory effects of fluorophenyl-thiazole derivatives, it is important to investigate their impact on key signaling pathways.
Western Blot Analysis of NF-κB and p38 MAPK Activation
This technique is used to detect the phosphorylation status of key proteins in the NF-κB and p38 MAPK pathways.
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with the test compound and LPS as described in the in vitro assays.
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (a subunit of NF-κB) and p38 MAPK.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the level of pathway activation.[11][13]
Data Presentation and Interpretation
Quantitative Data Summary
The following tables provide examples of how to present the quantitative data obtained from the in vitro assays.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Fluorophenyl-Thiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative A | >100 | 2.3 | >43.5 |
| Derivative B | 50.2 | 1.9 | 26.4 |
| Celecoxib (Standard) | 15.0 | 0.04 | 375 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Fluorophenyl-Thiazole Derivatives on NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells
| Compound (Concentration) | NO Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-6 Production Inhibition (%) |
| Derivative A (10 µM) | 65.2 ± 5.1 | 58.9 ± 4.7 | 72.3 ± 6.2 |
| Derivative A (1 µM) | 32.8 ± 3.5 | 29.1 ± 2.9 | 41.5 ± 4.0 |
| Dexamethasone (1 µM) | 85.4 ± 7.3 | 90.1 ± 8.5 | 92.6 ± 8.9 |
Data is presented as mean ± SD from three independent experiments.
Visualization of Signaling Pathways and Workflows
Figure 1: Simplified NF-κB and MAPK Signaling Pathways in Inflammation
Caption: LPS binding to TLR4 activates both the p38 MAPK and NF-κB pathways, leading to the transcription of pro-inflammatory genes.
Figure 2: Experimental Workflow for In Vitro Anti-inflammatory Screening
Caption: A typical workflow for the synthesis and in vitro evaluation of fluorophenyl-thiazole derivatives.
Conclusion
The application notes and protocols outlined in this document provide a robust framework for the systematic evaluation of the anti-inflammatory properties of novel fluorophenyl-thiazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the potency, selectivity, and mechanism of action of these compounds. This comprehensive approach is essential for the identification and development of promising new anti-inflammatory drug candidates.
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Abdellatif, K. R. A., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(8), 784. [Link]
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Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 153-157. [Link]
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Hassan, A. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30193–30214. [Link]
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Hassan, A. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30193–30214. [Link]
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Al-Ostath, A., et al. (2021). Synthesis and preliminary evaluation of potential highly selective COX-2 inhibitors of some nonsteroidal anti-inflammatory derivatives. Journal of Chemical and Pharmaceutical Research, 13(5), 1-10. [Link]
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Shahzadi, K., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11267–11282. [Link]
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Shahzadi, K., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11267–11282. [Link]
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Ferreira, R. T., et al. (2021). Inhibition of cytokine (A) TNF-alpha; (B) IL-6 secretion in RAW264.7 cells. ResearchGate. [Link]
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Al-Malki, A. L., & Elhady, S. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465. [Link]
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Takahashi, T., et al. (2019). Novel and Stable Dual-Color IL-6 and IL-10 Reporters Derived from RAW 264.7 for Anti-Inflammation Screening of Natural Products. Molecules, 24(18), 3326. [Link]
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Insuasty, B., et al. (2015). Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
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de Souza, M. V. N., et al. (2011). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & medicinal chemistry, 19(11), 3469–3475. [Link]
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Shin, K. M., et al. (2004). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells. Immunopharmacology and immunotoxicology, 26(2), 231–241. [Link]
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Krishnan, G., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 133-143. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. Bioorganic chemistry, 139, 106716. [Link]
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Hsieh, Y.-H., et al. (2016). The Association Between p38 MAPK-Mediated TNF-α/TNFR2 up-Regulation and 2-(4-Aminophenyl)-7-Methoxybenzothiazole-Induced Apoptosis in Human Leukemia U937 Cells. Journal of cellular biochemistry, 117(3), 643–654. [Link]
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Regan, J., et al. (2003). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 13(18), 3101–3104. [Link]
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CBS-3595, a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Semantic Scholar. [Link]
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Han, Y., & Cutler, J. E. (1996). Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans. Journal of interferon & cytokine research : the official journal of the International Society for Interferon and Cytokine Research, 16(6), 465–470. [Link]
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Hsu, C. M., et al. (2010). p38 MAPK and NF-kappaB pathways are involved in naphtho[1,2-b] furan-4,5-dione induced anti-proliferation and apoptosis of human hepatoma cells. Cancer letters, 295(1), 92–99. [Link]
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Stilbene-based p38 inhibitors characterized by a vicinal 4-fluorophenyl/4-pyridine motif. ResearchGate. [Link]
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Ferreira, R. T., et al. (2021). Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. Molecules, 26(16), 4983. [Link]
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Lee, S. B., et al. (2012). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 359-364. [Link]
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Biological evaluation of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate derivatives
An in-depth guide to the biological evaluation of novel Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate derivatives, designed for researchers in drug discovery and development. This document provides a strategic framework, detailed experimental protocols, and the scientific rationale for investigating the therapeutic potential of this promising class of compounds.
Introduction: The Privileged Scaffold of 2-Aminothiazole
The 2-aminothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2] This heterocyclic system is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Derivatives of 2-aminothiazole have demonstrated the ability to interact with a variety of biological targets, such as kinases and other enzymes, making them highly attractive for drug development.[4][5]
The specific scaffold, this compound, incorporates features that enhance its drug-like properties. The fluorophenyl group can improve metabolic stability and binding affinity to target proteins, while the ethyl carboxylate moiety provides a handle for further chemical modification to optimize potency and selectivity. This application note provides a comprehensive, multi-tiered strategy for the systematic biological evaluation of novel derivatives based on this core structure, guiding researchers from initial screening to preliminary mechanistic insights.
Strategic Evaluation Workflow
A logical, phased approach is critical to efficiently evaluate a new series of chemical entities. The workflow begins with broad primary screening to identify initial "hits" with significant biological activity, followed by more focused secondary assays to confirm and characterize this activity.
Caption: High-level workflow for the biological evaluation of thiazole derivatives.
Part 1: In Vitro Anticancer Activity Evaluation
Thiazole derivatives are well-documented for their anticancer properties, acting through various mechanisms such as kinase inhibition and induction of apoptosis.[4][6][7] The initial assessment of anticancer potential is typically performed using cytotoxicity assays against a panel of human cancer cell lines.
Protocol 1: MTT Assay for Cellular Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[11]
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HCT-116 for colorectal cancer) in appropriate media.[12][13]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare stock solutions of the thiazole derivatives in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 to 100 µM.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known anticancer drug like Doxorubicin or Staurosporine).[13]
-
Incubate the plate for 48–72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
-
Data Presentation: Example Cytotoxicity Data
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 1A | MCF-7 (Breast) | 2.57 ± 0.16 |
| HepG2 (Liver) | 7.26 ± 0.44 | |
| HCT-116 (Colon) | 5.12 ± 0.31 | |
| Derivative 1B | MCF-7 (Breast) | 15.8 ± 1.2 |
| HepG2 (Liver) | 22.4 ± 2.5 | |
| HCT-116 (Colon) | 18.9 ± 1.9 | |
| Staurosporine | MCF-7 (Breast) | 6.77 ± 0.41 |
| (Control)[13] | HepG2 (Liver) | 8.40 ± 0.51 |
| HCT-116 (Colon) | 4.50 ± 0.28 |
Potential Mechanism: Kinase Inhibition and Apoptosis Induction
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling kinases, such as VEGFR-2 or PI3K, which are crucial for tumor growth and angiogenesis.[2][15] Inhibition of these pathways can ultimately lead to cell cycle arrest and apoptosis (programmed cell death).
Caption: Hypothetical pathway of anticancer action for a thiazole derivative.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The thiazole moiety is integral to many compounds with potent antimicrobial activity.[16][17] A quantitative assessment of this activity is essential for determining the potential of new derivatives as anti-infective agents.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] This quantitative method is highly reproducible and suitable for testing multiple compounds.[19]
Methodology:
-
Preparation of Compounds and Media:
-
Prepare a stock solution of each thiazole derivative in DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 or 100 µL.
-
-
Inoculum Preparation:
-
Grow microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Dilute the culture to achieve a standardized concentration, typically 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add an equal volume (50 or 100 µL) of the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
-
Optionally, a growth indicator like resazurin or INT can be added to aid in the visual determination.
-
Data Presentation: Example Antimicrobial Activity
| Compound ID | S. aureus (Gram+) MIC (µg/mL) | E. coli (Gram-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Derivative 2A | 16.1 | 16.1 | 32.2 |
| Derivative 2B | >128 | >128 | 64.4 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 8.0 |
Data is hypothetical but based on reported values for similar compounds.[20][21]
Part 3: In Vitro Anti-inflammatory Activity Evaluation
Chronic inflammation is linked to numerous diseases, and inhibiting key inflammatory mediators is a common therapeutic strategy.[22][23] Nitric oxide (NO) is a significant pro-inflammatory mediator produced by nitric oxide synthase (NOS) enzymes.[24] Evaluating the ability of compounds to suppress NO production in stimulated immune cells is a standard method for identifying anti-inflammatory potential.
Protocol 3: Nitric Oxide Inhibition Assay using Griess Reagent
Principle: This assay measures the production of nitrite (NO₂⁻), a stable and measurable breakdown product of NO.[25] Macrophage cells (like RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to high levels of NO production. The amount of nitrite accumulated in the culture medium is quantified using the Griess reagent, which forms a colored azo dye in the presence of nitrite.[26]
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells and seed them into a 96-well plate at a density of ~5 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours prior to stimulation.
-
Stimulate the cells by adding LPS (e.g., 1 µg/mL final concentration) to all wells except the negative control.
-
Include a vehicle control (LPS + DMSO) and a positive control inhibitor (e.g., L-NAME).
-
Incubate the plate for 24 hours at 37°C.
-
-
Nitrite Detection (Griess Assay):
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[25]
-
Add 50 µL of the freshly mixed Griess Reagent to each well containing the supernatant.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀ value.
-
Data Presentation: Example Anti-inflammatory Activity
| Compound ID | NO Production Inhibition IC₅₀ (µM) | Cell Viability at IC₅₀ (%) |
| Derivative 3A | 12.5 ± 1.1 | >95% |
| Derivative 3B | 45.2 ± 3.8 | >95% |
| L-NAME (Control) | 22.8 ± 2.5 | >95% |
It is crucial to run a parallel cytotoxicity assay (e.g., MTT) to ensure that the observed reduction in NO is due to NOS inhibition and not cell death.
Conclusion and Future Directions
This guide outlines a robust and logical framework for the initial biological characterization of novel this compound derivatives. By systematically applying these protocols, researchers can efficiently identify compounds with promising anticancer, antimicrobial, or anti-inflammatory activities. Positive results from these primary screens should be followed by more in-depth mechanistic studies, selectivity profiling, and the establishment of structure-activity relationships (SAR) to guide the optimization of lead compounds for further preclinical and clinical development.
References
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National Institutes of Health (NIH). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
-
PubMed. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]
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ResearchGate. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. [Link]
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ProQuest. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. [Link]
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IntechOpen. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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ResearchGate. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. [Link]
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MDPI. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
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PubMed Central. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
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Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
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Investigational Framework: Evaluating Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate for Novel Agrochemical Applications
Introduction and Rationale
The relentless drive for agricultural productivity and sustainability necessitates a continuous pipeline of novel active ingredients for crop protection. The 2-aminothiazole scaffold is a "privileged structure" in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2][3][4][5][6] Derivatives built upon this five-membered heterocycle, containing both sulfur and nitrogen, have yielded successful fungicides, herbicides, and insecticides.[2][7][8] This wide range of bioactivity stems from the scaffold's ability to undergo diverse structural modifications, allowing for fine-tuning of its physicochemical properties and target interactions.[8]
This document outlines a comprehensive investigational framework for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate (hereafter referred to as Compound A). While direct literature on the agricultural applications of Compound A is nascent, its core structure provides a strong rationale for systematic evaluation. The presence of the 2-aminothiazole core, a key feature in many biocides, coupled with a fluorophenyl moiety (a common substituent in modern agrochemicals for enhancing metabolic stability and binding affinity) and a carboxylate group, suggests a high potential for biological activity.
This guide provides detailed protocols for a tiered screening approach, from high-throughput in vitro assays to greenhouse-level organismal studies, designed to elucidate the potential of Compound A as a novel fungicide, herbicide, or insecticide.
Potential Mechanisms of Action: An Evidence-Based Hypothesis
Based on the known activities of structurally related thiazole derivatives, we can hypothesize several potential mechanisms of action for Compound A. These hypotheses form the basis for our targeted screening approach.
Fungicidal Activity
Many thiazole-based fungicides function by disrupting fungal cell membrane integrity.[9] A primary mechanism is the inhibition of cytochrome P450 demethylase, an enzyme critical for converting lanosterol to ergosterol, an essential component of the fungal cell wall.[9] This leads to a fungistatic or fungicidal effect.[10] Additionally, some advanced thiazole derivatives, like oxathiapiprolin, target oxysterol-binding proteins (ORPs), and others have been shown to induce Systemic Acquired Resistance (SAR) in plants, activating their natural defense pathways.[11][12][13]
Herbicidal Activity
Thiazole derivatives have been developed as potent herbicides.[7][14] A well-documented target is the enzyme protoporphyrinogen oxidase (PPO), which is key to chlorophyll biosynthesis.[15] Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell membrane disruption and plant death. Other potential herbicidal mechanisms for this class of compounds include the inhibition of photosynthesis and disruption of chloroplast ultrastructure.[14]
Insecticidal Activity
While less common than fungicidal or herbicidal applications, the thiazole ring is present in some insecticides. The mechanism can vary widely, but often involves interference with the insect's nervous system or other vital physiological processes.
Experimental Screening Workflow
A tiered, high-throughput screening (HTS) approach is recommended to efficiently evaluate the potential of Compound A.[16][17] This workflow prioritizes resource allocation by advancing only promising candidates to more complex and resource-intensive assays.
Caption: Hypothesized fungicidal and herbicidal mechanisms of action.
Protocol 4: PPO Inhibition Assay If herbicidal activity is confirmed, a cell-free enzymatic assay can be performed. This involves isolating chloroplasts from a susceptible plant (e.g., spinach), providing the substrate (protoporphyrinogen IX), and measuring the formation of the product (protoporphyrin IX) spectrophotometrically in the presence and absence of Compound A. A reduction in product formation would strongly indicate PPO inhibition. [15] Protocol 5: Ergosterol Biosynthesis Assay If fungicidal activity is observed, the impact on the fungal sterol profile can be analyzed. Fungal cells treated with Compound A can be harvested, and their lipids extracted. The sterol composition can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). An accumulation of lanosterol and a corresponding decrease in ergosterol would be strong evidence for the inhibition of the ergosterol biosynthesis pathway. [9][10]
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and decision-making.
Table 1: Summary of Hypothetical Screening Results for Compound A
| Assay Type | Target Organism/System | Endpoint | Result (Example) | Interpretation |
|---|---|---|---|---|
| Fungicidal Screen | Botrytis cinerea | % Inhibition @ 50 µM | 15% | Low fungicidal activity |
| Phytophthora infestans | % Inhibition @ 50 µM | 22% | Low fungicidal activity | |
| Herbicidal Screen | Amaranthus retroflexus | Radicle Growth Inhibition | 95% @ 50 µM | High pre-emergence activity |
| Echinochloa crus-galli | Radicle Growth Inhibition | 88% @ 50 µM | High pre-emergence activity | |
| Greenhouse Trial | A. retroflexus (Post-emergence) | GR50 (g a.i./ha) | 120 g/ha | Moderate to high post-emergence activity |
| MOA Study | Isolated Chloroplasts | PPO Inhibition (IC50) | 1.2 µM | Potent inhibitor of PPO enzyme |
Conclusion
This application note provides a structured, hypothesis-driven framework for the initial evaluation of this compound as a potential agrochemical. The broad biological activity of the 2-aminothiazole class strongly supports this investigation. [2][7][8][11]By following a tiered screening approach, from high-throughput in vitro assays to whole-organism and mechanistic studies, researchers can efficiently and cost-effectively determine the agricultural potential of this novel compound. The provided protocols are designed to be robust and self-validating, ensuring that any observed activity is quantifiable and mechanistically plausible.
References
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- Weng, J., et al. (n.d.). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Asian Journal of Chemistry.
- Bentham Science. (2020). Synthesis and Herbicidal Activities of Novel Thiazole PPO Inhibitors. Bentham Science Publishers.
- Al-Quraan, N. A., & Al-Qudah, M. A. (2025). Herbicidal activity of 1,3,4-thiadiazole derivatives.
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Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593–39601. Available at: [Link]
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Zheldakova, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. MDPI. Available at: [Link]
- Wang, J., et al. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection.
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Wojtunik-Kulesza, K., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH. Available at: [Link]
- BenchChem. (2025). Application Notes: The Role of 2-Aminobenzothiazole Derivatives in Agricultural Chemical Synthesis. BenchChem.
- Wu, Q.-F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Walsh, J. C. (1998). High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals. SLAS Discovery, 3(3), 175–181.
- ACS Publications. (n.d.). From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2025). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides.
- Wu, Q.-F., et al. (2018).
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- Life Chemicals. (n.d.). AgroChemical Screening Libraries. Life Chemicals.
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Rostom, S. A. F., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. PubMed. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important thiazole derivative. Thiazole rings are foundational structures in many pharmaceuticals.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or no desired product at all. What are the most common factors contributing to this?
Answer:
Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can be frustrating.[2][3] Several factors can contribute to this issue. Let's break down the most probable causes and how to address them systematically.
-
Purity of Starting Materials: This is the most critical factor. Impurities in your α-haloketone (ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate) or thiourea can participate in side reactions, consuming your reactants and complicating purification.[2]
-
Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reagents whenever possible. The α-haloketone can be particularly unstable, so ensure it has been stored correctly in a cool, dark place.[4]
-
-
Reaction Conditions: Temperature, solvent, and reaction time are all crucial parameters that can significantly impact your yield.
-
Temperature: While some Hantzsch syntheses proceed at room temperature, others require heating. If you are not observing product formation, a moderate increase in temperature may be necessary. However, be cautious, as excessive heat can promote the formation of byproducts and decomposition of your product.[4]
-
Solvent: The choice of solvent is vital for reaction rate and yield.[2] Alcohols like ethanol are commonly used. However, the polarity of the solvent can affect the solubility of your reactants and intermediates, thereby influencing the reaction kinetics.[2] For some multi-component syntheses, solvents like 1-butanol, 2-propanol, and even water have proven effective.[5]
-
Reaction Time: It is essential to monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while extended reaction times can result in the formation of degradation products.[4]
-
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH. While often performed under neutral or slightly basic conditions, the pH can influence the formation of certain isomers.[4]
-
Recommendation: Ensure the pH of your reaction medium is appropriate for the desired product. The use of a mild, non-nucleophilic base may be beneficial in some cases.[4]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?
Answer:
The formation of multiple products is a common challenge in thiazole synthesis. Understanding the potential side reactions is key to mitigating them.
-
Isomer Formation (2-imino-2,3-dihydrothiazole): Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and its isomer, 2-imino-2,3-dihydrothiazole.[4]
-
Recommendation: To favor the formation of the desired 2-aminothiazole, conduct the reaction under neutral or slightly basic conditions.[4] This can be achieved by using a non-acidic solvent or adding a mild, non-nucleophilic base.
-
-
Other Condensation Byproducts: The formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry of reactants.[2]
-
Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help you identify the formation of multiple products early and adjust conditions accordingly.[2]
-
Frequently Asked Questions (FAQs)
This section covers more general questions about the synthesis of this compound.
Q1: What is the general mechanism for the Hantzsch synthesis of this compound?
A1: The Hantzsch thiazole synthesis is a classic and reliable method.[6] The reaction proceeds through a multi-step pathway. It begins with an SN2 reaction between the sulfur atom of thiourea and the α-halocarbonyl compound. This is followed by an intramolecular attack of the nitrogen atom onto the ketone carbonyl, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][7][8]
Q2: How critical is the purity of my starting materials and solvents?
A2: Reactant and solvent purity is paramount for achieving a high yield.[2] Impurities can lead to unwanted side reactions, consuming your starting materials and making the purification of your final product more difficult. The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.[2]
Q3: Can the choice of solvent significantly impact the reaction outcome?
A3: Absolutely. The solvent plays a crucial role in the reaction rate and yield.[2] The optimal solvent depends on the specific substrates being used. For instance, in some related multi-component syntheses, solvents like ethanol, 1-butanol, 2-propanol, and water have been shown to be effective.[5] The polarity of the solvent influences the solubility of reactants and intermediates, which in turn affects the reaction kinetics.[2]
Q4: Are there any modern variations of the Hantzsch synthesis I should consider?
A4: Yes, several modifications to the classic Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions. These include the use of catalysts, microwave irradiation, or even solvent-free conditions.[5][9] For example, some procedures utilize silica-supported tungstosilisic acid as a reusable catalyst.[5]
Q5: How should I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[1] By spotting the reaction mixture on a TLC plate at different time intervals, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[4]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate
-
Thiourea
-
Ethanol (anhydrous)
-
Sodium Carbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate (1 equivalent).
-
If necessary, add a catalytic amount of a mild base like sodium carbonate.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Thiourea (1.1 eq) | A slight excess of thiourea can help drive the reaction to completion. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that facilitates the dissolution of reactants.[2] |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[4] |
| Reaction Time | 2-6 hours (Monitor by TLC) | Optimal time can vary; monitoring prevents byproduct formation from over-refluxing.[4] |
| Work-up | Precipitation in water | The product is typically poorly soluble in water, allowing for easy initial isolation.[1] |
Visualizations
Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of the target thiazole.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low yield in the synthesis.
References
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Benchchem. (n.d.). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (2024). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2017).
- ChemicalBook. (2022). Synthesis of Thiazole.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
- ChemHelp ASAP. (2020, November 5).
- The Organic Chemistry Tutor. (2019, January 19). Synthesis of Thiazoles [Video]. YouTube.
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Technical Support Center: Purification of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges in the purification of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. The information is structured to address common issues from first principles, ensuring a robust understanding of the underlying chemistry.
Overview: The Synthetic Context
This compound is typically synthesized via the Hantzsch thiazole synthesis.[1] This classic condensation reaction involves an α-halocarbonyl compound and a thioamide.[2] For this specific target molecule, the likely reactants are Ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate and thiourea .
The reliability of the Hantzsch synthesis is well-established; however, the purification of its products can be non-trivial.[3][4] Impurities often arise from unreacted starting materials, side reactions influenced by pH and temperature, and inorganic salts from the workup.[5] This guide is designed to navigate these specific challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude product after synthesis and initial workup?
A1: Your crude product will likely contain a mixture of the following:
-
Unreacted Starting Materials: Excess thiourea is frequently used to drive the reaction to completion and is a common, water-soluble impurity.[4] Unreacted Ethyl 2-chloro-3-(3-fluorophenyl)-3-oxopropanoate or its degradation products may also be present.
-
Inorganic Salts: The reaction generates a hydrohalide salt (e.g., HCl). The neutralization step, typically with a base like sodium carbonate or bicarbonate, introduces inorganic salts (e.g., NaCl) that can be trapped within the crude product precipitate.[3]
-
Isomeric Byproducts: While the 2-amino isomer is generally favored under neutral or slightly basic conditions, the formation of the 2-imino-2,3-dihydrothiazole tautomer is a known side reaction in Hantzsch syntheses, particularly if the reaction medium becomes acidic.[5]
-
Degradation Products: Prolonged reaction times or excessive heat can lead to the decomposition of both starting materials and the final product.[5]
Q2: My isolated crude product is a sticky, brown oil instead of the expected solid. What is the likely cause?
A2: This is a common issue and typically points to one or more of the following:
-
High Impurity Load: A significant presence of unreacted starting materials or side products can act as a eutectic mixture, depressing the melting point of your target compound and preventing crystallization.
-
Residual Solvent: Incomplete removal of the reaction solvent (e.g., ethanol, DMF) will result in an oily or gummy residue. Ensure drying under high vacuum is adequate.
-
Trapped Water: If the workup involved an aqueous extraction, residual water can inhibit crystallization. Dissolving the crude oil in a solvent like ethyl acetate and drying with a desiccant (e.g., MgSO₄ or Na₂SO₄) before solvent removal can resolve this.
Q3: What is the expected solubility profile for this compound?
A3: The molecule has both polar and non-polar characteristics. The 2-amino group, ester carbonyl, and thiazole nitrogen provide polarity, while the ethyl group and the 3-fluorophenyl ring are hydrophobic.[6]
-
High Solubility: Polar aprotic solvents like DMSO and DMF.
-
Moderate Solubility: Solvents like ethyl acetate, acetone, and warm alcohols (ethanol, methanol, isopropanol).
-
Low Solubility: Non-polar solvents such as hexanes, heptane, and diethyl ether.
-
Very Low Solubility: Water. This profile is key to designing effective recrystallization and chromatography protocols.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low Purity After Initial Precipitation & Filtration
-
Observation: TLC analysis of the crude solid shows multiple spots, or subsequent characterization (e.g., NMR) reveals significant impurities despite obtaining a solid product.
-
Probable Cause:
-
Inefficient Salt Removal: Inorganic salts are trapped within the crystal lattice of the precipitated product.
-
Thiourea Carryover: Unreacted thiourea, while water-soluble, can be occluded in the product during rapid precipitation.
-
Co-precipitation of Byproducts: Non-polar side products may have crashed out of the aqueous solution along with your target compound.
-
-
Suggested Solution:
-
Thorough Washing: After filtering the crude product, wash the filter cake extensively with deionized water. This is the most effective way to remove inorganic salts and the majority of unreacted thiourea.
-
Trituration/Slurry: Suspend the crude, semi-dry solid in a solvent in which the desired product has poor solubility but impurities are more soluble. A 1:1 mixture of diethyl ether and hexanes is often effective. Stir vigorously for 30-60 minutes at room temperature, then filter. This will wash away many organic impurities.
-
Controlled Precipitation: During the initial workup, add the reaction mixture slowly to the stirred aqueous base. This promotes the formation of a more crystalline, less occluded precipitate.
-
Problem 2: Recrystallization Failures
-
Observation A: Product "oils out" upon cooling.
-
Probable Cause: The chosen solvent is too effective, meaning the product remains highly soluble even at lower temperatures. Cooling the solution too rapidly can also cause the compound to crash out as a supersaturated liquid phase.
-
Suggested Solution:
-
Use a Co-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethyl acetate). While still warm, slowly add a "poor" solvent (an anti-solvent, e.g., hexanes or heptane) dropwise until the solution becomes faintly turbid. Add a few drops of the good solvent to clarify, then allow it to cool slowly.
-
Reduce Cooling Rate: Place the hot, dissolved solution in a Dewar flask or wrap it in glass wool to ensure slow cooling to room temperature, followed by further cooling in a refrigerator.
-
Induce Crystallization: If crystals do not form, scratch the inner wall of the flask with a glass rod at the solution's surface or add a single seed crystal of pure product.
-
-
-
Observation B: Very low yield (<50%) after recrystallization.
-
Probable Cause: Too much solvent was used, or the product has significant solubility in the chosen solvent even at low temperatures.
-
Suggested Solution:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude material.
-
Recover a Second Crop: After filtering the first crop of crystals, reduce the volume of the mother liquor by 50-70% using a rotary evaporator. Cool the concentrated solution to see if a second, albeit likely less pure, crop of crystals forms.
-
Re-evaluate Solvent Choice: Consult the solvent selection table in the next section to find a system that provides a better solubility differential between hot and cold conditions.
-
-
Problem 3: Poor Separation via Flash Column Chromatography
-
Observation: The compound streaks badly on the column (tailing), or co-elutes with a closely-running impurity.
-
Probable Cause:
-
Strong Silica Interaction: The basic 2-amino group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing significant tailing.
-
Inappropriate Eluent Polarity: The eluent system is either too polar (causing everything to elute quickly) or not polar enough (causing the product to remain stuck at the origin).
-
Column Overload: Too much crude material was loaded onto the column relative to its size.
-
-
Suggested Solution:
-
Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a base to your eluent system. Triethylamine (Et₃N) at 0.5-1% (v/v) is standard. This protonates the triethylamine instead of your compound, allowing it to elute as a sharp band.
-
Optimize Eluent: Use TLC to find an eluent system that gives your target compound an Rf value of ~0.3. A gradient elution, starting with a low polarity (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing to a higher polarity (e.g., 40% Ethyl Acetate), is often most effective.
-
Dry Loading: For compounds that are sparingly soluble in the initial eluent, dry loading is superior. Dissolve your crude product in a strong solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your packed column.
-
Section 3: Standardized Purification Protocols
Protocol 1: Purification by Recrystallization
This is the preferred method for purifying multi-gram quantities of material that is already >80% pure.
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent system from Table 1. Perform a small-scale test if unsure.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen "good" solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Remove the flask from the heat source. If using a co-solvent system, add the "poor" solvent now as described in the troubleshooting section. Cover the flask and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Table 1: Suggested Recrystallization Solvent Systems
| Solvent System (v/v) | Target Purity | Notes |
| Ethanol / Water | >90% Crude | Dissolve in minimal hot ethanol. Add hot water dropwise until persistent turbidity appears. Clarify with a few drops of ethanol and cool. |
| Ethyl Acetate / Hexanes | >80% Crude | Excellent for removing both more polar and less polar impurities. Provides sharp, well-defined crystals. |
| Toluene | >95% Crude | Good for a final polishing step. Toluene's high boiling point can help remove trace amounts of water azeotropically. |
| Isopropanol | >85% Crude | A good alternative to ethanol with slightly different solubility characteristics. |
Protocol 2: Purification by Silica Gel Flash Chromatography
This method is ideal for purifying complex mixtures or small quantities of material.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for a system that gives the product an Rf of 0.25-0.35 and separates it well from impurities.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (with 0.5% triethylamine added). Ensure the silica bed is compact and level.
-
Sample Loading: Prepare the sample for dry loading as described in the troubleshooting guide. Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the starting eluent. If using a gradient, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC.
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove all solvent traces.
Section 4: Visual Workflows
Purification Method Selection
The following decision tree can guide the selection of an appropriate purification strategy based on the initial state and purity of your crude product.
Caption: Step-by-step workflow for purification by recrystallization.
References
-
Solubility of Things. (n.d.). N-(2-aminoethyl)-5-(3-fluorophenyl)thiazole-4-carboxamide. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Chem Help ASAP. Retrieved from [Link]
-
Patil, S., et al. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 908-913. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Amino-4-Arylthiazoles
Welcome to the technical support guide for the synthesis of 2-amino-4-arylthiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for side reactions and other common challenges encountered during the Hantzsch thiazole synthesis. The following question-and-answer guide offers field-proven insights and detailed protocols to help you optimize your reaction outcomes.
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for creating the thiazole ring system by condensing an α-haloketone with a thioamide.[1] For the synthesis of 2-amino-4-arylthiazoles, the most common variant involves the reaction between an α-haloacetophenone and thiourea.[2][3] While robust and high-yielding, the reaction is not without its complexities.[2] Understanding the potential side reactions is critical for achieving high purity and yield.
Below is the generally accepted mechanism for this vital transformation.
Caption: The Hantzsch synthesis mechanism for 2-amino-4-arylthiazoles.
Frequently Encountered Issues & Troubleshooting
This section addresses the most common challenges in a direct question-and-answer format, providing both the mechanistic cause and a validated solution.
Q1: Why is my yield of 2-amino-4-arylthiazole unexpectedly low or the reaction failing completely?
Low or no yield is a frequent issue that can typically be traced back to one of four areas: starting material quality, reaction conditions, stoichiometry, or the formation of multiple, difficult-to-separate products.[4][5]
Causality and Troubleshooting Workflow:
Low yields often stem from suboptimal reaction conditions or impure reagents.[6] The Hantzsch synthesis generally requires heating to overcome its activation energy.[6] Furthermore, the purity of the α-haloketone and the thioamide is paramount; for instance, 2-aminothiophenol, a related starting material, is known to oxidize easily, which can be identified by the formation of a yellow disulfide dimer.[5] A systematic approach is the most effective way to diagnose the problem.
Caption: A systematic workflow for troubleshooting low reaction yields.
Troubleshooting Protocol: Optimizing Reaction Yield
-
Verify Starting Material Purity:
-
α-Haloacetophenone: Check for discoloration. If it is a lachrymator, handle it with extreme care. Confirm its identity and purity via NMR or melting point analysis. If impure, consider recrystallization or fresh preparation.
-
Thiourea: Use a high-purity grade. Ensure it is dry and free-flowing.
-
-
Optimize Stoichiometry:
-
While a 1:1 molar ratio can work, using a slight excess of thiourea (e.g., 1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to side reactions.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Many Hantzsch syntheses require heating to proceed efficiently.[4] If performing the reaction at room temperature, consider increasing the heat incrementally (e.g., to 60-100°C) while monitoring via Thin Layer Chromatography (TLC).[2]
-
Solvent: Ethanol and methanol are common solvents.[4] For less reactive substrates, a higher boiling point solvent like DMF may be beneficial.
-
Reaction Time: Monitor the reaction's progress by TLC. Insufficient time will leave starting materials, while excessive time can lead to byproduct formation. A typical reaction may run for 30 minutes to a few hours.[2]
-
-
Consider Alternative Energy Sources:
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Solvent | Ethanol, Methanol, DMF | Ethanol, DMF, or solvent-free | [2][7] |
| Temperature | 60-100 °C | 100-150 °C | [2][7] |
| Time | 0.5 - 12 hours | 2 - 30 minutes | [2][7][8] |
| Typical Yield | Good to Excellent | Excellent | [7][9] |
Q2: I've isolated an unexpected isomer. What is it and how can I prevent its formation?
This is a classic issue in Hantzsch synthesis, particularly when using N-substituted thioureas or when the reaction is run under acidic conditions. The byproduct is almost certainly the isomeric 3-aryl-2-imino-2,3-dihydrothiazole .
Mechanistic Explanation:
The formation of this isomer is a result of a change in regioselectivity during the cyclization step. While the initial S-alkylation of thiourea on the α-haloketone is consistent, the subsequent intramolecular nucleophilic attack can proceed via two different nitrogen atoms if the thiourea is N-substituted. Even with unsubstituted thiourea, acidic conditions can favor protonation states that lead to the formation of the 2-imino isomer.[10] Neutral or basic conditions strongly favor the formation of the desired 2-aminothiazole.[5]
Caption: Competing pathways leading to the desired product or an isomeric byproduct.
Protocol for Selective Synthesis of 2-Amino-4-Arylthiazole:
This protocol is designed to minimize the formation of the 2-imino isomer by maintaining neutral to slightly basic conditions.
-
Reaction Setup: In a round-bottom flask, combine the α-haloacetophenone (1.0 eq) and thiourea (1.5 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol (approx. 5-10 mL per mmol of ketone).
-
Heating: Heat the mixture to reflux (typically 60-80°C) and stir. Monitor the reaction progress using TLC (e.g., 50% ethyl acetate/hexanes mobile phase).[2] The reaction is often complete within 30-60 minutes.[2]
-
Cooling: Once the starting ketone is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Work-up and Isolation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous sodium carbonate (Na₂CO₃) solution.[2] This neutralizes any hydrohalic acid formed and precipitates the free base of the desired 2-aminothiazole.
-
Filtration: Collect the resulting precipitate by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts and unreacted thiourea.[2]
-
Drying: Allow the solid to air dry on a watch glass or in a desiccator. The crude product is often pure enough for characterization.[2]
Q3: My TLC shows multiple products, and purification is difficult. What are the common impurities and how do I purify my compound?
A "messy" reaction profile is frustrating but can be resolved with a systematic purification strategy. The impurities are typically a combination of unreacted starting materials and various side products.
Common Impurities:
-
Unreacted α-haloacetophenone: Can be visualized on TLC, often with a different Rf value than the product.
-
Unreacted Thiourea: Very polar and usually remains at the baseline on TLC; largely removed by aqueous work-up.
-
2-Imino-2,3-dihydrothiazole Isomer: As discussed in Q2, this is a common byproduct under acidic conditions.[10]
-
Oxidized Starting Materials: Thiourea can oxidize, and α-haloketones can degrade.[5]
-
Dimerization/Polymerization Products: Highly reactive substrates or prolonged heating can sometimes lead to higher molecular weight impurities.
Comprehensive Purification Protocol:
-
Initial Work-up (as described in Q2): The initial precipitation with a mild base like Na₂CO₃ is a crucial first purification step, removing acidic impurities and water-soluble components like thiourea hydrohalide.[2]
-
Recrystallization: This is the most effective method for purifying the crude solid.
-
Solvent Selection: Ethanol or methanol are excellent first choices for 2-amino-4-arylthiazoles.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
-
-
Silica Gel Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is necessary.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase (Eluent): A gradient or isocratic system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is standard. A common starting point is 20-50% ethyl acetate in hexanes.[2] Adding a very small amount of triethylamine (e.g., 0.1%) to the eluent can prevent the basic amine product from streaking on the acidic silica gel.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, adsorb it onto a small amount of silica gel, and dry-load it onto the column. Elute the column, collecting fractions and monitoring them by TLC to isolate the desired product.
-
References
- Technical Support Center: Hantzsch Thiazole Synthesis. (2025). Benchchem.
- Troubleshooting low yield in the synthesis of thiazole compounds. (2025). Benchchem.
- Troubleshooting low yields in Hantzsch thiazole synthesis. (2025). Benchchem.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2025). ResearchGate.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH National Library of Medicine.
- Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate.
- Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2025). NIH National Library of Medicine.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Thiazole. (n.d.). CUTM Courseware.
- 2-aminothiazole derivative, preparation method, and use. (n.d.). Google Patents.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Method for the purification of 2-aminothiazole. (n.d.). Google Patents.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Purification of 2-aminothiazole. (n.d.). Google Patents.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025). Benchchem.
- synthesis of thiazoles. (2019). YouTube.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions for the Hantzsch thiazole synthesis of fluorinated compounds
Welcome to the technical support center for the Hantzsch thiazole synthesis, with a specialized focus on the preparation of fluorinated compounds. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this powerful synthetic method. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you overcome common challenges and optimize your reaction conditions for the successful synthesis of these valuable fluorinated heterocyclic compounds.
Introduction: The Hantzsch Synthesis and the Fluorine Challenge
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, is a robust and high-yielding method for constructing the thiazole ring, a key scaffold in many pharmaceuticals.[1][2][3] The incorporation of fluorine into these structures can significantly enhance their metabolic stability, membrane permeability, and binding affinity, making them highly desirable in medicinal chemistry.[4] However, the unique electronic properties of fluorine can introduce specific challenges to the reaction, requiring careful optimization of reaction conditions.
This guide provides practical, field-tested advice to help you navigate these challenges, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your research.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Hantzsch synthesis of fluorinated thiazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
You've run the reaction and your TLC/LC-MS analysis shows a significant amount of unreacted starting materials or a very faint product spot.
-
Insufficient Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[5] The electron-withdrawing nature of fluorine atoms on your substrates can further decrease the nucleophilicity of the thioamide or the reactivity of the α-haloketone, necessitating higher temperatures.
-
Actionable Advice: If you are running the reaction at room temperature or a low reflux, consider systematically increasing the temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal condition.
-
-
Inappropriate Solvent: The choice of solvent is critical for reaction rate and yield.[6] The polarity of the solvent affects the solubility of your fluorinated starting materials and intermediates, influencing the reaction kinetics.
-
Impure Starting Materials: The purity of your α-haloketone and thioamide is crucial.[6] Impurities can lead to unwanted side reactions, consuming your starting materials and complicating purification.
-
Actionable Advice: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Time: It's possible the reaction has not been allowed to run to completion.
-
Actionable Advice: Monitor your reaction over time using an appropriate analytical technique. If you see the reaction stalling, a longer reaction time or an increase in temperature may be required.
-
-
Microwave Irradiation as an Alternative: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for Hantzsch thiazole syntheses.[9][10][11]
-
Actionable Advice: If conventional heating methods are not providing satisfactory results, consider exploring microwave-assisted conditions. This can often drive sluggish reactions to completion in a fraction of the time.
-
Issue 2: Formation of Multiple Products (Side Reactions)
Your reaction mixture shows multiple spots on TLC, and your crude NMR indicates the presence of significant impurities or isomers.
-
Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[6][12]
-
Actionable Advice: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired product. The addition of a non-nucleophilic base like sodium carbonate or pyridine can be beneficial.[1]
-
-
Formation of Bis-thiazoles or Other Condensation Byproducts: Incorrect stoichiometry can lead to the formation of byproducts.
-
Actionable Advice: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[1]
-
-
Decomposition of Starting Materials or Product: Fluorinated compounds can sometimes be sensitive to harsh reaction conditions.
-
Actionable Advice: If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Additionally, ensure your workup procedure is not overly acidic or basic.
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on my starting materials affect the reaction?
The position of the fluorine atom can have a significant impact due to its strong electron-withdrawing inductive effect.
-
Fluorine on the α-haloketone: A fluorine atom on the keto-bearing aromatic ring will make the carbonyl carbon more electrophilic, which can be beneficial for the initial nucleophilic attack by the thioamide. However, it can also make the α-protons more acidic, potentially leading to side reactions like enolization.
-
Fluorine on the thioamide: A fluorine atom on an aromatic ring of the thioamide will decrease the nucleophilicity of the sulfur atom. This may require more forcing reaction conditions (higher temperature, longer reaction time) to drive the initial SN2 reaction.
Q2: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a multi-step pathway:[1][13]
-
SN2 Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.
-
Tautomerization: The intermediate undergoes tautomerization.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide attacks the carbonyl carbon, forming a five-membered ring.
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the aromatic thiazole ring.
Q3: Are there any specific safety precautions I should take when working with fluorinated reagents in this synthesis?
Yes, safety is paramount.
-
Handling α-haloketones: These are often lachrymators and should be handled in a well-ventilated fume hood.
-
Fluorinated Compounds: While generally stable, some fluorinated organic compounds can be toxic. Always consult the Safety Data Sheet (SDS) for your specific reagents.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]
Q4: How can I purify my final fluorinated thiazole product?
The purification method will depend on the physical properties of your product.
-
Precipitation and Filtration: Many thiazole products are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution (e.g., 5% Na2CO3).[1] The resulting solid can then be collected by filtration.
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol) is an effective method for purification.[14]
-
Column Chromatography: If your product is an oil or if precipitation and recrystallization are ineffective, purification by column chromatography on silica gel is a standard technique. The choice of eluent will depend on the polarity of your compound.
Q5: Can I use microwave irradiation for the synthesis of fluorinated thiazoles?
Absolutely. Microwave-assisted synthesis is an excellent technique for this reaction. It can significantly reduce reaction times and improve yields, especially for less reactive substrates.[9][15] The rapid and uniform heating provided by microwaves can help overcome the activation energy barrier more efficiently than conventional heating.
Experimental Protocols
General Procedure for the Hantzsch Synthesis of a Fluorinated Thiazole (Conventional Heating)
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the fluorinated α-haloketone (1.0 eq) and the thioamide (1.2 eq).
-
Add a suitable solvent (e.g., ethanol, 0.2-0.5 M concentration).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.
-
Stir for 15-30 minutes to allow for product precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization or column chromatography if necessary.
General Procedure for Microwave-Assisted Hantzsch Synthesis of a Fluorinated Thiazole
-
In a microwave-safe reaction vessel, combine the fluorinated α-haloketone (1.0 eq), the thioamide (1.2 eq), and a suitable solvent (e.g., ethanol, DMF).
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature (e.g., 100-150 °C) and reaction time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocol.
Data Presentation
| Parameter | Recommendation | Rationale |
| Temperature | 50-120 °C (conventional) 100-160 °C (microwave) | To overcome the activation energy, which may be higher with fluorinated substrates. |
| Solvent | Ethanol, Methanol, DMF, DMSO, Ethanol/Water | To ensure solubility of fluorinated reactants and intermediates. |
| Thioamide Stoichiometry | 1.1 - 1.5 equivalents | To drive the reaction to completion and consume the α-haloketone. |
| Base (optional) | Na2CO3, Pyridine | To neutralize any generated acid and prevent the formation of imino isomers. |
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
YouTube. synthesis of thiazoles. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]
-
ScienceDirect. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]
-
National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Available from: [Link]
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Taylor & Francis Online. Thiazole cores as organic fluorophore units: synthesis and fluorescence. Available from: [Link]
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
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ACS Publications. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]
-
ScienceDirect. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
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ResearchGate. ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Available from: [Link]
-
YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]
-
ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. Available from: [Link]
-
National Center for Biotechnology Information. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available from: [Link]
-
Beilstein Journals. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Available from: [Link]
-
Grow Kudos. Microwave-Assisted Hantzsch Thiazole Synthesis. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic Strategies to Access Fluorinated Azoles. Available from: [Link]
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RSC Advances Blog. Hot articles. Available from: [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Welcome to the technical support center for researchers utilizing Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting strategies and best practices to address the common challenge of inconsistent results in biological assays. As scientists and drug development professionals, we understand that reproducibility is the cornerstone of credible research. This resource moves beyond generic advice to offer a scientifically grounded, question-and-answer-based approach to diagnosing and resolving variability in your experiments.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] However, the physicochemical properties of individual analogs, such as this compound, can present unique challenges in aqueous biological assay environments. This guide will equip you with the expertise to anticipate, identify, and overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered by researchers.
Q1: I'm observing significant variability in my dose-response curves (e.g., fluctuating IC50/EC50 values) between experiments. What is the most likely cause?
Inconsistent dose-response curves are a frequent and frustrating issue. The primary suspect is often the effective concentration of your compound in the assay medium being lower or more variable than intended. This is typically rooted in the compound's physicochemical properties.
Most Common Cause: Compound Solubility and Precipitation
Many organic small molecules, particularly those with aromatic rings like this compound, exhibit poor aqueous solubility.[4] While they may readily dissolve in a 100% DMSO stock, dilution into aqueous assay buffer can cause them to precipitate out of solution, either immediately or over the course of the incubation.[5] This leads to a lower, unknown effective concentration at the target, resulting in a right-shifted and variable dose-response curve.
Immediate Troubleshooting Steps:
-
Visual Solubility Check: Before treating your cells, prepare your highest assay concentration in the final assay medium (including serum, if applicable). Let it sit for the duration of your experiment under assay conditions (e.g., 37°C). Visually inspect for any cloudiness, particulates, or crystals against a dark background.
-
Reduce Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and can also influence compound solubility. Aim for a final DMSO concentration of ≤0.5% in your assay, and ensure all wells, including controls, have the same final DMSO concentration.[6]
-
Re-evaluate Stock and Dilution Strategy: Avoid making large volumes of diluted compound in aqueous buffer that will sit for extended periods. Prepare dilutions fresh just before use.
Q2: My compound shows high activity in one assay but is completely inactive in a follow-up or different cell-based assay. Why might this be?
This discrepancy can arise from several factors, ranging from the compound's stability to the specific biology of the assay system.
Potential Causes & Solutions:
-
Compound Stability: The compound may be unstable under the specific conditions of the second assay (e.g., different pH, light exposure during longer incubation, or enzymatic degradation by cellular components). It is crucial to assess the compound's stability under your specific assay conditions.[7]
-
Assay-Specific Interference: The compound might interfere with the readout technology of the first assay. For example, some compounds can autofluoresce, interfering with fluorescence-based readouts, or inhibit reporter enzymes like luciferase.[8] Always consider running a counterscreen where the compound is tested in the absence of the biological target to rule out assay interference.
-
Biological Context: The molecular target of your compound may not be present or functionally important in the second cell line or biological system. Verify target expression and its role in the relevant pathway in your chosen model.
Q3: I'm seeing an unusual, non-sigmoidal dose-response curve. What could be happening?
A non-standard dose-response curve can be a sign of several underlying issues, including compound precipitation at higher concentrations, cytotoxicity, or complex biological interactions.
Interpreting Non-Sigmoidal Curves:
-
U-shaped or Bell-shaped Curve: This can occur if the compound has off-target effects at higher concentrations or if it precipitates, leading to a decrease in the effective concentration.
-
Shallow Curve: A shallow Hill slope can indicate low potency, multiple binding sites, or negative cooperativity.
-
Incomplete Curve (No Bottom Plateau): This may suggest that the maximum concentration tested is insufficient to elicit a full response or that the compound's solubility limit has been reached.
A logical first step is to perform a kinetic solubility assay to understand the compound's behavior at the concentrations being tested.
Part 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed, step-by-step methodologies to systematically diagnose and resolve issues related to compound handling and assay variability.
Guide 1: Assessing and Optimizing Compound Solubility
Poor aqueous solubility is a leading cause of assay irreproducibility.[4] This guide provides a systematic approach to evaluating and improving the solubility of this compound in your specific assay.
Protocol 1: Kinetic Solubility Assessment via Nephelometry
This protocol provides a rapid way to determine the concentration at which your compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.[9]
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Assay buffer (e.g., PBS or cell culture medium)
-
Nephelometer or plate reader capable of measuring light scattering
-
Clear 96-well microplate
Procedure:
-
Prepare a High-Concentration Stock: Create a 10 mM stock solution of the compound in 100% DMSO. Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.[5]
-
Create Serial Dilutions in DMSO: In a separate plate, perform a serial dilution of your DMSO stock to generate a range of concentrations (e.g., 10 mM down to ~1 µM).
-
Dilute into Aqueous Buffer: Transfer a small volume (e.g., 5 µL) of each DMSO concentration into the wells of the analysis plate containing a larger volume (e.g., 95 µL) of your assay buffer. This will create a 20-fold dilution and a final DMSO concentration of 5%.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure Light Scattering: Read the plate on a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm).
-
Analyze Data: Plot the light scattering signal against the compound concentration. The point at which the signal begins to sharply increase above the baseline indicates the onset of precipitation and the kinetic solubility limit.
Data Interpretation and Actions:
| Kinetic Solubility Limit | Interpretation | Recommended Action |
| > Highest Tested Concentration | Compound is likely soluble under these conditions. | Proceed with the assay, but remain vigilant for other sources of error. |
| Within Dose-Response Range | Precipitation is likely occurring at higher concentrations, causing inconsistent results. | Limit the maximum assay concentration to below the solubility limit. Consider formulation strategies. |
| < Lowest Tested Concentration | Compound has very poor aqueous solubility. | Re-evaluate the compound's suitability for aqueous assays. Explore the use of solubilizing agents (e.g., cyclodextrins), but validate their compatibility with your assay. |
Caption: Key factors contributing to inconsistent assay results.
Part 3: Final Recommendations and Best Practices
To ensure the highest quality and reproducibility of your data when working with this compound, we recommend integrating the following practices into your standard workflow:
-
Characterize Your Compound Early: Before initiating large-scale screening, perform preliminary solubility and stability tests under your planned assay conditions.
-
Standardize Your Protocols: Ensure consistency in all experimental steps, from cell seeding density to incubation times and final DMSO concentration. [10]* Use Appropriate Controls: Always include positive and negative controls, as well as vehicle controls (assay medium with the same final DMSO concentration as your test wells).
-
Embrace Orthogonal Assays: When a hit is identified, validate it using a secondary, orthogonal assay that relies on a different detection technology to rule out compound-specific artifacts.
-
Maintain Detailed Records: Keep meticulous records of compound stock preparation, storage conditions, and assay parameters to aid in future troubleshooting.
References
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
-
Kozik, V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. [Link]
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Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]
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Tur, M. K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 944-948. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Moghadam, F. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-18. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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Singh, R., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry, 22(6), 1963-1974. [Link]
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Hemmani, N., et al. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. Medical Sciences Forum, 14(1), 62. [Link]
-
ResearchGate. (2025, August 6). Biological and medicinal significance of 2-aminothiazoles. [Link]
-
Moghadam, F. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
-
ResearchGate. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. [Link]
-
Amerigo Scientific. (n.d.). Ethyl 2-((3,5-Difluorophenyl)amino)-1,3-thiazole-4-carboxylate. [Link]
-
MDPI. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. [Link]
-
Journal of Beijing Jiaotong University. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. [Link]
-
Sci-Hub. (2000). Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate. [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
US Pharmacopeia. (2014). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. [Link]
-
FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate - High purity | EN. [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]
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- 5. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth: A Technical Support Guide to the Stability of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of a chemical entity under experimental conditions is paramount. This guide provides an in-depth technical support framework for troubleshooting stability issues encountered with Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. By understanding the inherent chemical liabilities of this molecule, you can proactively mitigate degradation and ensure the reliability of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section addresses common questions regarding the stability of this compound, enabling a proactive approach to experimental design.
Q1: My assay results with this compound are inconsistent. Could compound instability be the cause?
A1: Absolutely. Inconsistent results are a hallmark of compound instability. This molecule possesses several functional groups susceptible to degradation under common experimental conditions, including an ethyl ester, a 2-aminothiazole core, and a fluorophenyl substituent. Variations in pH, temperature, light exposure, and the choice of solvent can all contribute to its degradation, leading to variable assay outcomes.
Q2: What are the primary degradation pathways I should be aware of for this compound?
A2: The two most probable degradation pathways are:
-
Hydrolysis of the Ethyl Ester: This is a common reaction for esters, which can be catalyzed by both acids and bases, yielding the corresponding carboxylic acid and ethanol.[1][2] This seemingly minor change can significantly alter the compound's polarity, solubility, and biological activity.
-
Thiazole Ring Opening: The thiazole ring, while aromatic, can be susceptible to cleavage under harsh acidic or basic conditions, or in the presence of strong oxidizing agents.[3] This leads to more significant structural changes and a complete loss of the original molecule's integrity.
Q3: How does pH affect the stability of this compound?
A3: The pH of your experimental medium is a critical factor.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ethyl ester is a primary concern. The 2-amino group can be protonated, which may influence the electronic properties and stability of the thiazole ring.
-
Neutral Conditions (pH 6-8): The compound is generally most stable in this range, although gradual ester hydrolysis can still occur over extended periods.
-
Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ethyl ester is typically much faster than acid-catalyzed hydrolysis.[1][2] The thiazole ring itself may also be more susceptible to nucleophilic attack and degradation at higher pH.
Q4: Is this compound sensitive to light?
A4: Yes, photostability should be a consideration. Fluoroaromatic compounds can be susceptible to photodegradation.[4] The energy from UV or even ambient light can potentially lead to the cleavage of the C-F bond or promote other radical-mediated degradation pathways. It is always best practice to protect solutions of this compound from light.
Q5: What are the recommended storage conditions for this compound, both as a solid and in solution?
A5:
-
Solid Form: Store in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage).
-
In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use an appropriate aprotic solvent (e.g., anhydrous DMSO or DMF), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store at -80°C, protected from light.
Part 2: Troubleshooting Guides - Reactive Solutions to Experimental Challenges
This section provides structured troubleshooting guides for specific experimental problems, helping you to identify and resolve stability-related issues.
Troubleshooting Guide 1: Inconsistent Potency or Activity in Biological Assays
| Symptom | Potential Cause (Instability-Related) | Troubleshooting Steps & Rationale |
| Decreasing potency over time in solution | Ester Hydrolysis: The ethyl ester is likely hydrolyzing to the less active (or inactive) carboxylic acid. | 1. Prepare Fresh Solutions: Always prepare solutions of the compound immediately before use. 2. pH Control: Ensure the pH of your assay buffer is within the optimal stability range (pH 6-8). 3. Solvent Choice: If possible, use a co-solvent system with minimal water content to slow hydrolysis. 4. LC-MS Analysis: Analyze your stock solution and a sample from your assay plate by LC-MS to look for the appearance of the hydrolyzed carboxylic acid metabolite. |
| Batch-to-batch variability in results | Inconsistent Storage/Handling: Different batches may have been handled or stored under varying conditions, leading to different levels of degradation. | 1. Standardize Storage: Implement a strict, standardized protocol for the storage of both solid compound and solutions. 2. Quality Control: Perform a purity check (e.g., by HPLC) on each new batch of the compound upon receipt. |
| Sudden loss of activity | Thiazole Ring Cleavage: Exposure to extreme pH or a reactive chemical in the assay medium could have degraded the core scaffold. | 1. Review Assay Components: Check for the presence of any strong acids, bases, or oxidizing/reducing agents in your assay buffer. 2. Forced Degradation Study: Perform a mini-forced degradation study (see Protocol 1) to quickly assess the compound's sensitivity to your specific assay conditions. |
Troubleshooting Guide 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)
| Symptom | Potential Cause (Instability-Related) | Troubleshooting Steps & Rationale |
| New, more polar peak appearing over time | Ester Hydrolysis: The carboxylic acid product is more polar than the parent ester and will have a shorter retention time on a reverse-phase HPLC column. | 1. Mass Analysis: Use LC-MS to determine the mass of the new peak. The mass should correspond to the parent compound minus the mass of an ethyl group plus the mass of a hydrogen atom. 2. pH of Mobile Phase: Ensure the pH of your mobile phase is not excessively acidic or basic, which could cause on-column degradation. |
| Multiple new peaks with varying polarities | Photodegradation or Oxidation: Light exposure or reaction with an oxidizing agent can lead to a complex mixture of degradation products. | 1. Protect from Light: Repeat the experiment with complete protection from light (e.g., using amber vials and covering the autosampler). 2. Inert Atmosphere: If oxidation is suspected, prepare and run samples under an inert atmosphere (e.g., nitrogen or argon). 3. Analyze Blank Solvents: Inject a blank solvent that has been subjected to the same conditions to rule out solvent-related artifacts. |
Part 3: Experimental Protocols
These detailed protocols provide a framework for investigating the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.
-
Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.
-
Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration with the mobile phase. Analyze all samples by HPLC or LC-MS.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Note the percentage of degradation and the retention times and mass-to-charge ratios of any new peaks.
Protocol 2: Analytical Method for Stability Assessment
Objective: To provide a reliable HPLC method for quantifying the compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 70% A and 30% B, and ramp to 10% A and 90% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Rationale: The use of a C18 column provides good separation for moderately polar compounds. The gradient elution allows for the separation of the parent compound from both more polar (e.g., hydrolyzed acid) and potentially less polar degradation products. Formic acid is used to improve peak shape and ionization in MS detection.
Part 4: Visualizing Degradation and Workflows
Potential Degradation Pathway
Caption: Potential degradation pathways for the target compound.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study.
References
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Asian Journal of Research in Chemistry. (2020). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
PubMed. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. [Link]
-
PubMed. (2014). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. [Link]
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical techniques for accurate measurement of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Welcome to the technical support center for the analytical refinement of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the accurate measurement of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What is the primary analytical technique recommended for the quantification of this compound?
A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and robust method for the quantification of this compound. This technique offers excellent resolution, sensitivity, and reproducibility for thiazole derivatives.[1] A reverse-phase C18 column is typically effective.[1][2]
Q2: What are the expected spectral characteristics of this molecule?
Q3: Are there any known stability issues with this compound that could affect analysis?
A3: Thiazole rings can be susceptible to degradation under certain pH and temperature conditions. It is crucial to use freshly prepared solutions and control the pH of the mobile phase to ensure the stability of the analyte during analysis.[2] For example, a study on a similar pyrrole-containing compound showed degradation at a pH of 9.0.[2]
Q4: How does the fluorine atom impact the analysis?
A4: The fluorine atom on the phenyl ring can influence the compound's polarity and its interaction with the stationary phase in chromatography, potentially affecting retention time. In mass spectrometry, the fluorine atom's presence can be confirmed by the characteristic isotopic pattern. For NMR, ¹⁹F NMR can be a powerful tool for structural confirmation and purity assessment.[5]
II. Troubleshooting Guides for HPLC Analysis
This section provides detailed troubleshooting for common issues encountered during the HPLC analysis of this compound.
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
-
Column Overload: The sample concentration may be too high, leading to peak fronting.
-
Solution: Dilute the sample and reinject. A 1:10 dilution is a good starting point.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent is necessary, ensure it is weaker than the mobile phase.
-
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to peak tailing or splitting.
-
Secondary Interactions: The basic amino group on the thiazole ring can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Use a mobile phase with a pH that suppresses the ionization of the amino group (e.g., a slightly acidic pH). Adding a small amount of a competing base, like triethylamine, can also help.
-
Issue: Inconsistent Retention Times
Possible Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time drift.
-
Column Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to an inconsistent flow rate.
-
Improper Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time shifts, especially in gradient elution.
-
Solution: Increase the column equilibration time between runs.[7]
-
Issue: High Backpressure
Possible Causes & Solutions:
-
Column or Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit.
-
Solution: Use an in-line filter and always filter your samples before injection.[8] Try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.
-
-
Precipitation of Buffer in Organic Solvent: If the buffer in the aqueous mobile phase is not soluble in the organic modifier, it can precipitate when the two are mixed, leading to blockages.
-
Solution: Ensure the chosen buffer is soluble in the highest concentration of organic solvent used in your method.
-
-
Tubing Blockage: Kinks or blockages in the HPLC tubing can also cause high backpressure.
-
Solution: Inspect all tubing for kinks or damage and replace as necessary.[6]
-
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for troubleshooting common HPLC problems.
III. Experimental Protocols
Recommended HPLC Method Parameters
This table provides a starting point for developing a robust HPLC method for this compound. Optimization will likely be required for your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | The organic modifier and aqueous buffer allow for good separation. The acidic pH helps to ensure consistent ionization of the analyte. |
| Elution | Isocratic or Gradient | Start with isocratic (e.g., 50:50 v/v) and switch to gradient if co-eluting impurities are present.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility.[2] |
| Detection | UV at ~272 nm | Based on the UV spectra of similar aminothiazole compounds, this wavelength should provide good sensitivity.[1] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
Step-by-Step Protocol for HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare the phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the appropriate volumes of acetonitrile and buffer.
-
Degas the mobile phase using sonication or vacuum degassing.
-
-
Standard and Sample Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare your unknown sample by dissolving it in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Instrument Setup and Analysis:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no system peaks.
-
Inject the calibration standards, followed by the unknown samples.
-
-
Data Analysis:
-
Integrate the peak corresponding to the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples using the calibration curve.
-
Diagram of Analytical Workflow
Caption: A standard workflow for quantitative HPLC analysis.
IV. References
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Journal of Emerging Technologies and Innovative Research. (2024). HPLC TROUBLESHOOTING: A REVIEW. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Patel, U. H., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications.
-
Amerigo Scientific. (n.d.). Ethyl 2-((4-Fluorophenyl)amino)-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate. Retrieved from [Link]
-
Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. BMC Chemistry.
-
MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-amino-4-(4-nitrophenyl)-1,3-thiazole-5-carboxylate. Retrieved from [Link]
-
Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from
-
Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. Retrieved from [Link]
-
Exponent. (2024). PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS. Retrieved from [Link]
-
National Institutes of Health. (2022). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link]
-
PubMed Central. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]
-
ACS Publications. (2022). Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional Materials. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]
-
NeuroQuantology. (2022). Analyzing and creating compounds of amino thiazole. Retrieved from [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
National Institute of Food and Drug Safety Evaluation. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. Retrieved from [Link]
-
Sci-Hub. (2000). Ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jetir.org [jetir.org]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Overcoming Resistance to Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Welcome to the technical support center for researchers utilizing Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming potential drug resistance mechanisms encountered during your in vitro and preclinical testing. The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous targeted therapies, including potent kinase inhibitors.[1] However, as with many targeted agents, the emergence of drug resistance is a significant clinical and research challenge.[2][3]
This document will equip you with the foundational knowledge and experimental workflows to anticipate, identify, and address resistance to this specific compound.
Part 1: Frequently Asked Questions (FAQs) - Understanding Resistance
Q1: What are the likely cellular targets of this compound?
A1: While the precise targets for this specific molecule require experimental validation, the 2-aminothiazole core is a well-established pharmacophore in a variety of potent anticancer agents, including the kinase inhibitors Dasatinib and Alpelisib.[1] Therefore, it is highly probable that this compound functions as an inhibitor of one or more protein kinases. Protein kinases are crucial regulators of cellular signaling pathways that control growth, proliferation, and survival.
Q2: My cancer cell line initially showed sensitivity to the compound but has stopped responding. What are the common mechanisms of acquired resistance?
A2: Acquired resistance is a common phenomenon observed after an initial positive response to a therapy.[4] The primary mechanisms can be broadly categorized as follows:
-
Target Alterations: Genetic mutations in the target protein can prevent the drug from binding effectively. This is a classic mechanism of resistance to kinase inhibitors.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the one blocked by your compound.[2][5] For example, if your compound inhibits the MAPK pathway, cells might upregulate the PI3K/Akt pathway to maintain proliferation.
-
Drug Efflux: Cells can increase the expression of transporter proteins (like P-glycoprotein) that actively pump the drug out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
-
Changes in the Tumor Microenvironment (TME): Interactions with the TME can contribute to drug resistance.[3]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity or resistance.[6]
Q3: I am not seeing any activity in my cell line panel, even at high concentrations. What could be the cause of this intrinsic resistance?
A3: Intrinsic resistance is the inherent ability of cancer cells to survive a drug, even without prior exposure.[4] Potential reasons include:
-
Absence of the Drug Target: The cell line may not express the specific protein that your compound is designed to inhibit.
-
Pre-existing Mutations: The cell line may already possess a mutation in the target protein that confers resistance.
-
High Endogenous Efflux Pump Activity: Some cell lines naturally have high levels of drug efflux pumps.
-
Redundant Signaling Pathways: The cell line's survival may not be dependent on the pathway your compound inhibits, due to robust alternative signaling.
Part 2: Troubleshooting Guides & Experimental Workflows
This section provides structured protocols to diagnose and potentially overcome resistance.
Issue 1: Confirming On-Target vs. Off-Target Resistance
The first step in troubleshooting resistance is to determine if the resistance is due to changes in the intended target or other cellular mechanisms.
Workflow: Differentiating Resistance Mechanisms
Caption: Strategic approaches to circumvent identified resistance mechanisms.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for core experiments.
Protocol 1: Generation of an Acquired Resistance Cell Model
This protocol is used to develop a cell line with acquired resistance to your compound through continuous exposure. [4][7]
-
Determine Initial IC50: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the initial IC50 of the parental cell line.
-
Initial Dosing: Culture the parental cells in media containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor Cell Growth: Monitor the cells daily. Initially, growth will be slow.
-
Dose Escalation: Once the cells resume a normal growth rate, split them and increase the compound concentration by a factor of 1.5-2.0.
-
Repeat: Continue this cycle of adaptation and dose escalation. This process can take 6-12 months. [4]6. Characterization: Periodically test the IC50 of the resistant population to track the development of resistance. Once a significant fold-change in IC50 is achieved (e.g., >10-fold), the resistant cell line is established.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various stages.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows you to probe for changes in protein expression and activation states (phosphorylation) that may indicate bypass pathway activation.
-
Cell Lysis: Treat both parental and resistant cells with and without the compound for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. [8]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target protein, downstream effectors (e.g., p-ERK, p-Akt), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [8]
Protocol 3: Rhodamine 123 Efflux Assay
This assay measures the activity of drug efflux pumps like P-glycoprotein.
-
Cell Seeding: Seed both parental and resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with warm PBS and incubate them with Rhodamine 123 (a substrate for efflux pumps) for 30-60 minutes at 37°C.
-
Inhibitor Treatment (Control): In parallel, treat a set of wells with a known efflux pump inhibitor (e.g., Verapamil) before and during dye loading.
-
Washing: Wash the cells thoroughly with cold PBS to remove extracellular dye.
-
Fluorescence Measurement (Time 0): Immediately measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~530 nm).
-
Efflux Period: Add fresh, warm media (with and without the efflux pump inhibitor) and incubate at 37°C for 1-2 hours.
-
Fluorescence Measurement (End Point): Measure the fluorescence again.
-
Analysis: A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates higher efflux activity. This effect should be reversed by the efflux pump inhibitor.
References
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Tre
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. MDPI.
- Overcoming cancer therapy resistance: From drug innov
- Overcoming Oncology Drug Resistance: Models and Str
- Overcoming Chemotherapy Resistance in Metastatic Cancer: A Comprehensive Review. MDPI.
- Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
- Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed.
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Drug Discovery Assays Support—Troubleshooting. Thermo Fisher Scientific - UK.
- A troubleshooting guide to micropl
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology.
- 2-aminothiazoles: a tale of drug resistance and strain specificity. CureFFI.org.
- Current Status of Methods to Assess Cancer Drug Resistance. PMC - NIH.
- The Complete Guide to Cell-Based Assays. SPT Labtech.
- How to Troubleshoot Common In-cell Western Issues. Azure Biosystems.
- Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. Crown Bioscience.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
- Drug Resistance in Cancer: Mechanisms and Models.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. international-biopharma.com [international-biopharma.com]
- 4. atcc.org [atcc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
Minimizing impurities in the large-scale synthesis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. This document is designed for researchers, chemists, and process development professionals to address common challenges encountered during the large-scale synthesis of this key thiazole intermediate. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] Achieving high purity on a large scale is critical for downstream applications and regulatory compliance.
This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on the root causes of impurity formation and offering practical, validated solutions. All recommendations are grounded in established chemical principles and supported by authoritative references.
The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[3][4][5] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[5]
Core Reaction Scheme: Hantzsch Thiazole Synthesis
The synthesis proceeds via the reaction of an ethyl α-halo-β-ketoester with thiourea.
Caption: General Hantzsch synthesis for the target molecule.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis and scale-up.
Q1: What are the primary impurities I should anticipate, and where do they originate?
A1: Understanding the potential impurity profile is the first step toward effective control. In a typical Hantzsch synthesis, impurities arise from three main sources: side reactions, unreacted starting materials, and impurities present in the starting materials themselves.
Commonly Observed Impurities:
| Impurity Name | Structure | Typical Origin | Mitigation Strategy |
| IM-01: 2-Imino-4-(3-fluorophenyl)-1,3-thiazoline-5-carboxylate | Isomer of the final product | Tautomerization, often favored under acidic conditions.[6][7] | Maintain neutral to slightly basic pH during reaction and work-up. |
| SM-01: Ethyl 2-halo-3-oxo-3-(3-fluorophenyl)propanoate | Unreacted starting material | Incomplete reaction due to low temperature, insufficient time, or poor stoichiometry.[7] | Optimize reaction time and temperature; use a slight excess of thiourea. |
| SM-02: Thiourea | Unreacted starting material | Use of a large excess; poor solubility leading to incomplete reaction. | Use a modest excess (1.1-1.3 eq.); ensure adequate solvent volume. |
| IM-02: Dimer/Oligomeric Byproducts | Self-condensation or reaction of product with starting materials | High reaction temperatures or prolonged reaction times. | Implement strict temperature control and monitor reaction completion to avoid extended heating. |
Expert Insight: The most critical impurity to control is IM-01 , the isomeric 2-imino-2,3-dihydrothiazole. While it is a tautomer of the desired 2-aminothiazole, its formation can be kinetically or thermodynamically favored under certain conditions, particularly acidic ones.[6] Controlling the pH during the reaction and especially during the work-up is paramount for minimizing its presence.
Q2: My reaction is stalling, showing significant unreacted α-haloketone (SM-01). How can I drive the reaction to completion?
A2: Low conversion is a frequent challenge during scale-up. Several factors can contribute to a sluggish reaction.[7]
-
Inadequate Temperature: The Hantzsch synthesis often requires thermal energy to overcome its activation barrier.[7][8] If the reaction is run at too low a temperature, the rate will be impractically slow.
-
Recommendation: Gradually increase the reaction temperature in 10°C increments (e.g., from 60°C to reflux) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Many procedures recommend heating in a solvent like ethanol.[4]
-
-
Purity of Starting Materials: The α-haloketone is susceptible to degradation, and thiourea can have variable quality. Impurities in the starting materials can inhibit the reaction.
-
Recommendation: Always verify the purity of your starting materials via NMR or melting point analysis before commencing the reaction.[6] Use freshly acquired or purified reagents for best results.
-
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and facilitating the reaction.
-
Stoichiometry: While the reaction proceeds in a 1:1 ratio, using a slight excess of the less expensive and more stable reagent, thiourea (e.g., 1.2 equivalents), can help drive the reaction to completion.
Caption: Troubleshooting workflow for low conversion.
Q3: What are the best practices for minimizing impurities during work-up and purification on a large scale?
A3: The work-up and purification stages are as critical as the reaction itself for achieving high purity.
-
Controlled Quench/Precipitation: The most common method for isolating 2-aminothiazole products is precipitation by adjusting the pH.[4]
-
Protocol: After cooling the reaction mixture, slowly pour it into a beaker containing a dilute base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), with vigorous stirring.[4][6]
-
Causality: The desired 2-aminothiazole product is typically poorly soluble in water, especially under neutral or basic conditions, causing it to precipitate.[4] This step also neutralizes any hydrohalic acid (HX) byproduct formed during the reaction. Crucially, a basic quench helps prevent the formation of the undesired 2-imino tautomer (IM-01).
-
-
Thorough Washing: Once the product is filtered, washing the filter cake is essential to remove entrained impurities.
-
Protocol: Wash the collected solid sequentially with ample amounts of deionized water to remove inorganic salts and any remaining water-soluble starting materials like thiourea. A final wash with a cold, non-polar solvent (like hexane or diethyl ether) can help remove non-polar organic impurities.
-
-
Recrystallization: For achieving the highest purity (>99.5%), recrystallization is the gold standard.
-
Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below. Ethanol, isopropanol, or mixtures like ethanol/water are excellent starting points.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a charcoal treatment can be performed. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling will trap impurities.
-
Q4: Which analytical methods are most effective for monitoring the reaction and ensuring final product quality?
A4: A multi-pronged analytical approach is necessary for robust quality control.[9]
-
In-Process Control (IPC):
-
TLC: An indispensable tool for qualitative monitoring of reaction progress. Use a mobile phase like 50% ethyl acetate/50% hexane to track the consumption of the α-haloketone starting material and the appearance of the product spot.[4]
-
-
Final Product QC:
-
HPLC: The primary method for quantitative purity analysis. A reversed-phase C18 column with a gradient of acetonitrile and water (with a modifier like 0.1% formic acid or TFA) is typically effective. This method can resolve the main product from key impurities like IM-01. HPLC is essential for generating the purity values reported on a Certificate of Analysis.[10][11]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can detect impurities if they are present at levels of ~1% or higher.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[3]
-
Melting Point: A sharp melting point range is a good indicator of high purity.[4][12]
-
Caption: Analytical workflow for final product QC.
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and should be optimized for specific laboratory and scale conditions.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge Ethanol (10 volumes relative to the limiting reagent). Add Thiourea (1.2 equivalents). Stir to form a suspension.
-
Reagent Addition: Add Ethyl 2-chloro-3-oxo-3-(3-fluorophenyl)propanoate (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture with stirring to a gentle reflux (approx. 70-75°C).[7] Monitor the reaction progress every hour using TLC or HPLC. The reaction is typically complete within 4-6 hours.
-
Cooling: Once the reaction is complete (consumption of the α-haloketone), cool the mixture to room temperature.
-
Work-up & Isolation: a. In a separate vessel, prepare a solution of 5% Sodium Carbonate in water (20 volumes). b. Slowly transfer the reaction mixture into the sodium carbonate solution with vigorous stirring. A precipitate should form.[4] c. Stir the resulting slurry for 30 minutes at room temperature. d. Isolate the solid product by filtration through a Buchner funnel. e. Wash the filter cake thoroughly with Deionized Water (3 x 5 volumes) until the filtrate is neutral.
-
Drying: Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude, dry product in a test tube and add a few drops of a test solvent (e.g., Ethanol). Heat the mixture. If the solid dissolves completely when hot and crashes out upon cooling, it is a good candidate solvent.
-
Procedure: a. Transfer the crude solid to a clean reactor. b. Add the minimum amount of hot Ethanol required to fully dissolve the solid. c. Allow the solution to cool slowly to room temperature. For maximum recovery, further cool the mixture in an ice bath. d. Filter the pure crystals and wash with a small amount of cold ethanol. e. Dry the final product in a vacuum oven at 50-60°C to afford high-purity this compound.
References
- Benchchem. (n.d.). Technical Support Center: Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Benchchem. (n.d.). Troubleshooting low yields in Hantzsch thiazole synthesis.
- Ghosh, S., et al. (2019). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online.
- Benchchem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 3,4-dichloro-1,2,5-thiadiazole.
- Hosseininezhad, S. (2022). Common methods for the synthesis of 2-aminothiazole. ResearchGate.
- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- CUTM Courseware. (n.d.). Thiazole.
- Lončar, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926.
- Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Bouhaoui, A., et al. (2018).
- Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Shpilevskaya, L. N., et al. (2018). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triole, and tetrazole. ResearchGate.
- Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42.
- Kim, J.-E., et al. (2022).
- Ye, N., et al. (2010).
- Georganics. (n.d.). Ethyl 2-aminothiazole-4-carboxylate.
- Siddiqui, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114.
- Sigma-Aldrich. (n.d.). ETHYL 2-AMINO-4-(4-FLUOROPHENYL)-1,3-THIAZOLE-5-CARBOXYLATE.
- ChemicalBook. (n.d.). ETHYL 2-AMINO-4-(4-FLUOROPHENYL)THIAZOLE-5-CARBOXYLATE.
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- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Workflow for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the characterization and comparison of novel potential kinase inhibitors, using Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate as a case study. Given the absence of published kinase inhibition data for this specific molecule, we will establish a rigorous, hypothesis-driven workflow. This document is intended for researchers in drug discovery and chemical biology, offering a detailed roadmap from initial biochemical assays to cell-based validation against established clinical inhibitors.
The 2-aminothiazole scaffold, present in our compound of interest, is a well-established pharmacophore found in numerous FDA-approved kinase inhibitors, including Dasatinib (targeting ABL, SRC family kinases) and Fostamatinib (targeting SYK). This structural motif suggests that this compound may exhibit inhibitory activity against one or more protein kinases. For the purpose of this guide, we will hypothesize that its primary target is the Abelson tyrosine kinase (ABL1), a key driver in Chronic Myeloid Leukemia (CML). This allows us to select relevant comparator drugs—Imatinib and Dasatinib —representing first and second-generation ABL1 inhibitors, respectively.
Our comparative analysis will be built on three pillars of inquiry:
-
Biochemical Potency: What is the direct inhibitory effect of the compound on the purified target kinase?
-
Selectivity Profile: How specific is the compound for its primary target versus other kinases in the human kinome?
-
Cellular Efficacy: Does the compound inhibit the kinase in a cellular context, leading to downstream pathway modulation and a desired phenotypic outcome?
Part 1: Biochemical Potency Assessment (IC50 Determination)
The first step is to quantify the direct inhibitory activity of our test compound against the purified ABL1 kinase enzyme. The half-maximal inhibitory concentration (IC50) is the most common metric for this. We will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.
Experimental Rationale
TR-FRET assays offer a significant advantage over older methods like radioactive filter-binding assays by avoiding hazardous materials and providing a homogenous, mix-and-read format. The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-tyrosine antibody binds to the phosphorylated substrate, bringing it into close proximity with a ULight™-labeled peptide. Excitation of the europium donor results in energy transfer to the ULight™ acceptor, generating a specific light emission signal that is directly proportional to kinase activity.
Workflow for ABL1 Kinase TR-FRET Assay
Figure 1: Step-by-step workflow for determining the IC50 of kinase inhibitors using a TR-FRET assay.
Detailed Protocol: ABL1 TR-FRET Assay
-
Compound Preparation:
-
Prepare 10 mM stock solutions of this compound, Imatinib, and Dasatinib in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 100 µM to 1.7 nM).
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler or manual pipette, dispense 25 nL of each compound concentration from the dilution series into a low-volume 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.
-
-
Reagent Preparation (as per manufacturer's protocol, e.g., PerkinElmer LANCE® Ultra):
-
Prepare 1X Kinase Buffer.
-
Dilute purified recombinant ABL1 kinase to a working concentration (e.g., 0.25 nM) in 1X Kinase Buffer.
-
Prepare a mix of ULight™-poly-GT (4:1) substrate peptide (e.g., 50 nM) and ATP (at the Km concentration for ABL1, e.g., 10 µM) in 1X Kinase Buffer.
-
-
Assay Execution:
-
Add 2.5 µL of the ABL1 enzyme solution to each well of the assay plate.
-
Centrifuge the plate briefly and incubate for 15 minutes at room temperature to allow for compound-enzyme pre-incubation.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/Substrate mix to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of Stop Solution containing EDTA and a Europium-labeled anti-phospho-tyrosine antibody (e.g., PT66).
-
Incubate for a final 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (e.g., EnVision® Multilabel Reader), measuring emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Anticipated Data Summary
The results of this experiment would be summarized in a table, allowing for a direct comparison of potency.
| Compound | Target Kinase | Assay Format | IC50 (nM) [Hypothetical Data] |
| This compound | ABL1 | TR-FRET | To be determined |
| Imatinib (Reference) | ABL1 | TR-FRET | 250 |
| Dasatinib (Reference) | ABL1 | TR-FRET | <1 |
Part 2: Kinase Selectivity Profiling
A potent compound is of little therapeutic value if it inhibits numerous off-target kinases, which can lead to toxicity. Therefore, assessing the selectivity of our novel compound is a critical step. This is typically achieved by screening the compound against a large panel of purified human kinases.
Experimental Rationale
We will utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo® Platform). These platforms typically test the compound at a single, high concentration (e.g., 1 or 10 µM) against hundreds of kinases. The percent inhibition is measured for each kinase. Hits (kinases inhibited above a certain threshold, e.g., >90%) are then followed up with full IC50 determinations to confirm the interaction and quantify the potency. This approach provides a broad overview of the compound's selectivity profile.
Workflow for Kinase Selectivity Profiling
Figure 2: A generalized workflow for assessing the selectivity profile of a kinase inhibitor.
Data Presentation
The primary output is often visualized as a "kinome tree," where kinases are arranged by phylogenetic similarity. Inhibited kinases are marked, providing an intuitive visual representation of selectivity. A quantitative selectivity score (S-score) can also be calculated, which represents the number of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.
| Compound | Screening Concentration (µM) | Selectivity Score (S(10)) [Hypothetical] | Key Off-Targets (>90% Inhibition) [Hypothetical] |
| This compound | 10 | To be determined | To be determined |
| Imatinib (Reference) | 10 | 8 | ABL1, ABL2, KIT, LCK, PDGFRα, PDGFRβ, SYK, ZAP70 |
| Dasatinib (Reference) | 10 | 25 | ABL1, SRC family, KIT, PDGFRβ, c-FMS, and others |
Part 3: Cellular Mechanism of Action and Efficacy
The ultimate test of an inhibitor is its ability to function in a complex cellular environment. We need to confirm that our compound can enter cells, engage its target, inhibit its activity, and produce a desired biological effect. For our ABL1 hypothesis, we will use the K562 human CML cell line, which is dependent on the constitutively active BCR-ABL1 fusion protein for its proliferation and survival.
Experimental Rationale
We will first assess target engagement by measuring the phosphorylation status of a direct downstream substrate of ABL1, CrkL (Crk-like protein). A successful inhibitor should decrease the level of phosphorylated CrkL (p-CrkL) in a dose-dependent manner. We will then measure the downstream phenotypic effect: inhibition of cell proliferation.
Workflow for Cellular Assays
Figure 3: Parallel workflows for assessing cellular target engagement and anti-proliferative effects of kinase inhibitors.
Protocol 1: p-CrkL Western Blot
-
Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with a dose-response of the test compound and controls (e.g., 0, 1, 10, 100, 1000 nM) for 4 hours.
-
Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody against p-CrkL (Tyr207). Subsequently, strip and re-probe the membrane with an antibody for total CrkL or a loading control like GAPDH.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the bands. Quantify band intensity to determine the reduction in p-CrkL levels.
Protocol 2: Anti-Proliferation Assay
-
Cell Seeding: Seed K562 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with an 11-point dose-response of the test compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Lysis & Signal Generation: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: After a brief incubation, measure luminescence on a plate reader.
-
Analysis: Normalize the data to DMSO-treated controls and plot the results to determine the GI50 (concentration required to inhibit cell growth by 50%).
Anticipated Cellular Data Summary
| Compound | p-CrkL Inhibition (IC50, nM) [Hypothetical] | K562 Anti-Proliferation (GI50, nM) [Hypothetical] |
| This compound | To be determined | To be determined |
| Imatinib (Reference) | ~300 | ~350 |
| Dasatinib (Reference) | ~1 | ~2 |
Conclusion and Path Forward
This guide outlines a systematic, multi-tiered approach to characterize a novel compound, this compound, as a potential kinase inhibitor. By benchmarking its performance against established drugs like Imatinib and Dasatinib, we can build a comprehensive data package to evaluate its potency, selectivity, and cellular efficacy. The hypothetical data presented in the tables serves as a template for what a successful discovery campaign might yield. A compound that demonstrates high biochemical potency, a clean selectivity profile, and robust cellular activity would be a strong candidate for further preclinical development, including pharmacokinetic studies and in vivo efficacy models. This structured, data-driven methodology ensures that decisions are based on a solid foundation of scientific evidence, maximizing the potential for success in the long and arduous process of drug discovery.
References
-
Dasatinib and the 2-aminothiazole scaffold in kinase inhibition. Manley, P. W., et al. (2010). The Journal of Medicinal Chemistry. [Link]
-
Fostamatinib: a review of its use in patients with chronic immune thrombocytopenia. Dhillon, S. (2019). Drugs. [Link]
-
BCR-ABL1: a pivotal oncogene in chronic myeloid leukemia and other hematological malignancies. Deininger, M. W., et al. (2000). Leukemia. [Link]
-
Establishment and characterization of a new human myelogenous leukemia cell line (K562). Lozzio, C. B., & Lozzio, B. B. (1975). Blood. [Link]
-
CrkL is a direct substrate of the Bcr-Abl oncoprotein. ten Hoeve, J., et al. (1994). Blood. [Link]
A Comparative Guide to the Biological Activity of Fluorophenyl-Thiazole Isomers
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3] The strategic introduction of a fluorine atom onto a phenyl ring substituent—creating fluorophenyl-thiazole derivatives—can dramatically modulate a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and alter binding affinity to target proteins.
This guide provides a comparative analysis of the biological activities of different fluorophenyl-thiazole isomers. The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can lead to significant variations in efficacy and selectivity. We will explore these differences across several key therapeutic areas, supported by experimental data, and provide detailed protocols for foundational assays used in their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) of this important class of compounds.
Comparative Biological Activities
The versatility of the fluorophenyl-thiazole scaffold is evident in its broad spectrum of biological activities, ranging from anticancer and antimicrobial to specific enzyme inhibition. The isomeric position of the fluorine substituent is a critical determinant of potency and target selectivity.
Anticancer Activity
Thiazole derivatives are well-established as potent anticancer agents, acting through diverse mechanisms such as inducing apoptosis, disrupting tubulin assembly, and inhibiting critical signaling pathways like PI3K/AkT/mTOR.[4][5] The incorporation of a fluorophenyl group often enhances this activity.
Studies have shown that fluorophenyl-thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity.[6] One of the most active compounds featured a 2-fluorophenyl group.[6] Similarly, in another study, 1,3,4-thiadiazole derivatives with fluorophenyl substitutions showed concentration-dependent cytotoxic activity against the estrogen-dependent breast cancer cell line MCF-7, with IC₅₀ values in the low micromolar range.[7][8] These compounds were largely inactive against the estrogen-independent MDA-MB-231 cell line, suggesting a selective mechanism of action potentially related to aromatase inhibition.[7][8]
The dose-dependent nature of this cytotoxicity is a recurring theme. Research on human osteosarcoma cells (SaOS-2) demonstrated that the anticancer effect of fluorophenyl-thiazole derivatives is critically dependent on both the concentration and the incubation time.[9]
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Fluorophenyl-Thiazole Derivatives
| Compound Class | Isomer/Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 1,3,4-Thiadiazole Derivative A2 | 4-fluorophenyl | MCF-7 | 52.35 | [7] |
| 1,3,4-Thiadiazole Derivative B3 | 3-fluorophenyl | MCF-7 | 54.1 | [7] |
| Thiazole-naphthalene Derivative 5b | 4-ethoxyphenyl (on thiazole) | MCF-7 | 0.48 ± 0.03 | [1] |
| Thiazole-naphthalene Derivative 5b | 4-ethoxyphenyl (on thiazole) | A549 | 0.97 ± 0.13 | [1] |
| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | 4-fluorophenyl | SaOS-2 | 0.190 ± 0.045 µg/mL | [9] |
Note: The data presented is a selection from various studies to illustrate the range of activities. Direct comparison between different compound classes should be made with caution due to variations in assay conditions.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[10] Thiazole-containing compounds have shown considerable promise as both antibacterial and antifungal agents.[11] The presence and position of a fluorine atom can enhance the antimicrobial spectrum and potency.
For example, SAR studies on a series of thiazolyl–2-pyrazoline hybrids revealed that a 4-fluorophenyl derivative was more potent against Staphylococcus epidermidis and Proteus vulgaris compared to other substitutions.[12] The lipophilic nature of the fluorophenyl group can facilitate the compound's passage through the bacterial cell membrane, leading to cytoplasmic leakage and cell death.[13]
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Fluorophenyl-Thiazole Derivatives
| Compound Class | Isomer/Substituent | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | Amino/8-quinolinyl moieties | S. aureus, E. coli, K. pneumoniae | 6.25 - 12.5 | [11] |
| 2,5-dichloro thienyl-substituted thiazoles | Amino/8-quinolinyl moieties | A. fumigatus, A. flavus | 6.25 - 12.5 | [11] |
| Thiazolyl–2-pyrazoline hybrid (65) | 4-fluorophenyl | S. epidermidis | (Potent activity noted) | [12] |
Enzyme Inhibition
The fluorophenyl-thiazole scaffold is a privileged structure for designing specific enzyme inhibitors, with applications in treating a range of diseases from diabetes to neurodegenerative disorders.
-
α-Amylase Inhibition: In the context of diabetes management, α-amylase inhibitors slow the absorption of glucose. A study on fluorinated hydrazinylthiazole derivatives identified a compound with a 4-fluorophenyl group (specifically, 2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole) as a highly potent α-amylase inhibitor, with an IC₅₀ value of 5.14 ± 0.03 µM, which was superior to the standard drug acarbose (IC₅₀ = 5.55 ± 0.06 µM).[14][15]
-
Cholinesterase Inhibition: For neurodegenerative diseases like Alzheimer's, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. Certain 2-amino thiazole derivatives have shown potent inhibition of these enzymes. A 2-amino-4-(4-bromophenyl)thiazole compound was the most effective against AChE and BChE with Kᵢ values of 0.129 µM and 0.083 µM, respectively, while a 2-amino-4-(4-chlorophenyl)thiazole derivative was a highly potent inhibitor of carbonic anhydrase I.[16]
-
p38α Kinase Inhibition: The p38α mitogen-activated protein kinase is a key regulator of pro-inflammatory mediators, making it a target for anti-inflammatory drugs. A study of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives found that they exhibited significant inhibitory effects on p38α, with one of the most potent compounds having an IC₅₀ of 0.68 µM.[17]
Table 3: Comparative Enzyme Inhibition by Fluorophenyl-Thiazole Isomers
| Target Enzyme | Compound Class / Isomer | Activity (IC₅₀ / Kᵢ) | Reference |
| α-Amylase | 2-(hydrazinyl)-4-(4-fluorophenyl)thiazole derivative | IC₅₀ = 5.14 ± 0.03 µM | [14][15] |
| Carbonic Anhydrase I | 2-amino-4-(4-chlorophenyl)thiazole | Kᵢ = 0.008 ± 0.001 µM | [16] |
| Butyrylcholinesterase (BChE) | 2-amino-4-(4-bromophenyl)thiazole | Kᵢ = 0.083 ± 0.041 µM | [16] |
| p38α Kinase | 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole | IC₅₀ = 0.68 µM | [17] |
Postulated Mechanisms of Action
The diverse biological activities of fluorophenyl-thiazole isomers stem from their ability to interact with multiple intracellular targets. The specific mechanism is often dictated by the overall molecular structure, with the fluorophenyl moiety playing a key role in target binding and cellular uptake.
As anticancer agents, these compounds are known to interfere with fundamental cellular processes. Many thiazole derivatives induce apoptosis (programmed cell death) and can cause DNA fragmentation and mitochondrial depolarization. A significant mechanism involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers, is a common target for thiazole-based inhibitors.[4][5]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluorophenyl-thiazole derivatives.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following sections detail the methodologies for two of the most common assays cited in the evaluation of these compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[20][21]
Causality Behind Experimental Choices:
-
Cell Seeding Density: An optimal cell number is crucial. Too few cells will yield a weak signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.[20]
-
Serum-Free Medium during Treatment: Serum contains growth factors that can interfere with the activity of the test compound. Using serum-free or low-serum medium ensures that the observed effect is primarily due to the compound.[21]
-
Controls: Including positive (vehicle, e.g., DMSO) and negative (medium only) controls is non-negotiable for establishing a baseline and ensuring the solvent has no cytotoxic effect at the concentration used.[20]
-
Solubilization: The formazan crystals are insoluble. A solubilizing agent like DMSO is required to dissolve them completely before measuring the absorbance, ensuring an accurate reading.[18]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells from a healthy, sub-confluent culture.
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 10,000 cells/well).[18]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorophenyl-thiazole isomers in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[20]
-
Shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.[21]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Standard experimental workflow for the MTT cell viability assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24]
Causality Behind Experimental Choices:
-
Standardized Inoculum: The bacterial density must be precisely controlled (typically 5 x 10⁵ CFU/mL in the final well) because the efficacy of an antibiotic can be inoculum-dependent.[24]
-
Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has low levels of inhibitors (like sulfonamides) and supports the growth of most pathogens, ensuring reproducibility.[25][26]
-
Two-Fold Serial Dilutions: This standard dilution series allows for a precise determination of the MIC value within a single dilution step.[26]
-
Controls: A growth control (no drug) is essential to confirm the bacteria are viable, and a sterility control (no bacteria) is needed to ensure the medium is not contaminated.[27]
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25]
-
Dilute this suspension (typically 1:100 or 1:200) in Mueller-Hinton Broth (MHB) to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.[24]
-
-
Preparation of Antimicrobial Dilutions:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Prepare a stock solution of the test compound at twice the highest desired concentration. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 as the sterility control.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well is now 100 µL.
-
Cover the plate and incubate at 37°C for 16-24 hours under ambient air conditions.[24]
-
-
Reading and Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity). A reading aid (like a viewing box) can be used.
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[24]
-
Caption: Standard experimental workflow for the broth microdilution MIC assay.
Conclusion
The biological activity of fluorophenyl-thiazole derivatives is profoundly influenced by the isomeric position of the fluorine atom. This guide highlights that subtle structural modifications can lead to significant changes in potency and selectivity against cancer cells, microbial pathogens, and specific enzymes. The data consistently show that the fluorophenyl-thiazole scaffold is a highly versatile and promising platform for the development of new therapeutic agents. Future research should focus on comprehensive SAR studies, including all three positional isomers, and explore their effects on a wider range of biological targets to fully unlock their therapeutic potential. The application of the standardized protocols detailed herein is critical for generating reliable and comparable data to advance this field of research.
References
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- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11).
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar. (n.d.).
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI. (n.d.).
- Cross-reactivity profiling of 4-(2-Fluorophenyl)-2-methylthiazole against a panel of enzymes - Benchchem. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15).
- MTT Assay Protocol for Cell Viability and Prolifer
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025, August 26).
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - NIH. (2024, November 7).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. (n.d.).
- The antimicrobial activity of the newly synthesized compounds.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PubMed. (2025, December 12).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC - NIH. (n.d.).
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.).
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management | ACS Omega. (2023, March 17).
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - NIH. (2025, December 12).
- Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed. (2023, July 13).
- The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (2022, November 17).
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
- Synthesis and Anticancer Activities of Some Thiazole Deriv
- An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. (n.d.).
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest - International Journal of Pharmaceutical Investig
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate (hereafter referred to as "Compound-F") emerges from this promising chemical space. While its precise mechanism of action (MoA) is uncharacterized, its structural alerts suggest potential as a modulator of critical cellular signaling pathways, possibly through the inhibition of protein kinases, a common target for this class of compounds.
Phase 1: Target Identification and In-Cellulo Engagement Confirmation
Expertise & Rationale: Before investigating downstream signaling, it is imperative to confirm that Compound-F directly binds its putative target within the complex milieu of a living cell. Traditional biochemical assays using purified proteins are a valid starting point but can be misleading, as they lack the physiological context of the cellular environment. We will therefore employ the Cellular Thermal Shift Assay (CETSA) , a powerful technique that measures target engagement by assessing the ligand-induced thermal stabilization of a protein in intact cells or cell lysates.[5][6][7] A drug-bound protein is thermodynamically more stable and will denature and aggregate at a higher temperature than its unbound form.
Core Experiment: Cellular Thermal Shift Assay (CETSA)
This experiment aims to generate a "melting curve" for a hypothesized target protein in the presence and absence of Compound-F. A shift in this curve is strong evidence of direct binding.
dot
Caption: High-level workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Target Engagement
-
Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7) in multiple plates to have enough cells for a full temperature course.
-
Once cells reach ~80% confluency, treat them with either vehicle (e.g., 0.1% DMSO) or a working concentration of Compound-F (e.g., 10 µM) for 1-2 hours in serum-free media.
-
-
Heat Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments). Include an unheated control.[5]
-
-
Lysis and Fractionation:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure cell lysis.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-induced aggregated proteins.[8]
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the amount of the specific target protein in the soluble fraction for each temperature point using Western blotting.
-
Plot the band intensity for the target protein against temperature for both vehicle- and Compound-F-treated samples. A rightward shift in the melting curve for the Compound-F-treated sample indicates thermal stabilization and therefore target engagement.
-
Phase 2: Cellular Pathway Modulation and Comparative Analysis
Expertise & Rationale: Confirming target binding is the first step. The second is to demonstrate that this binding event translates into a functional consequence on the downstream signaling pathway. To achieve this with high throughput and quantitative rigor, we will use the In-Cell Western (ICW) assay .[9][10] The ICW, or cytoblot, is an immunofluorescence-based technique performed in microplates that quantifies protein levels directly in fixed cells, allowing for the simultaneous measurement of a target protein and a normalization control.[11][12]
Let's hypothesize that Compound-F is an inhibitor of a kinase, "Target Kinase X" (TKX), which phosphorylates and activates a downstream substrate, "Substrate Y" (Sub-Y). Our goal is to show that Compound-F reduces the levels of phosphorylated Sub-Y (p-Sub-Y).
dot ```dot graph TD { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Logical workflow for validating the mechanism of action.
Protocol: ATF3 Protein Expression via In-Cell Western
This protocol is nearly identical to the ICW described in Phase 2, with the following modifications:
-
Primary Antibody: Use a validated primary antibody against ATF3. A total protein stain or housekeeping antibody can be used for normalization.
-
Controls: Include a positive control for ATF3 induction, such as Anisomycin or a UV treatment.
-
Dosing: Treat cells with Compound-F at concentrations ranging from its EC₅₀ to at least 10-20 fold higher.
Interpretation of Results:
-
Validated MoA: Compound-F inhibits p-Sub-Y with an EC₅₀ of 75 nM but only induces ATF3 expression at concentrations >10 µM. This indicates a wide therapeutic window where the on-target effect can be studied without confounding toxicity.
-
Questionable MoA: Compound-F inhibits p-Sub-Y with an EC₅₀ of 75 nM and also begins to induce ATF3 at ~100 nM. This suggests the observed phenotype could be linked to a general stress response rather than specific inhibition of TKX.
Conclusion
This guide outlines a rigorous, logic-driven framework for validating the mechanism of action of this compound. By progressing from direct target engagement (CETSA) to functional cellular pathway analysis (In-Cell Western) and finally to critical off-target assessment (ATF3 induction), researchers can build a compelling, evidence-based case for the compound's specific molecular mechanism. This multi-faceted approach, which emphasizes in-cellulo context and quantitative comparisons, is essential for confidently advancing a novel compound from a promising hit to a validated chemical probe or therapeutic lead.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate Analogs
Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the 2-aminothiazole ring allows for facile structural modifications at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities. This guide focuses on the structure-activity relationship (SAR) of a specific class of 2-aminothiazole derivatives: Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate and its analogs. By systematically exploring the impact of substitutions at the 2-amino, 4-phenyl, and 5-carboxylate positions, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutic agents based on this promising scaffold.
General Synthesis of Ethyl 2-amino-4-aryl-1,3-thiazole-5-carboxylate Analogs
The most common and efficient method for the synthesis of the 2-amino-4-aryl-1,3-thiazole-5-carboxylate core is the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the title compound and its analogs, the general procedure involves the reaction of a substituted ethyl 2-chloro-3-oxobutanoate with thiourea. Variations in the aryl group at the 4-position are achieved by starting with the appropriately substituted benzaldehyde to synthesize the corresponding α-bromoketone intermediate. Modifications at the 2-amino group are typically introduced after the formation of the thiazole ring through acylation, alkylation, or arylation reactions. The ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to various amides or other ester derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the thiazole and phenyl rings. The following sections dissect the SAR at each key position.
Modifications of the 2-Amino Group
The 2-amino group serves as a critical handle for modifying the biological activity of these analogs. Unsubstituted 2-aminothiazoles often exhibit moderate activity, which can be significantly enhanced by appropriate substitutions.
-
Acylation: Introduction of an acyl group at the 2-amino position generally leads to an increase in anticancer activity. For instance, the introduction of a 3-propanamido group has been shown to improve activity more than a 2-acetamido moiety, suggesting that the length of the acyl chain plays a role.[3] Aromatic acyl groups tend to be more effective than aliphatic ones in enhancing antitumor activity.[3]
-
Amide Linkage: The presence of an amide linker between the 2-amino group and a substituted phenyl ring has been found to be optimal for antimycobacterial activity.[4]
-
Urea and Thiourea Derivatives: Conversion of the 2-amino group to urea or thiourea derivatives can also modulate activity. For example, thiazole derivatives with electron-withdrawing halogen groups on the phenyl ring of an arylthiourea moiety at the 2-position have shown increased cytotoxic effects.[3]
Substitution on the 4-Phenyl Ring
The nature and position of substituents on the 4-phenyl ring are crucial determinants of biological potency and selectivity.
-
Halogen Substitution: The presence of halogen atoms on the phenyl ring is a recurring theme in active analogs.
-
Fluorine: The introduction of a fluorine atom, as in the parent compound, is often beneficial for activity. The position of the fluorine atom is critical; for instance, an ortho-fluoro atom at the pyridyl group (a bioisostere of the phenyl ring) increased in vitro antiproliferative activity.[3]
-
Chlorine: Chloro-substitution, particularly at the meta-position of the benzene ring, has been shown to improve anticancer activity.[3] The order of activity for different chloro-substitution positions on the phenyl ring has been reported as m-Cl > 3,4-diCl > 2,4-diCl.[3]
-
-
Hydrophobic and Electron-Withdrawing Groups: For antiplasmodial activity, substitution of the phenyl ring with hydrophobic electron-withdrawing groups was found to be most effective.[4]
-
Methoxy Substitution: The position of a methoxy group on the phenyl ring can significantly impact activity. A 4-methoxyphenoxy group at the 4'-position demonstrated potent antiproliferative activity, while moving the methoxy group to the 3-position decreased activity.[3]
Modifications at the 5-Position (Carboxylate Group)
The ethyl carboxylate group at the 5-position of the thiazole ring also offers opportunities for structural modification to enhance biological activity.
-
Ester to Amide Conversion: Conversion of the C5-ester to a carboxamide is a common strategy. A series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and shown to exhibit potent antiproliferative activity, particularly against leukemia cell lines.[3][5] The nature of the substituent on the amide nitrogen is a key factor in determining the potency and selectivity of these compounds.
-
Carboxylic Acid: The presence of a free carboxylic acid moiety at the 4-position (isomeric to the 5-position in the core structure) has been identified as an essential requirement for carbonic anhydrase-III inhibitory activity in a related series of thiazoles.[6]
Comparative Biological Activity Data
The following tables summarize the in vitro biological activity of selected this compound analogs and related compounds against various cancer cell lines and microbial strains. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values in µM.
Table 1: Anticancer Activity of 2-Aminothiazole Analogs
| Compound ID | R1 (at 2-amino) | R2 (at 4-phenyl) | R3 (at 5-position) | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Parent Scaffold | -NH2 | 3-F | -COOEt | - | - | - |
| Analog A | -NH-CO-CH2CH3 | 4-Cl | -COOEt | RPMI-8226 (Leukemia) | 0.08 | [3] |
| Analog B | -NH-CO-(p-Cl-Ph) | H | -COOEt | K562 (Leukemia) | 11 | [3] |
| Analog C | -NH-CO-(2,4-diCl-Ph) | H | -COOEt | Reh (Leukemia) | 20 | [3] |
| Analog D | -NH-CO-CH2-N(CH3)2 | 2-Cl, 6-CH3 | -CONH-(2-Cl,6-CH3-Ph) | K563 (Leukemia) | 16.3 | [3] |
| Analog E | -NH2 | H | -CONH-(p-piperazine-Ph) | HL-60 (Leukemia) | Moderate Activity | [7] |
Table 2: Antimicrobial Activity of 2-Aminothiazole Analogs
| Compound ID | R1 (at 2-amino) | R2 (at 4-phenyl) | R3 (at 5-position) | Microorganism | MIC (µg/mL) | Reference |
| Parent Scaffold | -NH2 | 3-F | -COOEt | - | - | - |
| Analog F | -NH-CO-(substituted Ph) | 2-pyridyl | H | M. tuberculosis H37Rv | - | [4] |
| Analog G | -NH-CO-Ph | H | -COOEt | S. aureus | - | [8] |
| Analog H | -NH-CO-Ph | H | -COOEt | E. coli | - | [8] |
| Analog I | -NH-CO-Ph | H | -COOEt | C. albicans | - | [8] |
Note: Specific MIC values for analogs F-I were not provided in the abstract, but the studies indicated significant activity.
Experimental Protocols
General Procedure for the Synthesis of Ethyl 2-amino-4-(substituted-phenyl)-1,3-thiazole-5-carboxylates
A mixture of an appropriately substituted ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq) and thiourea (1.2 eq) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the desired product. The product can be further purified by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Inoculum Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Structure-Activity Relationships
The following diagrams illustrate the key SAR findings for the this compound scaffold.
Caption: Key SAR points for the 2-aminothiazole scaffold.
Conclusion and Future Directions
The this compound scaffold represents a highly promising template for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the 2-amino, 4-phenyl, and 5-carboxylate positions can significantly modulate the biological activity profile, leading to potent and selective anticancer and antimicrobial agents. Specifically, acylation of the 2-amino group, introduction of halogens at the meta-position of the 4-phenyl ring, and conversion of the 5-ester to an amide are key strategies for enhancing efficacy. Future research should focus on synthesizing and evaluating a more extensive library of analogs based on these findings to identify lead compounds with improved pharmacological properties. Further investigation into the mechanism of action and in vivo efficacy of the most potent analogs will be crucial for their translation into clinical candidates.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
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Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. (n.d.). Taylor & Francis Online. [Link]
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2013). ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]
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Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. (2012). NIH. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
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2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs. (1999). PubMed. [Link]
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Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]
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Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. (n.d.). PubMed. [Link]
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Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (n.d.). ResearchGate. [Link]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (n.d.). MDPI. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). PMC - NIH. [Link]
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ChemInform Abstract: Synthesis and Cytotoxicity of Novel 2-Amino-5-thiazolecarboxamide Derivatives. (2011). ResearchGate. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [Link]
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Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. (2021). ResearchGate. [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. [Link]
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147-152 Research Article Synthesis of some new 5- substituted of. (n.d.). JOCPR. [Link]
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A Comparative In Vivo Efficacy Analysis of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate in Preclinical Models of Inflammation and Nociception
This guide provides a comprehensive overview of the preclinical in vivo evaluation of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate (hereafter referred to as Compound X for brevity). The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3]. This has led to significant interest in the development of novel 2-aminothiazole derivatives as potential therapeutic agents[2][4]. This document outlines the in vivo efficacy of Compound X in validated animal models of inflammation and pain, comparing its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and centrally acting analgesics.
The experimental design and protocols described herein are grounded in established pharmacological screening methods to ensure scientific rigor and reproducibility[5][6][7]. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to facilitate informed decisions regarding the potential of this compound.
Rationale for In Vivo Evaluation: Targeting Inflammation and Nociception
The inflammatory cascade is a complex biological response to harmful stimuli and is intricately linked to the sensation of pain (nociception)[6]. Key mediators such as prostaglandins, bradykinin, and histamine contribute to the classic signs of inflammation, including edema, erythema, and hyperalgesia[5][8]. Many 2-aminothiazole derivatives have been shown to modulate these pathways, suggesting their potential as anti-inflammatory and analgesic agents[2][3]. Given the structural features of Compound X, its in vivo evaluation in models of acute inflammation and thermal nociception is a logical step in characterizing its pharmacological profile.
The following diagram illustrates the general workflow for the in vivo evaluation of a novel compound like Compound X.
Caption: General workflow for in vivo preclinical evaluation.
Comparative Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized assay for evaluating the efficacy of acute anti-inflammatory agents[9][10][11]. The subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation[5][8].
-
Animals: Male Wistar rats (180-220 g) are used. Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)
-
Compound X (10, 20, and 40 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.) - Reference Standard
-
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The respective treatments (Vehicle, Compound X, or Indomethacin) are administered orally.
-
One hour after treatment, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection[9][12].
-
-
Evaluation: The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 10 | 0.62 ± 0.05* | 27.1 |
| Compound X | 20 | 0.45 ± 0.04 | 47.1 |
| Compound X | 40 | 0.33 ± 0.03 | 61.2 |
| Indomethacin | 10 | 0.29 ± 0.03** | 65.9 |
*p<0.05, **p<0.01 compared to Vehicle Control. Data are hypothetical for illustrative purposes.
Compound X demonstrated a dose-dependent reduction in carrageenan-induced paw edema. At the highest dose (40 mg/kg), its anti-inflammatory effect was comparable to that of the standard drug, Indomethacin. This suggests that Compound X possesses significant acute anti-inflammatory properties, likely through the inhibition of inflammatory mediators such as prostaglandins, a common mechanism for NSAIDs[10].
Comparative Analgesic Efficacy: Hot Plate Test
The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics[13][14]. The test measures the reaction time of an animal to a thermal stimulus, which is an indicator of its pain threshold. An increase in the latency to respond (e.g., paw licking or jumping) suggests an analgesic effect[14][15].
-
Animals: Swiss albino mice (20-25 g) of either sex are used.
-
Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C[15][16].
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (Normal Saline, i.p.)
-
Compound X (10, 20, and 40 mg/kg, i.p.)
-
Morphine (5 mg/kg, i.p.) - Reference Standard
-
-
Procedure:
-
Each mouse is placed on the hot plate, and the baseline latency to the first sign of nociception (paw licking or jumping) is recorded.
-
A cut-off time of 30 seconds is set to prevent tissue damage[15].
-
Animals with a baseline latency of more than 15 seconds are excluded.
-
The respective treatments are administered intraperitoneally.
-
The reaction time is recorded at 30, 60, 90, and 120 minutes post-treatment.
-
-
Evaluation: The percentage of the maximum possible effect (% MPE) is calculated:
-
% MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
The following diagram illustrates the decision-making process during the hot plate test.
Caption: Experimental decision flow for the hot plate test.
| Treatment Group | Dose (mg/kg) | Peak Reaction Time (sec) at 60 min (± SEM) | % MPE at Peak Effect |
| Vehicle Control | - | 8.5 ± 0.7 | - |
| Compound X | 10 | 12.1 ± 0.9* | 22.5 |
| Compound X | 20 | 16.8 ± 1.1 | 48.8 |
| Compound X | 40 | 21.5 ± 1.3 | 71.9 |
| Morphine | 5 | 26.2 ± 1.0** | 88.4 |
*p<0.05, **p<0.01 compared to Vehicle Control. Baseline latencies were approximately 7-9 seconds for all groups. Data are hypothetical for illustrative purposes.
Compound X produced a significant and dose-dependent increase in reaction latency in the hot plate test, indicating a central analgesic effect. While not as potent as the opioid analgesic Morphine, the efficacy at the 40 mg/kg dose is substantial and suggests that Compound X may modulate central pain pathways. The hot plate test is particularly sensitive to opioid receptor agonists, but other mechanisms involving central nervous system targets cannot be ruled out without further investigation[14].
Discussion and Scientific Integrity
The in vivo studies presented in this guide provide a foundational assessment of the anti-inflammatory and analgesic potential of this compound. The choice of the carrageenan-induced paw edema and hot plate test models is deliberate; they are robust, highly reproducible, and serve as industry-standard primary screens for inflammation and nociception, respectively[5][7][13][17].
-
Causality in Experimental Choices: The carrageenan model was selected because its biphasic nature allows for insights into the potential mechanism of action. The early phase (0-1.5h) is mediated by histamine and serotonin, while the later phase (1.5-4h) is primarily driven by prostaglandins[5]. A compound effective in the later phase, as suggested by our hypothetical data for Compound X, likely interferes with the cyclooxygenase (COX) pathway, similar to NSAIDs[6]. The hot plate test was chosen to differentiate between peripheral and central analgesic activity; efficacy in this model points towards an action within the central nervous system[14][17].
-
Self-Validating Systems: The inclusion of both a vehicle control and a positive control (Indomethacin/Morphine) in each experiment is crucial for validating the results. The vehicle control establishes the baseline response, while the positive control confirms the sensitivity of the model and provides a benchmark against which the test compound's efficacy can be measured. The dose-response relationship observed for Compound X further strengthens the credibility of the findings.
Conclusion and Future Directions
The hypothetical in vivo data suggest that this compound is a promising candidate with dual anti-inflammatory and central analgesic properties. Its efficacy is dose-dependent and, at higher doses, approaches that of established therapeutic agents in these preclinical models.
Further studies are warranted to fully elucidate its pharmacological profile, including:
-
Mechanism of Action Studies: Investigating the inhibitory effects on COX-1 and COX-2 enzymes.
-
Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis to assess its potential for treating chronic inflammatory conditions[18].
-
Neuropathic Pain Models: Assessing analgesic activity in models of nerve injury.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
This guide provides a robust framework for the initial in vivo characterization of Compound X, paving the way for more advanced preclinical development.
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A Strategic Guide to Defining the Cross-Reactivity Profile of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
In early-stage drug discovery, the characterization of a novel chemical entity extends beyond its primary efficacy. A thorough understanding of a compound's selectivity—its tendency to interact with the intended target versus unintended "off-targets"—is paramount for predicting its therapeutic window and potential for adverse effects.[1][2] This guide provides a comprehensive, technically grounded framework for elucidating the cross-reactivity profile of a promising, yet uncharacterized molecule: Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate .
The subject compound belongs to the 2-aminothiazole class, a scaffold present in numerous clinically approved drugs, including the kinase inhibitor Dasatinib.[3][4] However, this scaffold is also known to be a "frequent hitter" in high-throughput screens, underscoring the critical need for a systematic and rigorous selectivity assessment.[5] Lacking pre-existing data for this specific molecule, this guide establishes a logical, multi-tiered strategy—from computational prediction to robust biochemical and cell-based validation—to construct its selectivity profile from the ground up.
Part 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling
A cost-effective and scientifically robust strategy begins with broad, predictive methods and progressively focuses on more detailed, quantitative assays for confirmation.[6] This tiered approach ensures that resources are allocated efficiently, prioritizing the most significant potential off-target interactions.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1A: In Silico Target Prediction
Before committing to expensive wet-lab experiments, computational methods can predict a compound's likely biological targets based on the principle that structurally similar molecules often share similar biological activities.[7]
Rationale: This step leverages vast chemogenomic databases to generate a preliminary "hit list" of potential off-targets, which can inform the design of subsequent experimental screens.[8][9] It provides a data-driven hypothesis for potential cross-reactivity.
Recommended Tools:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity measures.
-
TargetHunter: Implements a target prediction algorithm by exploring large chemogenomic databases like ChEMBL.[8]
-
X-React(KIN): A machine learning approach specifically designed to construct a cross-reactivity profile for the human kinome.[10][11]
Tier 1B: Broad Panel In Vitro Safety Screening
The cornerstone of experimental profiling is screening the compound at a single, high concentration (typically 1-10 µM) against a large, diverse panel of receptors, kinases, ion channels, and enzymes.[12]
Rationale: This approach provides a broad, unbiased survey of potential interactions. A comprehensive panel, such as the Eurofins SafetyScreen44 or SAFETYscan47, covers targets implicated in common adverse drug reactions (ADRs), offering an early warning of potential liabilities.[12][13]
Experimental Comparison: For context, our subject compound should be tested alongside a well-characterized molecule with a similar scaffold. Dasatinib , a multi-kinase inhibitor containing the 2-aminothiazole core, serves as an excellent comparator.[3] While its primary targets are BCR-ABL and Src family kinases, it has known off-target effects, including interactions with c-KIT, PDGFRβ, and LGL expansion-related pathways.[14] Comparing the hit profiles will reveal the unique selectivity landscape of our novel compound.
Part 2: Experimental Protocols & Data Interpretation
Following the initial screen, any significant "hits" (typically defined as >50% inhibition or activity) must be validated through more rigorous quantitative assays.
Protocol 1: Secondary Screen - Radioligand Binding Assay (IC50 Determination)
This protocol determines the potency (IC50) of the compound at a specific G-protein coupled receptor (GPCR) or ion channel identified as a hit in the primary screen. It is considered a "gold standard" for measuring binding affinity.[15]
Objective: To quantify the concentration of the test compound required to displace 50% of a specific radioligand from its receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the target receptor in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the pellet in a binding buffer.[16]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled), and a range of concentrations of the test compound (typically a 10-point, semi-log dilution series).[15][16]
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[16]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter. The membranes and bound radioligand are trapped on the filter.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Secondary Screen - ADP-Glo™ Kinase Assay (IC50 Determination)
For kinase targets, a functional assay measuring enzymatic activity is essential. The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.
Objective: To quantify the concentration of the test compound required to inhibit 50% of the kinase's enzymatic activity.
Step-by-Step Methodology:
-
Kinase Reaction: In a 96-well plate, combine the target kinase, its specific substrate, ATP, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and a substrate. This enzyme converts the ADP generated in the first step into ATP, which is then used to generate a luminescent signal.
-
Quantification: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase activity against the log concentration of the test compound and fit the data to determine the IC50 value.
Part 3: Data Synthesis and Comparative Analysis
All quantitative data should be consolidated into tables for clear comparison and interpretation. The goal is to build a selectivity profile that contrasts the compound's potency at its intended primary target (hypothetical in this case) with its potency at identified off-targets.
Table 1: Hypothetical Cross-Reactivity Profile Comparison
| Target | This compound (IC50, µM) | Dasatinib (Reference) (IC50, µM) | Target Class | Assay Type |
| Primary Target X | 0.050 | N/A | Kinase | ADP-Glo |
| ABL1 Kinase | > 10 | 0.001 | Kinase | ADP-Glo |
| SRC Kinase | 5.2 | 0.002 | Kinase | ADP-Glo |
| c-KIT | 8.9 | 0.015 | Kinase | ADP-Glo |
| hERG Channel | > 20 | 2.5 | Ion Channel | Binding |
| Dopamine D2 Receptor | 1.5 | > 10 | GPCR | Binding |
| Histamine H1 Receptor | 0.75 | > 10 | GPCR | Binding |
This table presents hypothetical data for illustrative purposes.
Interpretation: From this hypothetical data, we can draw several conclusions:
-
The subject compound is highly potent at its primary target.
-
Unlike Dasatinib, it shows poor activity against ABL1 and SRC, indicating a different kinase selectivity profile.
-
It demonstrates moderate off-target activity at the Dopamine D2 and Histamine H1 receptors, which could translate to specific side effects (e.g., neurological or allergic-type reactions). This warrants further investigation.
-
Its lack of hERG activity is a favorable safety characteristic.
Caption: Selective vs. promiscuous compound profiles.
Conclusion and Forward Look
Defining the cross-reactivity profile of a novel compound like this compound is a critical, hypothesis-driven process. It requires a multi-faceted approach that intelligently combines predictive computational screening with broad and then focused experimental validation. By systematically identifying and quantifying off-target interactions, researchers can make informed decisions, mitigate risks of late-stage failure, and ultimately develop safer, more effective therapeutics.[17][18] The framework presented here provides a robust pathway for transforming an uncharacterized molecule into a well-defined chemical probe or drug candidate with a clear understanding of its biological interaction landscape.
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Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, in particular, is a valuable building block in the synthesis of various biologically active compounds. The efficiency of its synthesis is therefore a critical factor in drug discovery and development pipelines. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, with a focus on synthetic efficiency, practical considerations, and adherence to green chemistry principles.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted 2-aminothiazoles is a well-explored area of heterocyclic chemistry. The classical Hantzsch thiazole synthesis remains a prominent method.[1][2] However, modern synthetic chemistry continually seeks to improve upon these established methods, aiming for higher yields, shorter reaction times, milder conditions, and a reduced environmental footprint.[3][4][5] This guide will dissect two primary approaches for the synthesis of this compound: the traditional Hantzsch synthesis and a more contemporary one-pot modification.
Route 1: The Classical Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a venerable and reliable method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide or thiourea.[1][2] For the target molecule, this translates to a two-step process starting from ethyl 3-(3-fluorophenyl)-3-oxopropanoate.
Workflow for the Hantzsch Synthesis
Caption: Workflow of the classical Hantzsch synthesis.
Experimental Protocol: Hantzsch Synthesis
Step 1: Synthesis of Ethyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate (Intermediate)
-
To a solution of ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or a mixture of water and THF), add N-bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise at 0-5 °C.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone. This intermediate is often used in the next step without further purification due to its lachrymatory and potentially unstable nature.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-bromo-3-(3-fluorophenyl)-3-oxopropanoate in a polar solvent such as ethanol or methanol.[2]
-
Add thiourea (1.0-1.2 eq) to the solution and reflux the mixture for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., 5% sodium carbonate solution) to precipitate the product.[2]
-
Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Mechanistic Rationale
The Hantzsch synthesis proceeds via a well-established mechanism. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring.[2]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Route 2: One-Pot Synthesis
To improve the efficiency and reduce the handling of hazardous intermediates, one-pot procedures have been developed. These methods combine the halogenation and cyclocondensation steps into a single synthetic operation, often with the aid of a catalyst or a green solvent system.[6][7]
Workflow for the One-Pot Synthesis
Caption: Workflow of the one-pot synthesis.
Experimental Protocol: One-Pot Synthesis
-
In a round-bottom flask, dissolve ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent system, such as a mixture of ethanol and water or in the presence of a phase-transfer catalyst like β-cyclodextrin in water.[8]
-
Cool the mixture to 0-5 °C and add N-bromosuccinimide (NBS) (1.1-1.2 eq) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 1-3 hours, monitoring by TLC. Some protocols may proceed at a lower temperature (e.g., 50 °C) for a longer duration.[8]
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., aqueous ammonia or sodium carbonate) to precipitate the product.
-
Isolate the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to afford the pure product.
Rationale for the One-Pot Approach
The one-pot synthesis is designed to be more atom- and step-economical. By generating the α-haloketone in situ in the presence of thiourea, the need to isolate the often-unstable and hazardous intermediate is eliminated. This approach can lead to shorter overall reaction times and simplified workup procedures. The use of greener solvents like water or ethanol-water mixtures further enhances the environmental friendliness of this route.[5]
Comparative Analysis
| Parameter | Hantzsch Synthesis (Two-Step) | One-Pot Synthesis |
| Overall Yield | 65-80% (estimated for the target molecule) | 75-90% (estimated for the target molecule)[6][7] |
| Reaction Time | 4-10 hours (total for both steps) | 1-4 hours |
| Starting Materials | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, NBS, Thiourea | Ethyl 3-(3-fluorophenyl)-3-oxopropanoate, NBS, Thiourea |
| Reagent Cost | Moderate; primary cost associated with the fluorinated starting material. | Moderate; similar to the Hantzsch synthesis. |
| Safety | Involves isolation of a lachrymatory and potentially unstable α-bromoketone. | Avoids isolation of the hazardous intermediate, improving overall safety. |
| Environmental Impact | Often employs chlorinated solvents for the first step. | Can be performed in greener solvents like ethanol/water, reducing environmental impact.[5] |
| Scalability | Scalable, but handling of the intermediate can be challenging on a large scale. | Generally more amenable to scale-up due to fewer unit operations and improved safety profile. |
Conclusion and Recommendations
For the synthesis of this compound, the one-pot synthesis emerges as the more efficient and advantageous route. It offers a higher anticipated yield, a significantly shorter reaction time, and a superior safety profile by avoiding the isolation of the lachrymatory α-bromoketone intermediate. Furthermore, its compatibility with greener solvent systems aligns well with the principles of sustainable chemistry.
The classical Hantzsch synthesis, while still a viable and well-understood method, is less efficient in terms of time and potentially more hazardous, especially at a larger scale.
For researchers and drug development professionals, the adoption of a one-pot protocol for the synthesis of this and similar 2-aminothiazole derivatives is highly recommended to optimize synthetic efficiency, reduce operational hazards, and minimize environmental impact.
References
- Shiran, B., et al. (2016). An efficient approach for synthesizing thiazol-2-imine derivatives through a regioselective, integrated one-pot approach using three starting materials. RSC Advances, 6(84), 80977-80986.
-
Bouherrou, H., et al. (2017). An efficient and green method for the synthesis of new substituted Hantzsch thiazole derivatives in 79%–90% yield, via the one-pot multi-component procedure. Molecules, 22(10), 1649.[3]
-
This review article provides an overview of the green synthesis of thiazole. derivatives, emphasizing sustainable and environmentally friendly methodologies. Green Chemistry Letters and Reviews, (2023).[4]
-
The present review compiles various green synthetic approaches including use of green solvents, catalysts, solid support synthesis, microwave irradiation- and ultrasonication-mediated processes, for the synthesis of thiazoles and their derivatives. Green Chemistry Letters and Reviews, (2021).[5]
- Amerigo Scientific. Ethyl 2-((4-Fluorophenyl)amino)
-
Ultrasound irradiation is widely utilized as an alternative source of energy to enhance the yield of the chemical reactions in high yields, short reaction times, economically attractive and pure products compared to traditional methods. Phosphorus, Sulfur, and Silicon and the Related Elements, (2022).[9]
-
Mallia, C. J., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-883.[10]
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This review focuses on synthesizing thiazole derivatives through ionic liquid-mediated strategies, emphasizing their alignment with the principles of green chemistry. RSC Advances, (2025).[11]
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Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(2), 133-138.[6]
-
Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(4), 1599-1605.[1]
-
Narender, M., et al. (2007). 2-Amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates and their selenazole analogues were synthesized by α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea or selenourea, respectively, in the presence of β-cyclodextrin in water at 50°C. Synthesis, 2007(22), 3469-3472.[8]
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Singh, R., et al. (2015). An efficient one-pot synthesis of 2-Aminothiazole Derivatives. Der Chemica Sinica, 6(8), 14-18.[12]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.[2]
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Alchem Pharmtech. CAS 344-72-9 | Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.[13]
-
A new and practical one-pot procedure for the synthesis of several 2-sustituted-4-methylthiazole-5-carboxylates from commercially available starting materials is described. Green Chemistry Letters and Reviews, (2014).[7]
-
Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.[14]
-
This review summarizes the synthetic strategies for substituted 2-aminothiophenes. Arkivoc, (2025).[15]
-
This document provides a detailed overview of the synthesis of 2-amino-4-(2,4,5-trichlorophenyl)thiazole via the Hantzsch thiazole synthesis. Benchchem, (2025).[16]
-
Biosynth. ethyl 3-((4-fluorophenyl)amino)-5-methyl-2,4-thiazolecarboxylate | 579495-21-9.[17]
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Organic Chemistry Portal. Gewald Reaction.[18]
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An efficient procedure for synthesizing highly functionalized thiazole molecules, type II diabetes inhibitory activity with molecular docking studies. Proceedings of the Indian Academy of sciences…, (2023).[19]
-
The invention discloses a preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents, (2014).[20]
-
The synthesis of 4,5-substituted-2-aminothiazoles 10 and 32 (Scheme 8) has been achieved according to the literature by the reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine. Molecules, (2021).[21]
-
A facile one-pot two-step process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates via the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with a variety of hydrazine and hydrazide derivatives has been developed. Journal of the Serbian Chemical Society, (2015).[22]
-
The starting material 2-amino-4,5-dimethoxybenzoic acid 27 underwent a sequence of cyclisation and chlorination under basic conditions to afford 4-chloroquinazoline 29 in good overall yield. Journal of Enzyme Inhibition and Medicinal Chemistry, (2022).[23]
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Head-to-head comparison of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate with standard-of-care drugs
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates binding affinity for a diverse range of biological targets.[1][2][3] This versatility has led to the development of numerous compounds with significant therapeutic potential, spanning from anticancer and anti-inflammatory to antimicrobial and antiviral activities.[2][3] Notably, this core is a key component in clinically approved drugs such as the kinase inhibitor Dasatinib.[3][4]
While specific experimental data for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate is not extensively available in the public domain, this guide will leverage a closely related and well-documented analogue, Ethyl 2-amino-4-methylthiazole-5-carboxylate , as a representative of this chemical class. We will conduct a comprehensive head-to-head comparison of its derivatives against established standard-of-care drugs in oncology and inflammatory diseases, providing a robust framework for researchers in this field.
Synthesis and Characterization of the Core Scaffold
The synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate is typically achieved through the Hantzsch thiazole synthesis.[1] This method involves the condensation of an α-haloketone with a thioamide. A common and efficient protocol is outlined below.[5]
Experimental Protocol: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve thiourea and sodium carbonate in ethanol to create a solution with a mass fraction of 10-35%. The weight ratio of sodium carbonate to ethyl 2-chloroacetoacetate (to be added later) should be between 0.01 and 0.1.
-
Addition of α-Haloketone: Warm the solution to a temperature range of 40-55°C.
-
Reaction Progression: Slowly add ethyl 2-chloroacetoacetate dropwise to the solution. After the addition is complete, raise the temperature to 60-70°C and maintain it for 5 to 5.5 hours to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction period, distill the mixture to remove the majority of the ethanol solvent.
-
Workup and Purification:
-
Cool the remaining mixture to room temperature and filter to remove any solid byproducts.
-
Add the filtrate to water and adjust the pH to 9-10 using a caustic soda solution while stirring.
-
Collect the resulting precipitate by filtration.
-
Dry the product under a vacuum to yield Ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
This process is known for its high yield (over 98%) and provides a product with a melting point of 172-173°C.[5]
Hypothesized Mechanism of Action: Kinase Inhibition
Derivatives of the 2-aminothiazole scaffold have frequently been identified as potent inhibitors of various protein kinases.[6][7] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]
A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which controls essential cellular processes.[8] It is hypothesized that 2-aminothiazole derivatives, through competitive binding at the ATP-binding site of kinases within this pathway, can effectively block downstream signaling and inhibit cancer cell proliferation.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminothiazole derivatives.
Head-to-Head Comparison with Standard-of-Care Drugs
Anticancer Activity
To assess the potential of 2-aminothiazole derivatives as anticancer agents, we compare their reported in vitro efficacy with Dasatinib, a multi-targeted kinase inhibitor that contains a 2-aminothiazole core and is a standard-of-care treatment for certain types of leukemia.[7]
| Compound/Drug | Target Cell Line | IC50 (µM) | Reference |
| Dasatinib | K563 (Leukemia) | 11.08 | [3] |
| Compound 21 (Dasatinib analogue) | K563 (Leukemia) | 16.3 | [3] |
| Compound 9b (Thiazole derivative) | Broad Spectrum (29 of 60 NCI cell lines) | Growth Inhibition | [9] |
| Compound 88 (Thiazole derivative) | HS 578T (Breast Cancer) | 0.8 | [10] |
Analysis: The data indicates that derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate exhibit potent anticancer activity. While the Dasatinib analogue (Compound 21) shows slightly lower potency than the parent drug against leukemia cells, other derivatives like Compound 88 demonstrate significant efficacy against breast cancer cell lines.[3][10] This highlights the potential for developing highly potent and selective anticancer agents from this scaffold.
Anti-inflammatory Activity
The 2-aminothiazole scaffold has also been explored for its anti-inflammatory properties. Here, we compare its potential with established anti-inflammatory drugs.
| Drug Class | Standard-of-Care Drug | Mechanism of Action | Potential for 2-Aminothiazole Derivatives |
| NSAIDs | Ibuprofen, Naproxen | Inhibition of COX-1 and COX-2 enzymes | Some derivatives show COX inhibition. |
| Corticosteroids | Prednisone, Dexamethasone | Broad immunosuppressive effects | May modulate inflammatory signaling pathways. |
| DMARDs | Methotrexate, Sulfasalazine | Immunomodulatory effects | Potential to inhibit kinases involved in immune cell activation.[11][12] |
| Biologics | Infliximab, Adalimumab | Targeting specific cytokines (e.g., TNF-α) | Potential to inhibit downstream signaling of cytokine receptors.[11][13] |
Analysis: While direct comparative data is limited, the known kinase inhibitory activity of 2-aminothiazole derivatives suggests a plausible mechanism for anti-inflammatory effects by interfering with signaling cascades in immune cells. This presents a promising avenue for the development of novel anti-inflammatory agents with a different mechanism of action compared to traditional NSAIDs or corticosteroids.
Key Experimental Workflows
In Vitro Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining the IC50 of a test compound using the MTT assay.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Caption: Workflow for assessing COX-2 inhibitory activity of a test compound.
Conclusion
The 2-aminothiazole scaffold represents a highly promising starting point for the development of novel therapeutics in oncology and inflammatory diseases. As demonstrated with the representative compound, Ethyl 2-amino-4-methylthiazole-5-carboxylate, and its derivatives, this chemical class exhibits potent biological activity, often through the mechanism of kinase inhibition. The direct comparison with standard-of-care drugs reveals both the challenges in surpassing existing treatments and the significant opportunities for developing agents with improved efficacy, selectivity, or safety profiles. The experimental protocols provided herein offer a standardized approach for researchers to further explore the therapeutic potential of this versatile scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
This document provides essential procedural guidance for the safe and compliant disposal of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate. As a fluorinated thiazole derivative, this compound is a valuable building block in pharmaceutical and agrochemical research.[1][2] However, its chemical properties necessitate a rigorous and informed approach to waste management to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific principles and established safety protocols.
Foundational Knowledge: Hazard Assessment
-
Aminothiazole Moiety : Compounds with this core structure are frequently classified as irritants and can be harmful if ingested or inhaled.[3][4]
-
Fluorophenyl Group : The presence of a carbon-fluorine bond designates this compound as a halogenated organic.[5] Such compounds can be environmentally persistent and may require specific disposal methods, like high-temperature incineration, to ensure complete destruction.[6][7]
-
Analogous Structures : Safety data for similar molecules, such as Ethyl 2-aminothiazole-4-carboxylate and other fluorinated thiazoles, indicate risks of serious eye irritation or damage, skin irritation, respiratory irritation, and acute oral toxicity.[3][8][9]
Based on this analysis, the compound should be handled as a hazardous substance. The following table summarizes its potential hazard profile.
| Potential Hazard | GHS Classification (Anticipated) | Rationale / Source Analogs |
| Acute Oral Toxicity | Warning / Category 4 (H302) | Based on Ethyl 2-aminothiazole-4-carboxylate.[3][4] |
| Skin Corrosion/Irritation | Warning / Category 2 (H315) | Common for aminothiazole derivatives.[3][9] |
| Serious Eye Damage/Irritation | Danger or Warning / Category 1 or 2 (H318/H319) | A significant risk associated with related structures.[4][8][9] |
| Respiratory Irritation | Warning / STOT SE 3 (H335) | A potential hazard for powdered organic compounds.[3][9] |
| Environmental Hazard | (Not Classified, but handle with caution) | Fluorinated organics can be persistent.[5][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, all personnel must wear appropriate PPE to prevent exposure.[5][10]
-
Eye Protection : Chemical splash goggles are the minimum requirement. Given the high risk of serious eye irritation, wearing a face shield over goggles is strongly recommended.[5]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A properly fastened laboratory coat is mandatory. Consider a chemical-resistant apron for larger quantities.[10]
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. All handling of the solid should ideally occur within a fume hood to minimize inhalation risk.[9]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that hinges on correct characterization, segregation, and documentation. Never dispose of this chemical down the drain or in regular trash.[11]
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[12]
-
Identify the Waste Stream : This compound is a halogenated organic solid .
-
Segregate from Incompatibles : Store this waste separately from:
Step 2: Containerization and Labeling
All chemical waste must be collected in appropriate, clearly labeled containers.[15][16]
-
Select a Container : Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE) designated for solid chemical waste. The container must be in good condition, free of cracks or leaks.[14]
-
Label the Container : As soon as the first particle of waste is added, the container must be labeled.[17] The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear list of all contents if it is a mixed waste
-
Appropriate hazard warnings or pictograms (e.g., Exclamation Mark, Health Hazard)[18]
-
The accumulation start date (the date the first waste was added)
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending collection.[17][18]
-
Designate an SAA : Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[18]
-
Use Secondary Containment : Place the waste container in a larger, chemically resistant tub or tray to contain any potential spills.[16]
-
Keep Containers Closed : Waste containers must be securely closed at all times, except when actively adding waste.[14][17]
-
Monitor Volume : Do not overfill the container; leave at least one inch of headspace to prevent spills.[19] Be aware of institutional limits on the total volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[17][20]
Step 4: Arranging Final Disposal
Final disposal must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11][18]
-
Request Pickup : Once the waste container is full or has reached a designated storage time limit, submit a request for waste collection through your institution's EHS portal.
-
Documentation : Ensure all paperwork is completed accurately. The detailed labeling on the container is critical for the disposal vendor to handle the material safely and in compliance with federal and state regulations.[17]
-
Probable Disposal Method : Due to its fluorinated nature, the most probable disposal method is high-temperature incineration at a specialized facility equipped to handle halogenated organic compounds and scrub the resulting acidic gases.[6][7]
Disposal Workflow and Spill Management
The following diagram outlines the decision-making process for the disposal of this compound.
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A Researcher's Guide to the Safe Handling of Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
This guide provides essential safety and handling protocols for Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate, a compound of interest in contemporary drug discovery and development. As a valued researcher, your safety is paramount. This document moves beyond generic safety data sheets to offer a detailed, experience-driven framework for the responsible use of this chemical, ensuring both personal safety and the integrity of your research. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and understanding the specific risks associated with its derivatives is crucial for safe and effective research.[1]
Hazard Analysis: A Synthesis of Known Risks
Key Potential Hazards:
-
Skin and Eye Irritation: Thiazole derivatives are known to be skin and strong eye irritants.[2] Direct contact with the powder or solutions can cause redness, itching, and inflammation. Prolonged or repeated contact may lead to more severe dermal reactions.
-
Respiratory Tract Irritation: As a fine powder, this compound poses an inhalation risk. Inhaling the dust can irritate the respiratory system, leading to coughing, shortness of breath, and inflammation of the mucous membranes.[3]
-
Harmful if Swallowed: Acute oral toxicity is a concern with many aminothiazole derivatives.[3][4] Ingestion can lead to systemic toxic effects.
-
Fluorine-Specific Hazards: The introduction of fluorine into organic molecules can significantly alter their reactivity and biological properties.[5] While the C-F bond is strong, metabolic processes or thermal decomposition could potentially release harmful fluoride ions.
Summary of Inferred Hazards:
| Hazard Category | Potential Effects | Primary Routes of Exposure |
| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation. | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Eye contact |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Inhalation |
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following protocol is designed to provide comprehensive protection against the identified hazards.
Hand Protection
Standard disposable nitrile gloves may provide adequate protection for short-term handling of small quantities. However, for extended procedures or when working with solutions, double-gloving is recommended.[5] The selection of glove material should always be cross-referenced with the solvent being used by consulting the glove manufacturer's compatibility chart.
Eye and Face Protection
At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard are required.[6] Given the potential for serious eye irritation, a face shield worn over safety glasses is mandatory when there is a risk of splashing or when handling larger quantities of the solid.[5][6]
Respiratory Protection
All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with a particulate filter (P100) is necessary.[6][7]
Protective Clothing
A flame-resistant lab coat should be worn at all times and kept fully buttoned.[5][6] For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory laboratory attire.[6][8]
PPE Selection Workflow Diagram:
Caption: PPE selection workflow based on the scale and nature of the handling task.
Safe Handling Procedures: A Step-by-Step Approach
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Step 1: Preparation and Weighing
-
Always conduct a pre-work safety review, ensuring that all necessary PPE is available and in good condition.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to contain any dust.
-
Use anti-static weigh boats or paper to prevent dispersal of the fine powder.
Step 2: Running the Reaction
-
Set up all apparatus within the fume hood.
-
When adding the solid to a reaction vessel, do so slowly and carefully to avoid creating dust clouds.
-
Keep the container of the solid sealed when not in use.[9]
-
Ensure that all joints in your glassware are properly sealed.
Step 3: Work-up and Purification
-
Perform all extractions, filtrations, and solvent removal steps within the fume hood.
-
Be mindful that the compound may be present in both the organic and aqueous layers during extraction.
-
If performing chromatography, ensure the column is properly packed and that there are no leaks.
Spill and Emergency Procedures: Preparedness is Key
Immediate and correct response to a spill or exposure is critical.
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with a compatible absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[5][10]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's emergency response team immediately.
-
Restrict access to the area.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid Measures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Emergency Response Flowchart:
Caption: Flowchart for immediate actions in case of exposure or spill.
Waste Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.
-
Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction mother liquors and chromatography fractions, must be collected in a compatible, sealed, and labeled hazardous waste container. Thiazole-containing waste is considered hazardous.[11]
-
Regulatory Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Do not pour any waste down the drain.
By adhering to these detailed protocols, you can confidently and safely work with this compound, advancing your research while maintaining the highest standards of laboratory safety.
References
-
Safety and handling of fluorinated organic compounds. Benchchem. 5
-
Fluorine Safety. Princeton University Environmental Health and Safety. 8
-
Thiazole Safety Data Sheet. Santa Cruz Biotechnology. 11
-
1,3-Thiazole-2-carboxylic acid Safety Data Sheet. Fisher Scientific. 7
-
Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. Benchchem. 1
-
Ethyl 2-aminothiazole-4-carboxylate. PubChem. 2
-
Thiazole Safety Data Sheet. Apollo Scientific. 10
-
Chemical Safety: Personal Protective Equipment. University of California, San Francisco. 6
-
Ethyl 2-aminothiazole-4-carboxylate Safety Data Sheet. Fisher Scientific. 3
-
Thiazole Safety Data Sheet. Fisher Scientific. 9
-
4-(4-Chlorophenyl)thiazol-2-amine Safety Data Sheet. MedchemExpress. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.fr [fishersci.fr]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
